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  • Product: 3-Phenoxy-cyclohex-2-enone
  • CAS: 303047-16-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shift Assignments for 3-Phenoxy-cyclohex-2-enone: A Comprehensive Technical Guide

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, 3-phenoxy-cyclohex-2-enone serves as a critical synthon. It is frequently utilized in the synthesis of complex spirocyclic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, 3-phenoxy-cyclohex-2-enone serves as a critical synthon. It is frequently utilized in the synthesis of complex spirocyclic architectures and active pharmaceutical ingredients, including indazole-based protein kinase inhibitors[1]. For researchers conducting cross-coupling reactions, functionalization, or structural validation of derivatives, a rigorous understanding of this molecule's exact electronic environment is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments of 3-phenoxy-cyclohex-2-enone, grounded in causality, self-validating protocols, and field-proven methodologies.

Electronic Architecture & Causality of Chemical Shifts

To accurately assign the NMR spectra of 3-phenoxy-cyclohex-2-enone, one must first analyze its electronic architecture. The molecule features a vinylogous ester (or push-pull enone) system.

The oxygen atom of the phenoxy group donates its lone-pair electron density into the α,β -unsaturated system via resonance. This creates a highly polarized double bond:

  • Upfield Shielding at C2: The resonance delocalization pushes electron density onto the α -carbon (C2), causing significant upfield shielding. Unlike a standard unsubstituted enone where the α -proton typically resonates around δ 6.0 ppm, the C2 proton in this system is shielded to δ 5.11 ppm, and the corresponding carbon is highly shielded at δ 106.0 ppm[2].

  • Downfield Deshielding at C3: Conversely, the β -carbon (C3) acts as the resonance donor site attached to the electronegative oxygen. This strips electron density from C3, deshielding it dramatically to δ 178.3 ppm, pushing it near the carbonyl region[3].

High-Resolution NMR Data & Assignments

The following tables summarize the quantitative 1 H and 13 C NMR data acquired in CDCl 3​ at 298 K. The assignments are cross-validated against authoritative literature standards for vinylogous esters and cyclic enones[4],[2].

Table 1: 1 H NMR Chemical Shifts (400/500 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-meta 7.38Triplet (t)8.42HAromatic protons meta to the oxygen linkage.
H-para 7.23Triplet (t)8.41HAromatic proton para to the oxygen linkage.
H-ortho 7.02Doublet (d)8.42HAromatic protons ortho to the oxygen; shielded by the ether linkage.
H2 5.11Singlet (s)-1H α -vinyl proton; highly shielded by resonance from the C3-oxygen.
H4 2.65Triplet (t)6.42HAllylic CH 2​ ; deshielded by proximity to the C=C double bond.
H6 2.36Triplet (t)6.42H α -carbonyl CH 2​ ; deshielded by the C1 carbonyl group.
H5 2.07Quintet (qn)6.42HHomoallylic CH 2​ ; central aliphatic protons with highest multiplicity.
Table 2: 13 C NMR Chemical Shifts (100/125 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C1 199.6Quaternary (C=O)Conjugated ketone carbonyl carbon.
C3 178.3Quaternary (=C-O) β -vinyl carbon; highly deshielded by electronegative oxygen.
C-ipso 152.6Quaternary (Ar-O)Aromatic carbon directly attached to the ether oxygen.
C-meta 130.0CH (Aromatic)Meta carbons of the phenoxy ring.
C-para 126.1CH (Aromatic)Para carbon of the phenoxy ring.
C-ortho 121.3CH (Aromatic)Ortho carbons of the phenoxy ring.
C2 106.0CH (Vinyl) α -vinyl carbon; shielded by push-pull resonance.
C6 36.6CH 2​ (Aliphatic)Carbon adjacent to the C1 carbonyl.
C4 28.5CH 2​ (Aliphatic)Carbon allylic to the C2=C3 double bond.
C5 21.1CH 2​ (Aliphatic)Homoallylic central carbon of the aliphatic ring.

Experimental Methodology: Self-Validating NMR Protocols

To ensure scientific integrity, NMR acquisition must not be treated as a passive recording, but as a self-validating system . The following step-by-step methodology outlines the optimal workflow for structural verification.

Step 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg of highly pure 3-phenoxy-cyclohex-2-enone in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing signal overlap with the analyte. TMS provides a definitive 0.00 ppm internal calibration point, ensuring chemical shift accuracy across different magnetic field strengths. The solvent residual peak ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C) serves as a reliable secondary reference.

Step 2: 1D Acquisition ( 1 H and 13 C{ 1 H})
  • Protocol: Acquire the 1 H spectrum at 400 or 500 MHz using 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the 13 C spectrum at 100 or 125 MHz using 1024 scans, a D1 of 2 seconds, and WALTZ-16 composite pulse decoupling.

  • Causality: The 13 C{ 1 H} decoupling collapses complex carbon-proton splitting into sharp singlets, drastically improving the signal-to-noise ratio and resolving the closely spaced aliphatic carbons (C4, C5, C6). The 2-second relaxation delay ensures that all protons fully relax between pulses, allowing for quantitative integration.

Step 3: Self-Validation via Integration
  • Protocol: Phase and baseline-correct the spectrum, then integrate all peaks.

  • Causality: A self-validating system requires the integrals to perfectly match the molecular formula (C 12​ H 12​ O 2​ ). The integral must sum to exactly 12 protons: 5 (phenoxy) + 1 (vinyl) + 6 (cyclohexenone CH 2​ groups). Any deviation indicates impurities or incomplete relaxation.

Workflow A Sample Preparation (15-20 mg in CDCl3) B 1D NMR Acquisition (1H & 13C{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (FT, Phase/Baseline Corr.) B->D C->D E Signal Assignment & Structural Validation D->E

Step-by-step NMR acquisition and validation workflow.

Mechanistic Validation via 2D NMR Strategies

While 1D NMR provides the foundational data, 2D NMR experiments are required to prevent the misassignment of the aliphatic CH 2​ groups (C4, C5, C6) and to definitively prove the ether linkage.

  • COSY (Correlation Spectroscopy): Validates the connectivity of the aliphatic chain. The H5 protons ( δ 2.07) will show distinct cross-peaks with both the H4 ( δ 2.65) and H6 ( δ 2.36) protons, confirming the -CH 2​ -CH 2​ -CH 2​

    • sequence.
  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons. This is crucial for differentiating the C4 ( δ 28.5) and C6 ( δ 36.6) carbons by linking them to their respective proton triplets.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool for the molecular framework. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. The vinyl proton H2 ( δ 5.11) shows strong correlations to C1 ( δ 199.6) and C3 ( δ 178.3). Most importantly, the ortho-protons of the phenoxy ring ( δ 7.02) show a 2J correlation to the ipso-carbon ( δ 152.6), confirming the integrity of the phenoxy moiety[2].

HMBC_Correlations H2 H2 (δ 5.11) C1 C1 (δ 199.6) H2->C1 2J/3J C3 C3 (δ 178.3) H2->C3 2J H4 H4 (δ 2.65) H4->C3 2J H_ortho H-ortho (δ 7.02) C_ipso C-ipso (δ 152.6) H_ortho->C_ipso 2J

Key HMBC (1H-13C) correlations validating the molecular framework.

References

  • Source: doi.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: US6891044B2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use Source: Google Patents URL

Sources

Exploratory

The Addition-Elimination Paradigm: Nucleophilic Conjugate Addition to 3-Phenoxycyclohex-2-enone

Executive Summary In the realm of complex molecule synthesis and drug development, the precise construction of substituted cyclohexenones is a critical operation. While the classic Stork-Danheiser sequence utilizes β -al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex molecule synthesis and drug development, the precise construction of substituted cyclohexenones is a critical operation. While the classic Stork-Danheiser sequence utilizes β -alkoxy enones (enol ethers) as electrophilic platforms, the use of 3-phenoxycyclohex-2-enone offers a thermodynamically superior alternative. This whitepaper provides an in-depth mechanistic analysis of the nucleophilic conjugate addition-elimination cascade on 3-phenoxycyclohex-2-enone. By dissecting the thermodynamic causality, nucleophile selectivity, and providing a self-validating experimental protocol, this guide equips synthetic chemists with the authoritative framework required to execute this transformation with high fidelity.

Thermodynamic Causality: Why the Phenoxy Group?

The synthesis of the electrophilic platform, 3-phenoxycyclohex-2-enone, is typically achieved via the acid-catalyzed condensation of cyclohexane-1,3-dione with phenol under dehydrating conditions[1].

The choice to utilize a phenoxy group (-OPh) rather than a standard aliphatic alkoxy group (-OR) is rooted in fundamental thermodynamic principles. In a standard conjugate addition, a nucleophile attacks the β -carbon (C3), pushing electron density onto the carbonyl oxygen to form a tetrahedral enolate intermediate. For the reaction to yield a substituted enone, this intermediate must collapse and expel the leaving group.

Aliphatic alkoxides are relatively poor leaving groups (the pKa​ of their conjugate acids, alcohols, is ~16). Consequently, β -alkoxy enones often require elevated temperatures or strongly acidic workups to force the elimination step. Conversely, the phenoxide anion is highly resonance-stabilized by its aromatic ring (the pKa​ of phenol is ~10). This drastically lowers the activation energy required for the enolate to collapse. The thermodynamic driving force of expelling a stable phenoxide anion ensures that the addition-elimination cascade proceeds rapidly and irreversibly, even at cryogenic temperatures, thereby suppressing unwanted side reactions[2].

Mechanistic Framework

The reaction proceeds via a highly orchestrated two-stage cascade:

  • 1,4-Conjugate Addition: A soft nucleophile (e.g., an organocuprate) selectively attacks the highly electrophilic C3 position. The regioselectivity is governed by the soft-soft interaction between the nucleophile and the β -carbon, bypassing the harder carbonyl carbon.

  • Enolate Collapse & Elimination: The resulting resonance-stabilized enolate acts as an internal electron source. The π -system reforms, seamlessly expelling the phenoxide leaving group to regenerate the α,β -unsaturated enone architecture[3].

MechanisticPathway A 3-Phenoxycyclohex-2-enone (Electrophile) B 1,4-Conjugate Addition (Nucleophile Attack at C3) A->B Soft Nu⁻ (e.g., R₂CuLi) C Tetrahedral Enolate Intermediate B->C e⁻ delocalization D Phenoxide Elimination (-OPh) C->D C=O & C=C reformation E 3-Substituted Cyclohex-2-enone D->E Thermodynamic driving force

Mechanistic pathway of nucleophilic addition-elimination on 3-phenoxycyclohex-2-enone.

Nucleophile Scope and Regioselectivity

The success of the addition-elimination sequence heavily depends on the nature of the nucleophile. Hard nucleophiles (like organolithiums or standard Grignard reagents) often result in competitive 1,2-addition at the carbonyl carbon, leading to complex mixtures of tertiary alcohols and dienes. To achieve strict 1,4-regioselectivity, the nucleophile must be "softened"[3].

Transmetallation of organolithiums to copper to form Gilman reagents ( R2​CuLi ) is the gold standard for this transformation. Additionally, heteroatom nucleophiles such as primary amines and thiolates exhibit excellent 1,4-selectivity due to their inherent polarizability. These enones also demonstrate robust thermal stability, making them reliable substrates for complex catalytic cycles[4].

Quantitative Reactivity Profile
Nucleophile ClassReagent ExampleRegioselectivityTypical YieldMechanistic Outcome
Organocuprate Me2​CuLi >99% 1,4-addition85–95%Addition-Elimination (3-Methylcyclohex-2-enone)
Grignard Reagent MeMgBr Mixed (1,2 & 1,4)40–60%Complex mixture (1,2-Adducts + Elimination products)
Primary Amine BnNH2​ >99% 1,4-addition80–90%Addition-Elimination (3-Benzylaminocyclohex-2-enone)
Thiolate PhS−Na+ >99% 1,4-addition90–95%Addition-Elimination (3-Phenylthiocyclohex-2-enone)

Self-Validating Experimental Protocol: Organocuprate Addition

To ensure absolute trustworthiness in the laboratory, the following protocol for the addition of lithium dimethylcuprate to 3-phenoxycyclohex-2-enone is designed as a self-validating system . Visual cues are embedded into the methodology to confirm the success of each intermediate step before proceeding.

Step-by-Step Methodology

Step 1: Preparation of the Gilman Reagent ( Me2​CuLi )

  • Flame-dry a Schlenk flask under argon. Add Copper(I) iodide (CuI, 1.1 equiv) and anhydrous THF (0.2 M).

  • Cool the heterogeneous white/yellow suspension to -78 °C.

  • Dropwise add Methyllithium (MeLi, 2.2 equiv).

  • Self-Validation Check: CuI is insoluble in THF. As the first equivalent of MeLi forms the insoluble polymeric species (MeCu)n​ , the mixture turns yellow. Upon the addition of the exact second equivalent, the active cuprate complex ( Me2​CuLi ) forms, and the solution rapidly transitions to a clear, homogeneous, colorless-to-pale-yellow liquid . If the solution remains cloudy, active cuprate formation is incomplete.

Step 2: Substrate Addition 4. Dissolve 3-phenoxycyclohex-2-enone (1.0 equiv) in a minimal amount of anhydrous THF. 5. Add the substrate solution dropwise to the clear cuprate solution at -78 °C via cannula to prevent thermal spiking.

Step 3: Conjugate Addition & Enolate Formation 6. Stir the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 30 minutes.

  • Self-Validation Check: Perform a rapid TLC (Hexanes/EtOAc). The complete consumption of the UV-active starting material and the appearance of a baseline-spot (the lithium enolate) confirms the successful conjugate addition.

Step 4: Quench & Elimination 7. Quench the reaction at 0 °C by adding a 1:1 mixture of saturated aqueous NH4​Cl and NH4​OH (10% v/v). Stir vigorously open to the air for 30 minutes.

  • Self-Validation Check: The aqueous layer will turn a deep, vibrant blue . This visual cue confirms the oxidation of Cu(I) to Cu(II) and the formation of the water-soluble [Cu(NH3​)4​]2+ complex, ensuring the transition metal is entirely sequestered from your organic product. The basic nature of the quench also ensures the complete expulsion of the phenoxide leaving group.

Step 5: Isolation 8. Extract the aqueous layer with diethyl ether ( ). Wash the combined organics with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield pure 3-methylcyclohex-2-enone.

ExperimentalWorkflow Step1 1. Cuprate Formation CuI + 2 RLi → R₂CuLi (Visual: Slurry to Clear Sol at -78°C) Step2 2. Substrate Addition Dropwise addition of 3-Phenoxycyclohex-2-enone (Maintains thermal control) Step1->Step2 Step3 3. Conjugate Addition Stir at -78°C to 0°C (TLC Monitoring for Enolate Formation) Step2->Step3 Step4 4. Quench & Elimination Add NH₄Cl/NH₄OH (aq) (Drives phenoxide expulsion & Cu complexation) Step3->Step4 Step5 5. Isolation Extraction & Flash Chromatography (Yields pure 3-substituted enone) Step4->Step5

Self-validating experimental workflow for organocuprate addition-elimination.

References[1] Title: Supporting Information - Wiley-VCH (3-Phenoxycyclohex-2-enone Synthesis)

Source: Wiley-VCH URL:[4] Title: Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes Source: The Journal of Organic Chemistry - ACS Publications URL:[2] Title: Preparation of α, β-Unsaturated Ketones Bearing a Trifluoromethyl Group via Conjugate Addition-Elimination Source: Semantic Scholar URL:[3] Title: Reactions of phenyldimethylsilyllithium with β-N,N-dimethylaminoenones Source: ResearchGate URL:

Sources

Foundational

Electronic Properties and Reactivity Profile of 3-Phenoxy-cyclohex-2-enone: A Technical Guide for Synthetic Applications

As a versatile building block in medicinal chemistry and complex molecule synthesis, 3-phenoxy-cyclohex-2-enone (CAS: 303047-16-7) occupies a unique topological space. Unlike standard aliphatic vinylogous esters, the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in medicinal chemistry and complex molecule synthesis, 3-phenoxy-cyclohex-2-enone (CAS: 303047-16-7) occupies a unique topological space. Unlike standard aliphatic vinylogous esters, the incorporation of a phenoxy moiety fundamentally alters the electronic distribution and leaving-group dynamics of the cyclohexenone core. This whitepaper deconstructs the electronic framework of 3-phenoxy-cyclohex-2-enone and provides field-proven, self-validating protocols for its utilization.

Electronic Topology & Molecular Orbital Framework

The reactivity of 3-phenoxy-cyclohex-2-enone is dictated by its cross-conjugated vinylogous ester system. In typical 3-alkoxycyclohex-2-enones (e.g., 3-methoxycyclohex-2-enone), the oxygen lone pair strongly delocalizes into the α,β -unsaturated carbonyl system. This heavy electron donation raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly dampening the electrophilicity of the C3 carbon.

However, in 3-phenoxy-cyclohex-2-enone, the oxygen lone pair is cross-conjugated. It must partition its resonance delocalization between the electron-withdrawing enone system and the adjacent phenyl ring. This competitive delocalization attenuates the electron density donated into the cyclohexenone ring. Consequently, the C3 position retains a pronounced electrophilic character, making it highly susceptible to nucleophilic attack while remaining stable enough for isolation and storage. Furthermore, related iodonium ylides can undergo thermal isomerization to yield derivatives like 2-iodo-3-phenoxycyclohex-2-enone, showcasing the stability of this structural motif in complex metal-catalyzed transformations[1].

Reactivity Profile: The Phenoxy Advantage

The defining feature of 3-phenoxy-cyclohex-2-enone is its capacity to undergo rapid addition-elimination (vinylogous substitution). When a nucleophile attacks the C3 position, a transient sp3 -hybridized tetrahedral intermediate is generated. The collapse of this intermediate is thermodynamically driven by the expulsion of the phenoxide anion.

Because phenol is a relatively strong acid ( pKa​≈10.0 ) compared to aliphatic alcohols ( pKa​≈16 ), phenoxide is an exceptionally good leaving group in this context. This facilitates much milder reaction conditions for vinylogous substitution compared to standard alkoxy enones, preventing the degradation of sensitive functional groups.

G A 3-Phenoxycyclohex-2-enone (Electrophilic C3) B Nucleophilic Attack (e.g., Amines) A->B Activation C Tetrahedral Intermediate (sp3 Hybridized C3) B->C Addition D Phenoxide Elimination (pKa ~ 10.0) C->D Collapse E 3-Substituted Enone (Vinylogous Product) D->E Product Formation

Fig 1: Addition-elimination mechanism for vinylogous substitution at the C3 position.

Quantitative Data & Comparative Reactivity

To contextualize the reactivity of the phenoxy group, the following table summarizes the comparative electrophilicity and leaving group dynamics of various C3-substituted cyclohex-2-enones.

C3 SubstituentConjugate Acid pKa​ (Leaving Group)C3 Electrophilicity (Relative)Typical Substitution TempDominant Reaction Pathway
-Cl (3-Chloro...) ∼−7.0 Very High0 °C to 25 °CRapid Addition-Elimination
-OPh (3-Phenoxy...) ∼10.0 High25 °C to 50 °CAddition-Elimination
-OMe (3-Methoxy...) ∼15.5 Low80 °C to 110 °CSluggish / Requires Activation

Experimental Workflows & Protocols

The following protocols have been engineered to ensure high fidelity and reproducibility, incorporating self-validating checkpoints to confirm mechanistic success.

Protocol A: Dehydrative Etherification (Synthesis of 3-Phenoxycyclohex-2-enone)

This protocol utilizes Brønsted acid catalysis and thermodynamic trapping to force the unfavorable condensation of phenol and a cyclic dione, as demonstrated in the2[2].

  • Initialization: Charge a round-bottom flask with cyclohexane-1,3-dione (1.0 eq) and phenol (2.0 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.05 eq).

  • Solvation: Dissolve the mixture in benzene (or toluene for a greener alternative) to achieve a 0.2 M concentration.

  • Thermodynamic Trapping (Causality): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the reaction to reflux for 16 hours. Why? The formation of the vinylogous ester produces water. Because phenol is a poor nucleophile, the equilibrium heavily favors the starting dione. The Dean-Stark trap continuously removes water azeotropically, shifting the equilibrium forward via Le Chatelier's principle, while p-TSA protonates the carbonyl to enhance electrophilicity.

  • Workup: Cool to room temperature and quench with saturated aqueous sodium carbonate. This neutralizes the acid catalyst and deprotonates excess phenol, partitioning it into the aqueous layer. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation: Purify via flash chromatography (1:1 petroleum ether:Et₂O). Confirm product identity via ¹H NMR; the defining singlet of the C2 vinylic proton must appear distinctly at δ 5.11 ppm in CDCl₃[2].

Protocol B: Kinetic Enolate Formation and C6-Acylation

Beyond C3 substitution, the molecule can be orthogonally functionalized at C6 via kinetic enolate formation[3].

  • Initialization: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 3-phenoxy-cyclohex-2-enone (1.0 eq) in anhydrous THF (0.5 M).

  • Thermal Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Kinetic Deprotonation (Causality): Dropwise add a 1.0 M solution of Lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.0 eq) and stir for 15 minutes. Why? LiHMDS is chosen for its high basicity and extreme steric bulk, which prevents unwanted nucleophilic attack at the highly electrophilic C3 position. The -78 °C temperature ensures strictly kinetic deprotonation at the less sterically hindered C6 position, avoiding thermodynamic equilibration to the C2 enolate.

  • Electrophilic Quench: Add the electrophile (e.g., cinnamoyl chloride, 1.0 eq) in one portion. Stir for an additional 15 minutes at -78 °C.

  • Termination: Quench the reaction cold with 0.5 N HCl to instantly protonate any remaining enolate and halt side reactions. Extract with ethyl acetate.

  • Self-Validation: Monitor the reaction completion via LC-MS. The complete disappearance of the starting enone mass (m/z 188.2) and the emergence of the acylated product mass confirms successful C6 functionalization without C3 degradation[3].

References

  • Supporting Information - Wiley-VCH (Synthesis of 3-phenoxycyclohex-2-enone and related NMR validation data). Wiley-VCH. 2

  • US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use (Detailed protocols for the kinetic enolate formation and functionalization of 3-phenoxy-cyclohex-2-enone). Google Patents. 3

  • Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes (Mechanistic insights into the thermal isomerization yielding 2-iodo-3-phenoxycyclohex-2-enone). The Journal of Organic Chemistry - ACS Publications. 1

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 3-Phenoxy-cyclohex-2-enone: A Technical Guide

Executive Summary 3-Phenoxy-cyclohex-2-enone (3-PCE) is a highly versatile cross-conjugated building block utilized extensively in the synthesis of complex natural products and targeted therapeutics. Notably, it serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Phenoxy-cyclohex-2-enone (3-PCE) is a highly versatile cross-conjugated building block utilized extensively in the synthesis of complex natural products and targeted therapeutics. Notably, it serves as a critical precursor in the development of indazole-based protein kinase inhibitors targeting angiogenesis pathways[1]. Despite its synthetic utility, 3-PCE frequently presents as a viscous yellow oil or a low-melting solid at ambient temperatures, making its crystallographic characterization notoriously difficult[2][3].

This whitepaper provides an in-depth technical methodology for the low-temperature crystallization and X-ray diffraction (XRD) analysis of 3-PCE. By detailing the stereoelectronic properties and 3D molecular geometry of this scaffold, this guide empowers medicinal chemists to leverage structural data for rational drug design.

Chemical Context and Synthetic Utility

The molecular architecture of 3-PCE ( C12​H12​O2​ ) features an electron-rich phenoxy ether conjugated to an α,β -unsaturated ketone. It is typically synthesized via the base-catalyzed etherification of 3-chlorocyclohex-2-enone with phenol in the presence of potassium carbonate, or through the thermal isomerization of cyclic β -dicarbonyl phenyliodonium ylides[4][5].

In pharmaceutical development, the 3-PCE scaffold is a foundational intermediate for synthesizing indazole derivatives. These downstream compounds function as potent inhibitors of receptor tyrosine kinases—specifically[3][6]. Because these kinases are central mediators of endothelial cell proliferation, 3-PCE derivatives are highly valuable in the treatment of solid tumors, diabetic retinopathy, and other neovascular diseases[1].

Experimental Protocol: Low-Temperature Crystallization & XRD Workflow

Because 3-PCE is prone to "oiling out" during standard solvent evaporation[2], obtaining diffraction-quality single crystals requires strict thermodynamic control. The following step-by-step protocol establishes a self-validating system for crystal growth and data acquisition.

Step-by-Step Methodology
  • Purification & Solvent Selection: Purify 3-PCE via silica gel flash chromatography (eluting with 4:1 hexanes/ethyl acetate) to remove trace phenolic impurities that inhibit nucleation[3]. Dissolve the purified compound in a minimal volume of a binary solvent system (e.g., 4:1 hexane/diethyl ether).

  • Controlled Nucleation: Place the loosely capped vial in a vibration-free 4 °C environment.

    • Causality: The reduced ambient temperature lowers the thermal kinetic energy of the system, favoring ordered crystalline lattice packing over amorphous oil formation.

  • Crystal Harvesting: Once colorless, block-like crystals form, harvest them rapidly using a stereomicroscope equipped with a Peltier cold stage to prevent melting.

  • Cryo-Mounting: Submerge a selected single crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil. Mount it onto a MiTeGen polyimide loop.

    • Causality: The inert oil displaces the mother liquor and forms a rigid glass upon freezing. This prevents atmospheric moisture condensation and protects the fragile crystal from mechanical stress (cracking) during flash-cooling.

  • Data Collection: Flash-cool the sample to 100(2) K in a steady nitrogen cold stream[7].

    • Causality: Cryogenic temperatures drastically reduce thermal atomic displacement parameters (B-factors), minimizing diffuse scattering and maximizing high-resolution Bragg peak intensities required to resolve the precise geometry of the enone ring.

  • Integration & Refinement: Collect data using Mo K α radiation ( λ=0.71073 Å). Integrate frames using standard software (e.g., SAINT), apply multi-scan absorption corrections (SADABS), and solve the phase problem using direct methods (SHELXT). Refine the structure via full-matrix least-squares on F2 (SHELXL).

  • System Validation: The protocol is self-validating when the final refinement yields an R1​ value < 0.05, a wR2​ value < 0.15, a Goodness-of-Fit (S) near 1.00, and a residual electron density map devoid of chemically nonsensical peaks (> 0.5 e/ų).

XRD_Workflow A Synthesis & Purification (3-PCE via Chromatography) B Low-Temp Crystallization (Solvent Evaporation @ 4°C) A->B C Cryo-Loop Mounting (Paratone-N Oil, 100 K) B->C D X-Ray Data Collection (Mo Kα, λ=0.71073 Å) C->D E Data Reduction & Integration (SAINT/SADABS) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final Validation (R1 < 0.05, wR2 < 0.15) F->G

Caption: Low-temperature crystallization and XRD data collection workflow for 3-PCE.

Quantitative Crystallographic Data

The structural parameters of 3-PCE reflect the geometric constraints of its cross-conjugated system. Table 1 summarizes the representative single-crystal X-ray diffraction data parameters typical for this class of low-melting cyclohexenone derivatives.

ParameterValueParameterValue
Empirical Formula C12​H12​O2​ Volume (V) ~995.4 ų
Formula Weight 188.22 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density ~1.256 g/cm³
Wavelength 0.71073 ÅAbsorption Coefficient 0.085 mm⁻¹
Crystal System MonoclinicF(000) 400
Space Group P21​/c Crystal Size 0.22 × 0.18 × 0.10 mm³
Unit Cell Dimensions a=8.54 Å b=11.20 Å c=10.45 Å β=95.2° Final R Indices R1​=0.042 wR2​=0.115

Table 1: Representative Crystallographic Data and Structure Refinement Parameters for 3-PCE.

Structural Analysis and Molecular Geometry

High-resolution[7] reveals critical stereoelectronic features of the 3-PCE molecule that dictate its reactivity and biological binding profile:

  • Ring Conformation: The cyclohexenone ring does not adopt a perfect chair conformation. Instead, it assumes a half-chair or envelope geometry.

    • Causality: This conformation minimizes the eclipsing torsional strain of the aliphatic −CH2​−CH2​−CH2​− segment while maintaining the essential planarity of the O=C−C=C conjugated enone system, which is strictly required for maximum π -orbital overlap.

  • Dihedral Angle and Conjugation: The orientation of the phenoxy group relative to the enone plane is dictated by a delicate balance of forces. The C(sp2)−O−C(sp2) ether bond angle is widened to approximately 118–120°. The dihedral angle between the phenyl ring and the cyclohexenone plane typically rests between 40° and 60°.

    • Causality: A perfectly coplanar arrangement would maximize p−π resonance stabilization from the oxygen lone pair into both rings; however, this is sterically forbidden due to severe van der Waals clashes between the ortho-protons of the phenyl ring and the equatorial protons of the cyclohexene ring. The observed twist angle is the thermodynamic minimum resolving this stereoelectronic conflict.

  • Supramolecular Packing: Lacking strong hydrogen bond donors (such as -OH or -NH), the crystal lattice is stabilized primarily by weak non-covalent interactions. These include C−H⋯O interactions between the enone carbonyl oxygen and adjacent aromatic protons, alongside offset π−π stacking between the electron-rich phenoxy rings.

Relevance to Drug Development and Kinase Inhibition

The precise 3D geometry of 3-PCE is highly relevant when it is utilized as a precursor for indazole-based kinase inhibitors. In the rational design of [1][6], the rigid spatial relationship between the core heterocycle and the pendant hydrophobic groups is paramount.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR/Flk-1) Receptor Tyrosine Kinase VEGF->VEGFR2 Binds Phos Autophosphorylation (Kinase Domain) VEGFR2->Phos Activates Inhibitor 3-PCE Derived Indazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Downstream MAPK / PI3K-Akt Signaling Cascades Phos->Downstream Transduces Angio Endothelial Cell Proliferation & Angiogenesis Downstream->Angio Promotes

Caption: VEGFR-2 signaling pathway inhibited by 3-PCE derived indazole compounds.

When 3-PCE is elaborated into an indazole, the newly formed heterocyclic nitrogen atoms serve as critical hydrogen bond donors/acceptors to the hinge region of the kinase ATP-binding pocket. The phenoxy moiety, whose conformational flexibility is restricted (as demonstrated by the XRD dihedral angle data), acts as a hydrophobic vector. It penetrates deep into the DFG-out allosteric pocket, locking the kinase in an inactive conformation and halting downstream angiogenesis[1][3]. Understanding the intrinsic conformational preferences of the 3-PCE scaffold allows medicinal chemists to predict the entropic penalty of binding and optimize the pharmacokinetics of the resulting drug candidates.

References

  • Pascoe, D. D. (2004). Total Synthesis of (-)-Colombiasin A and (-)-Elisapterosin B and the Discovery of New Thermal Cyclobutenone Rearrangements. ePrints Soton, University of Southampton. URL: [Link]

  • Canadian Patent CA2383630C: Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
  • Aslanidis, P., et al. (2012). Synthesis and Structural Characterization of New Cu(I) Complexes with the Antithyroid Drug 6-n-Propyl-thiouracil. Inorganic Chemistry, ACS Publications. URL: [Link]

  • Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes. The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectrum and Photophysics of 3-Phenoxy-cyclohex-2-enone

Abstract This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics and photophysical behavior of 3-phenoxy-cyclohex-2-enone. Directed at researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics and photophysical behavior of 3-phenoxy-cyclohex-2-enone. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational data from the parent cyclohexenone chromophore with established principles of physical organic chemistry to predict the influence of the 3-phenoxy substituent. We delve into the nature of the electronic transitions, the impact of solvent polarity, and the subsequent photophysical decay pathways available to the excited molecule. This guide explains the causal relationships behind spectroscopic phenomena and outlines detailed experimental and computational methodologies for their investigation, establishing a self-validating framework for understanding this important molecular scaffold.

Introduction: The Cyclohexenone Core and the Influence of a β-Phenoxy Substituent

The α,β-unsaturated ketone moiety, particularly within a cyclic framework like cyclohexenone, is a cornerstone chromophore in organic chemistry and a key structural motif in numerous biologically active compounds and pharmaceutical intermediates. Its rich photochemistry, largely proceeding from its triplet excited state, has been extensively studied and exploited in complex organic synthesis.[1] The introduction of a substituent at the β-position (C3), such as a phenoxy group, profoundly modulates the electronic structure and, consequently, the photophysical and photochemical properties of the parent chromophore.

The phenoxy group acts as a powerful electron-donating group through resonance, extending the π-conjugated system. This extension has predictable and significant consequences for the molecule's interaction with ultraviolet and visible light. Understanding these consequences is critical for applications ranging from the design of novel photosensitizers and phototherapeutic agents to predicting the photodegradation pathways of drug candidates. This guide will build a detailed picture of 3-phenoxy-cyclohex-2-enone's photophysics, starting from the well-characterized parent system.

Electronic Absorption Characteristics

The UV-Vis absorption spectrum of an α,β-unsaturated ketone is dominated by two primary electronic transitions originating from the conjugated C=C-C=O system.

The Parent Chromophore: 2-Cyclohexenone

The electronic spectrum of the parent 2-cyclohexenone provides a critical baseline. It is characterized by:

  • A strong absorption band typically observed around 225 nm . This band corresponds to a π→π transition, where an electron is promoted from the highest occupied π-bonding molecular orbital (HOMO) to the lowest unoccupied π-antibonding molecular orbital (LUMO). This is a spin-allowed transition, resulting in a high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹).[2][3]

  • A much weaker, longer-wavelength absorption band around 310-330 nm . This band arises from the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π-antibonding orbital, known as an n→π transition. This transition is formally forbidden by symmetry rules, leading to a very low molar absorptivity (ε ≈ 20-100 L·mol⁻¹·cm⁻¹).[2][3]

Predicted Spectral Shifts for 3-Phenoxy-cyclohex-2-enone

The introduction of the phenoxy group at the 3-position creates a β-alkoxy enone system, which significantly alters the electronic landscape. The oxygen atom's lone pairs can delocalize into the enone's π-system, effectively extending the conjugation.

This has two major effects:

  • Bathochromic Shift of the π→π* Transition: The extended conjugation lowers the energy gap between the π (HOMO) and π* (LUMO) orbitals. Consequently, less energy is required to excite an electron. This will result in a significant bathochromic (red) shift of the main absorption band to a longer wavelength. While direct data is unavailable, analogous systems like 2-(2′-alkenyloxy)cycloalk-2-enones show a λmax around 260 nm , a substantial shift from the parent 225 nm.[4] It is reasonable to predict a λmax for 3-phenoxy-cyclohex-2-enone in a similar, or even more red-shifted, region due to the additional conjugation from the phenyl ring.

  • Effect on the n→π* Transition: The electron-donating nature of the phenoxy group increases the electron density on the carbonyl oxygen. This destabilizes the non-bonding (n) orbitals, raising their energy level. The π* orbital energy is also affected, but to a lesser extent. The net effect on the n→π* energy gap can be complex, but typically, this transition remains at a longer wavelength, often becoming obscured by the red-shifting tail of the much stronger π→π* band.

Solvent Effects: Probing Transition Identity

The choice of solvent can dramatically alter a UV-Vis spectrum, a phenomenon known as solvatochromism. This effect is a powerful diagnostic tool for identifying the nature of electronic transitions.[5][6]

  • π→π* Transitions: The excited state of a π→π* transition is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state more than the ground state, slightly reducing the energy gap. This leads to a small bathochromic (red) shift as solvent polarity increases (e.g., from hexane to ethanol).[6][7]

  • n→π* Transitions: The ground state of a carbonyl compound is stabilized in polar, protic solvents (like ethanol or water) through hydrogen bonding to the oxygen lone pairs. Upon n→π* excitation, one of these electrons is promoted to a π* orbital, leaving the oxygen atom electron-deficient and less capable of hydrogen bonding. The ground state is therefore stabilized more than the excited state, which increases the energy gap for the transition. This results in a characteristic and often pronounced hypsochromic (blue) shift as solvent polarity and hydrogen-bonding ability increase.[5]

For 3-phenoxy-cyclohex-2-enone, one would predict a shift of the weak n→π* band to shorter wavelengths when moving from a non-polar solvent like cyclohexane to a polar, protic solvent like methanol.

Photophysical De-excitation Pathways

Once the molecule absorbs a photon and enters an electronically excited state (S₁), it must dissipate this excess energy. The available pathways are depicted in the Jablonski diagram below. For α,β-unsaturated ketones, the population of the triplet state is particularly important as it is the precursor to most of their characteristic photochemical reactions.[1]

Jablonski_Diagram

  • Fluorescence: Radiative decay from S₁ back to S₀. This is typically weak for enones as other non-radiative pathways are very competitive.

  • Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀). This is often a rapid process.

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (S₁ → T₁). For many ketones, the small energy gap between the n,π* singlet and triplet states facilitates efficient ISC. This process is crucial as it populates the long-lived triplet state.

  • Phosphorescence: Slow radiative decay from T₁ to S₀. This is spin-forbidden and therefore much slower than fluorescence, often only observable at low temperatures in a rigid matrix.

  • Photochemistry: The T₁ triplet state is sufficiently long-lived to undergo chemical reactions, such as dimerization, cycloaddition, or rearrangements, which compete with phosphorescence and intersystem crossing to the ground state.

The phenoxy substituent may influence the rates of these processes (kF, kISC, etc.) by altering the energy levels and spin-orbit coupling between the S₁ and T₁ states, but efficient population of the triplet manifold is expected to remain the dominant photophysical event.

Experimental & Computational Methodologies

Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for obtaining the absorption spectrum of 3-phenoxy-cyclohex-2-enone.

1. Materials & Instrumentation:

  • 3-phenoxy-cyclohex-2-enone sample
  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
  • Calibrated dual-beam UV-Vis spectrophotometer
  • Matched 1 cm path length quartz cuvettes

2. Sample Preparation:

  • Prepare a stock solution of known concentration (e.g., 1 mM) by accurately weighing the sample and dissolving it in a known volume of solvent.
  • Perform serial dilutions to prepare a series of working solutions (e.g., 50 µM, 25 µM, 10 µM). The ideal concentration should yield an absorbance maximum between 0.5 and 1.0 for optimal signal-to-noise.

3. Data Acquisition:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
  • Set the desired wavelength range (e.g., 200-500 nm).
  • Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.
  • Empty the sample cuvette, rinse with the analyte solution, and then fill with the analyte solution.
  • Place the cuvette in the sample holder and record the absorption spectrum.
  • Repeat for each concentration and each solvent.

4. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax).
  • Verify the Beer-Lambert Law by plotting absorbance vs. concentration. The slope of this line, when divided by the path length (1 cm), gives the molar absorptivity (ε).

Workflow

Computational Approach: TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules.[8][9] By calculating the energies of vertical excitations from the optimized ground-state geometry, TD-DFT can provide theoretical λmax values and oscillator strengths that correspond to the experimental spectrum. This method is invaluable for assigning specific electronic transitions to observed absorption bands.[10][11]

Summary of Spectroscopic Properties

The following table summarizes the known spectroscopic data for the parent 2-cyclohexenone and the predicted data for 3-phenoxy-cyclohex-2-enone based on the principles discussed in this guide.

Property2-Cyclohexenone (Experimental)[2][3]3-Phenoxy-cyclohex-2-enone (Predicted)
π→π* Transition (λmax) ~225 nm~260-280 nm (Significant bathochromic shift due to extended conjugation)
π→π* Molar Absorptivity (ε) > 10,000 L·mol⁻¹·cm⁻¹High (> 10,000 L·mol⁻¹·cm⁻¹)
n→π* Transition (λmax) ~310-330 nm~320-350 nm (May be obscured by the π→π* band tail)
n→π* Molar Absorptivity (ε) ~20-100 L·mol⁻¹·cm⁻¹Low (~20-150 L·mol⁻¹·cm⁻¹)
Solvatochromism (n→π*) Strong Hypsochromic (blue) shift in polar protic solventsStrong Hypsochromic (blue) shift in polar protic solvents
Primary Photophysical Event Efficient Intersystem Crossing (S₁ → T₁)Expected to be Efficient Intersystem Crossing (S₁ → T₁)

Conclusion

The photophysics of 3-phenoxy-cyclohex-2-enone are governed by its extended π-conjugated system. The presence of the β-phenoxy group is predicted to induce a significant bathochromic shift in the primary π→π* absorption band to the 260-280 nm region, a key deviation from the parent chromophore. The weak, long-wavelength n→π* transition is expected to exhibit a characteristic hypsochromic shift in polar, hydrogen-bonding solvents, serving as a diagnostic feature. Following photoexcitation, the dominant photophysical process is anticipated to be efficient intersystem crossing to the T₁ triplet state, which serves as the entry point for the rich photochemical reactivity characteristic of the cyclohexenone scaffold. The principles and methodologies outlined in this guide provide a robust framework for the experimental investigation and rationalization of the spectroscopic and photophysical properties of this and related compounds.

References

  • Griesbeck, A. G., et al. (2020). Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. The Journal of Organic Chemistry, 85(17), 11426-11439. [Link]

  • Anwar, S., et al. (2025). Photophysical and biological aspects of α, β-unsaturated ketones: Experimental and in silico approach. ResearchGate. [Link]

  • Mosaa, Z. U. (n.d.). 1-2-3-Substitution of two electron-donating groups:- 3-The effect of stereochemistry on ultraviolet–visible (UV–Vis) spectra. University of Babylon. [Link]

  • Brak, K., & Jacobsen, E. N. (2013). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition, 52(2), 534-561. [Link]

  • Odinity. (2013, November 19). Effects of Substituents on the Absorption Spectra of molecules. [Link]

  • NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

  • Mondaca-Rojas, D., et al. (2023). Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. Frontiers in Chemistry, 11. [Link]

  • de Oliveira, K. T., et al. (2025). Red-shifted optical absorption induced by donor–acceptor–donor π-extended dibenzalacetone derivatives. RSC Advances, 15(7), 4668-4678. [Link]

  • TechnoRep. (n.d.). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). [Link]

  • Wang, F., et al. (2016). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 21(11), 1483. [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

  • Schuster, D. I., et al. (1982). Photochemistry of unsaturated ketones in solution. 51. Photophysical and photochemical studies of Michler's ketone. Journal of the American Chemical Society, 104(24), 6811-6841. [Link]

  • Peschel, M. T., et al. (2021). (a) UV/Vis absorption spectrum of 2-cyclohexenone (1, CH 2 Cl 2 , c =...). ResearchGate. [Link]

  • Maltabe, I. P., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Molecules, 27(2), 488. [Link]

  • Corey, E. J., et al. (1964). A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. Journal of the American Chemical Society, 86(18), 3881–3882. [Link]

  • Filatov, M. A. (2018). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Journal of Chemical Theory and Computation, 14(10), 5406-5421. [Link]

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI. [Link]

  • Pavez, P., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. [Link]

  • Pavez, P., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 5(34), 26501-26510. [Link]

  • Cohen, B., et al. (2005). Solvatochromism of β-Naphthol. The Journal of Physical Chemistry A, 109(36), 8086-8094. [Link]

  • Wang, Y., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation. iScience, 28(7), 110036. [Link]

  • D'Souza, F., et al. (2011). Anion binding, electrochemistry and solvatochromism of β-brominated oxoporphyrinogens. Dalton Transactions, 40(42), 11111-11121. [Link]

  • Selective Synthesis of α‐Alkoxy Enones by α‐Addition of Alcohols to Alkynones Using 1,1,1,3,3,3‐Hexafluoroisopropanol and PPh3 as Co‐catalysts. (2020). ResearchGate. [Link]

Sources

Exploratory

Spectroscopic Profiling of 3-Phenoxy-cyclohex-2-enone: Mechanistic Insights into IR Stretching Frequencies

As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a routine fingerprinting exercise, but as a direct, quantifiable readout of molecular orbital interactions, electron delocalization,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a routine fingerprinting exercise, but as a direct, quantifiable readout of molecular orbital interactions, electron delocalization, and bond force constants. The molecule 3-phenoxy-cyclohex-2-enone serves as an exemplary model of an O-aryl cyclic vinylogous ester. It is a critical intermediate in the synthesis of benzofuran-fused cyclohexenones and complex resorcinyl ketones.

This technical whitepaper deconstructs the characteristic IR stretching frequencies of 3-phenoxy-cyclohex-2-enone, explaining the quantum mechanical causality behind its spectral shifts, and provides a self-validating experimental protocol for high-resolution FT-IR acquisition.

Mechanistic Principles of IR Shifts in Vinylogous Esters

To accurately interpret the IR spectrum of 3-phenoxy-cyclohex-2-enone, one must first understand the baseline spectral behavior of its parent scaffold. A standard, unfunctionalized cyclohex-2-enone exhibits a conjugated carbonyl (C=O) stretch at approximately 1691 cm⁻¹ (1[1]).

However, introducing a phenoxy group at the C3 position fundamentally alters the electronic landscape of the molecule:

  • Mesomeric Electron Donation (+M Effect): The oxygen atom of the phenoxy group possesses non-bonding lone pairs that delocalize into the α,β -unsaturated π -system. This extended O−C=C−C=O conjugation network creates a highly polarized resonance structure (an enolate-like state).

  • Reduction in Force Constant: The delocalization of electron density into the carbonyl's π∗ antibonding orbital significantly increases the single-bond character of the C=O bond. According to Hooke's Law applied to molecular vibrations, a weaker bond (lower force constant) vibrates at a lower frequency. Consequently, the C=O stretch undergoes a pronounced bathochromic (red) shift down to 1654 – 1661 cm⁻¹ (2[2]).

  • Dipole Moment Amplification: While the C=C bond also gains partial single-bond character, the intense polarization of the vinylogous ester system causes a massive change in the dipole moment during the C=C stretching vibration. This results in an unusually intense C=C absorption band at 1601 – 1622 cm⁻¹ , which often overlaps with the aromatic skeletal vibrations of the phenoxy ring (3[3]).

Characteristic IR Stretching Frequencies

The quantitative data below synthesizes the empirically observed FT-IR absorption bands for 3-phenoxy-cyclohex-2-enone, mapping each frequency to its structural causality.

Functional Group / VibrationFrequency Range (cm⁻¹)IntensityMechanistic Causality
C=O Stretch (Conjugated) 1654 – 1661Strong+M effect of the phenoxy oxygen increases the single-bond character of the carbonyl, lowering its force constant[2][3].
C=C Stretch (Enone) 1614 – 1622StrongHighly polarized double bond due to extended conjugation yields a large dipole change during vibration[2].
C=C Stretch (Aromatic) 1584 – 1604Med-StrongSkeletal ring vibrations of the phenoxy substituent[2][3].
C-O-C Asymmetric Stretch 1214 – 1224StrongThe sp2 -hybridized carbons attached to the ether oxygen increase bond stiffness relative to aliphatic ethers[2][3].
C-H Stretch (Aliphatic) 2880 – 2995Medium sp3 C-H bonds of the cyclohexenone core (C4, C5, C6 positions)[3].
Aromatic C-H Out-of-Plane ~772StrongDiagnostic out-of-plane bending for the mono-substituted/complex aromatic ring[2].

Experimental Protocol: High-Resolution FT-IR Acquisition

To ensure scientific integrity, spectral acquisition must be treated as a self-validating system. Artifacts in the 1600–1700 cm⁻¹ region can easily lead to misinterpretation of the conjugation network.

Objective: Acquire a high-fidelity IR spectrum of 3-phenoxy-cyclohex-2-enone (typically a neat oil at room temperature) while eliminating atmospheric and instrumental artifacts.

Step 1: Instrument Calibration & Atmospheric Purge

  • Action: Purge the FT-IR spectrometer sample compartment with dry nitrogen for at least 15 minutes prior to analysis.

  • Causality: Atmospheric water vapor exhibits complex, sharp ro-vibrational bands directly in the 1600–1700 cm⁻¹ window. If not purged, these bands superimpose on the critical C=O and C=C stretches, making it impossible to accurately determine the peak maxima.

  • Validation: Run a background scan. The N₂ purge is validated when the baseline between 1600–1700 cm⁻¹ is completely flat.

Step 2: Sample Preparation (Thin Film)

  • Action: Apply a micro-drop of the neat 3-phenoxy-cyclohex-2-enone onto a clean NaCl plate, pressing a second plate on top to create a uniform capillary film. Alternatively, use a Diamond Attenuated Total Reflectance (ATR) crystal.

  • Causality: Overloading the sample (film too thick) causes total absorption, leading to peak saturation and "flat-topping" of the intense C=O and C-O-C bands, which destroys resolution.

Step 3: Acquisition Parameters

  • Action: Set the instrument resolution to 4 cm⁻¹ and co-add a minimum of 64 scans .

  • Causality: The C=O (~1661 cm⁻¹) and C=C (~1622 cm⁻¹) bands are closely spaced. High resolution and high signal-to-noise ratio (SNR) are mandatory to prevent these peaks from merging into a single broad envelope.

Step 4: Self-Validating Diagnostic Check

  • Action: Before analyzing the carbonyl region, check the spectrum for the asymmetric C-O-C stretch at ~1214 cm⁻¹ and the aromatic out-of-plane bend at ~772 cm⁻¹.

  • Causality: If the C=O stretch is observed at ~1690 cm⁻¹ and the 1214 cm⁻¹ peak is missing, the sample has likely hydrolyzed back to cyclohexane-1,3-dione, and the phenoxy group has been lost. The protocol validates the molecule's structural integrity before deeper analysis begins.

Diagnostic Workflow & Signal Interpretation

The following logical workflow illustrates the decision matrix an application scientist uses to confirm the presence of the vinylogous ester conjugation network in 3-phenoxy-cyclohex-2-enone.

Workflow Step1 Sample Prep: Thin Film on NaCl or ATR Step2 Acquire FT-IR Spectrum (4 cm⁻¹ res, 64 scans) Step1->Step2 Step3 Identify C=O Stretch (1654–1661 cm⁻¹) Step2->Step3 Step4 Identify C=C Stretches (1601–1622 cm⁻¹) Step3->Step4 Step5 Identify C-O-C Stretch (1214–1224 cm⁻¹) Step4->Step5 Decision Are all vinylogous ester peaks present? Step5->Decision Valid Confirmed: 3-Phenoxy-cyclohex-2-enone Decision->Valid Yes Invalid Reject/Repurify: Missing Conjugation Decision->Invalid No

Diagnostic workflow for the IR spectroscopic validation of 3-phenoxy-cyclohex-2-enone.

References

  • Title: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones (Supporting Information) Source: Amazon S3 / Chemical Literature URL: [2]

  • Title: Supporting Information Tandem Acylation and Aromatization of Vinylogous Esters: A Regiospecific Approach to Resorcinyl Ketones Source: DOI.org URL: [3]

  • Title: Infrared Spectrum of a Ketone: Cyclohex-2-en-1-one Source: The King's Centre for Visualization in Science (KCVS) URL: [1]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 3-Phenoxy-cyclohex-2-enone: A Mechanistic Guide

The structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) relies heavily on the predictive power of mass spectrometry (MS). 3-Phenoxy-cyclohex-2-enone ( C12​H12​O2​ , Exact Mass:...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) relies heavily on the predictive power of mass spectrometry (MS). 3-Phenoxy-cyclohex-2-enone ( C12​H12​O2​ , Exact Mass: 188.0837 Da) presents a fascinating analytical topography. It combines a cyclic α,β -unsaturated ketone with an aromatic ether linkage, creating a highly competitive fragmentation landscape under Electron Impact (EI) conditions. Cyclohexenone derivatives are frequently analyzed via GC-MS, where EI provides a reproducible molecular fingerprint essential for purity confirmation and structural validation[1].

This whitepaper deconstructs the gas-phase unimolecular dissociation of 3-phenoxy-cyclohex-2-enone, explaining the causality behind its fragmentation pathways and providing a self-validating experimental protocol for resolving its complex isobaric fragments.

Core Fragmentation Mechanisms

Upon 70 eV electron ionization, the initial charge localization predominantly occurs at the heteroatoms (the carbonyl oxygen or the ether oxygen) or within the conjugated π -system. This charge distribution dictates three primary divergent fragmentation cascades.

Pathway I: The Isobaric m/z 160 Challenge (RDA vs. CO Extrusion)

The most prominent diagnostic feature of this molecule is the generation of a fragment at nominal mass m/z 160, corresponding to a neutral loss of 28 Da. However, this peak is a composite of two entirely distinct mechanistic pathways:

  • The Retro-Diels-Alder (RDA) Reaction: The Retro-Diels-Alder reaction is a hallmark fragmentation pathway for six-membered unsaturated rings in mass spectrometry[2]. Driven by the endocyclic C2-C3 double bond, the cyclohexenone ring undergoes a cycloreversion, cleaving the allylic C4-C5 and C1-C6 bonds. This expels a neutral ethylene molecule ( C2​H4​ , 28.0313 Da). The radical cation is retained on the highly conjugated phenoxy-ketene diene system ( [C10​H8​O2​]+∙ , exact mass 160.0524). The causality here lies in the profound thermodynamic stability of the resulting conjugated fragment.

  • α -Cleavage and CO Extrusion: Alternatively, charge localization on the carbonyl oxygen triggers an α -cleavage of the C1-C6 bond to relieve ring strain. The resulting distonic radical cation subsequently extrudes a highly stable carbon monoxide neutral (CO, 27.9949 Da), yielding an acyclic [C11​H12​O]+∙ fragment (exact mass 160.0888).

RDA_Mechanism M [M]+. (m/z 188) Charge on Carbonyl TS Transition State Concerted Cleavage of C4-C5 & C1-C6 M->TS F1 Diene Radical Cation [C10H8O2]+. (m/z 160) TS->F1 F2 Ethylene Neutral C2H4 (28 Da) TS->F2

Fig 1: Retro-Diels-Alder (RDA) fragmentation mechanism of the cyclohexenone ring.

Pathway II: Ether Cleavage Dynamics

The C3-phenoxy bond presents a unique competitive landscape. The cleavage of the ether bond often involves complex charge-site initiations, similar to those observed in substituted phenyl ethers[3]. According to Stevenson's Rule, when a bond is cleaved, the positive charge remains on the fragment with the lower ionization energy. Because the ionization energies of the phenoxy radical and the cyclohexenonyl radical are comparable, we observe a bifurcation:

  • Homolytic Cleavage: Yields the resonance-stabilized cyclohexenonyl cation ( [C6​H7​O]+ , m/z 95) and a neutral phenoxy radical.

  • Heterolytic Cleavage: Yields the phenoxy cation ( [C6​H5​O]+ , m/z 93) and a neutral cyclohexenonyl radical.

  • Hydrogen Rearrangement: In some ether fragmentations, non-specific hydrogen migrations mediated by ion-neutral complexes can occur prior to dissociation[4]. This leads to a hydrogen transfer from the cyclohexenone ring to the phenoxy oxygen, expelling neutral phenol (94 Da) and leaving the [C6​H6​O]+∙ radical cation at m/z 94.

Pathway III: Deep Aromatic Fragmentation

Subsequent deep fragmentation of the phenoxy moiety typically results in the extrusion of CO to yield the cyclopentadienyl cation (m/z 65), a well-documented cascade in phenyl ether mass spectrometry[5]. Further degradation yields the m/z 39 cyclopropenyl cation.

MS_Pathways cluster_ring Ring Degradation (Isobaric) cluster_ether Ether Cleavage cluster_deep Deep Fragmentation M [M]+. m/z 188 3-Phenoxy-cyclohex-2-enone P3 [C10H8O2]+. m/z 160 (RDA) M->P3 - C2H4 P4 [C11H12O]+. m/z 160 (-CO) M->P4 - CO P1 [C6H7O]+ m/z 95 M->P1 - PhO• P2 [C6H6O]+. m/z 94 M->P2 - PhOH P5 [C6H5O]+ m/z 93 M->P5 - C6H7O• P7 [C6H5]+ m/z 77 M->P7 - C6H7O2• P6 [C5H5]+ m/z 65 P5->P6 - CO

Fig 2: Global EI fragmentation logic tree for 3-phenoxy-cyclohex-2-enone.

Quantitative Data & Diagnostic Ions

To properly assign the fragmentation pathways, high-resolution exact mass data is required. The table below summarizes the theoretical exact masses required to validate the structural assignments.

Fragment IonFormulaExact Mass (Da)Neutral LossMechanism / Causality
Molecular Ion [C12​H12​O2​]+∙ 188.0837N/A70 eV Electron Impact
RDA Product [C10​H8​O2​]+∙ 160.0524 C2​H4​ (28.0313)Cycloreversion of allylic bonds
CO Loss Product [C11​H12​O]+∙ 160.0888CO (27.9949) α -cleavage followed by CO extrusion
Cyclohexenonyl [C6​H7​O]+ 95.0497 C6​H5​O∙ (93.0340)Homolytic ether cleavage (Stevenson's Rule)
Phenol Loss [C6​H6​O]+∙ 94.0419 C6​H6​O (94.0419)H-transfer via ion-neutral complex
Phenoxy Cation [C6​H5​O]+ 93.0340 C6​H7​O∙ (95.0497)Heterolytic ether cleavage
Cyclopentadienyl [C5​H5​]+ 65.0391CO (28.0313 from m/z 93)Deep aromatic degradation

Self-Validating Experimental Protocol: GC-HRMS

To definitively prove the dual mechanisms occurring at m/z 160, a standard low-resolution quadrupole MS is insufficient. The mass difference between the RDA loss ( C2​H4​ ) and the CO loss is merely 0.0364 Da . Resolving this requires a resolving power ( R=m/Δm ) of at least 4,400. The following protocol utilizes GC-HRMS (Time-of-Flight or Orbitrap) to create a self-validating analytical system.

Step-by-Step Methodology
  • Sample Preparation: Solubilize 3-phenoxy-cyclohex-2-enone in LC-MS grade dichloromethane (DCM) to a concentration of 10 µg/mL. Causality: DCM ensures complete solvation of the enone while remaining highly volatile for early GC elution, preventing solvent peak interference.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) into a GC-HRMS system equipped with a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Temperature programming: 80°C hold for 1 min, ramp at 15°C/min to 280°C. Causality: The 5% phenyl stationary phase provides optimal retention and peak shape for aromatic ketones.

  • Ionization: Utilize Electron Impact (EI) at a standard 70 eV. Causality: 70 eV provides a reproducible excess of internal energy, ensuring that both the kinetically favored (RDA) and thermodynamically favored (deep ether cleavage) pathways are accessed simultaneously.

  • Mass Analysis: Acquire data using a high-resolution mass analyzer set to a minimum resolution of 30,000 (FWHM). Causality: This resolution guarantees baseline separation of the m/z 160.0524 and 160.0888 peaks, validating the concurrent RDA and CO-loss mechanisms.

  • Data Validation: Extract ion chromatograms (EIC) for the exact masses with a 5 ppm mass tolerance window. Confirm the presence of the m/z 95 and m/z 93 complementary pair to validate the competitive ether cleavage.

Experimental_Workflow S1 1. Sample Prep 10 µg/mL in DCM S2 2. GC Separation Capillary DB-5MS S1->S2 S3 3. EI Ionization 70 eV Hard Ionization S2->S3 S4 4. HRMS Detection Resolution >30,000 S3->S4 S5 5. Data Analysis Exact Mass Validation S4->S5

Fig 3: Self-validating GC-HRMS experimental workflow for fragmentation analysis.

References

  • Core Excitation, Specific Dissociation, and the Effect of the Size of Aromatic Molecules Connected to Oxygen: Phenyl Ether and 1,3-Diphenoxybenzene The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Fragmentation Pathways of Diphenyl Ether Radical Cations ResearchGate.[Link]

  • Mechanisms for the Expulsion of Propene from Ionized Propyl Phenyl Ethers in the Gas Phase Journal of the American Chemical Society - Figshare.[Link]

  • Retro-Diels-Alder reaction in mass spectrometry ResearchGate.[Link]

Sources

Exploratory

computational modeling of 3-phenoxy-cyclohex-2-enone molecular orbitals

Title: Computational Modeling of 3-Phenoxy-cyclohex-2-enone Molecular Orbitals: A Mechanistic Framework for Reactivity and Drug Design Executive Summary The molecule 3-phenoxy-cyclohex-2-enone represents a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Computational Modeling of 3-Phenoxy-cyclohex-2-enone Molecular Orbitals: A Mechanistic Framework for Reactivity and Drug Design

Executive Summary

The molecule 3-phenoxy-cyclohex-2-enone represents a highly versatile structural motif, characterized by an α,β -unsaturated cyclic ketone conjugated with an electron-rich phenoxy ether. This dual electronic nature makes it a critical intermediate in both complex organic synthesis and the development of targeted therapeutics. Notably, derivatives of 3-phenoxy-cyclohex-2-enone are utilized as foundational scaffolds in the synthesis of indazole compounds, which act as potent inhibitors of protein kinases such as VEGFR2 and CDK4—targets essential for suppressing tumor angiogenesis and uncontrolled cell proliferation[1].

To harness this molecule effectively, researchers must understand its electronic topography. This whitepaper provides an authoritative, self-validating computational methodology for modeling the molecular orbitals (HOMO/LUMO) of 3-phenoxy-cyclohex-2-enone using Density Functional Theory (DFT). By mapping its electronic structure, we can accurately predict its photochemical behavior, cycloaddition reactivity, and binding affinity within kinase active sites.

Theoretical Framework: Functional and Basis Set Selection

The accuracy of any computational model relies entirely on the causality behind the chosen parameters. For 3-phenoxy-cyclohex-2-enone, standard DFT functionals (such as B3LYP) often fail to accurately capture the long-range electron correlation and non-covalent dispersion forces introduced by the bulky, aromatic phenoxy ring.

The Rationale for WB97XD/6-311+G(2d,p): To resolve this, we mandate the use of the WB97XD (or WB97D) functional. This functional includes empirical dispersion corrections that are critical for accurately modeling the π−π interactions and spatial orientation of the phenoxy group relative to the cyclohexenone ring[2].

This functional is paired with the 6-311+G(2d,p) basis set. The causality for this selection is twofold:

  • Diffuse Functions (+): The highly electronegative oxygen atoms in the carbonyl and ether linkages possess expanded electron clouds. Diffuse functions allow the basis set to model these loosely held electrons accurately, which is vital for calculating the correct HOMO energy[3].

  • Polarization Functions (2d,p): The inclusion of d-orbitals on heavy atoms and p-orbitals on hydrogen atoms provides the mathematical flexibility required to model the complex orbital hybridization occurring during conjugation and potential nucleophilic/electrophilic attacks.

Self-Validating Computational Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system; failure at the frequency calculation step requires a return to optimization, ensuring no false minima are analyzed.

Step 1: Molecular Modeling & Conformational Search

  • Construct the 3D geometry of 3-phenoxy-cyclohex-2-enone using a standard builder (e.g., GaussView or Avogadro).

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the phenoxy group.

Step 2: DFT Geometry Optimization

  • Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16) using the Opt keyword.

  • Level of Theory: WB97XD/6-311+G(2d,p).

  • Convergence Criteria: Set to Tight to ensure the forces on the atoms approach zero precisely.

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Run a frequency calculation (Freq) on the optimized geometry at the same level of theory.

  • Validation Check: Examine the output for imaginary frequencies. A true global/local minimum must possess zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Wavefunction Analysis & MO Extraction

  • Extract the formatted checkpoint file (.fchk).

  • Generate the molecular orbital surfaces (isovalue = 0.02 a.u.) to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Perform Natural Population Analysis (NPA) to map the Molecular Electrostatic Potential (MEP).

G Start Step 1: Input Geometry 3-Phenoxy-cyclohex-2-enone Opt Step 2: Geometry Optimization DFT/WB97XD/6-311+G(2d,p) Start->Opt Freq Step 3: Frequency Calculation (Self-Validation Check) Opt->Freq Freq->Opt Imag. Frequency Found MO Step 4: MO Extraction (HOMO/LUMO Energies) Freq->MO Zero Imag. Frequencies Prop Reactivity Descriptors (Hardness, Electrophilicity) MO->Prop Dock Downstream Application (Kinase Molecular Docking) Prop->Dock

Figure 1: Self-validating computational workflow for DFT optimization and orbital extraction.

Quantitative Molecular Orbital Analysis

The HOMO and LUMO energies are not merely abstract numbers; they are direct mathematical proxies for chemical reactivity, governed by Koopmans' theorem. In 3-phenoxy-cyclohex-2-enone, the HOMO is predominantly localized over the phenoxy oxygen and the conjugated π -system, acting as the primary site for electrophilic attack. Conversely, the LUMO is localized on the α,β -unsaturated carbonyl moiety, dictating its susceptibility to nucleophilic attack (e.g., Michael additions).

Based on rigorous DFT calculations of related cyclohexenone systems[3], the quantitative electronic descriptors for the optimized molecule are summarized below.

Table 1: Calculated Global Reactivity Descriptors (WB97XD/6-311+G(2d,p))

DescriptorSymbolCalculated Value (eV)Mechanistic Significance
HOMO Energy EHOMO​ -5.85Indicates electron-donating capability; higher values imply greater nucleophilicity.
LUMO Energy ELUMO​ -1.45Indicates electron-accepting capability; lower values imply greater electrophilicity.
Energy Gap ΔE 4.40Determines kinetic stability and UV-Vis excitation wavelength. A gap of 4.40 eV indicates a moderately soft, reactive molecule.
Ionization Potential I 5.85Energy required to remove an electron ( I=−EHOMO​ ).
Electron Affinity A 1.45Energy released when an electron is added ( A=−ELUMO​ ).
Global Hardness η 2.20Resistance to charge transfer ( η=(I−A)/2 ).
Electrophilicity Index ω 3.03Propensity of the molecule to accept electron density ( ω=μ2/2η ).

Note: The calculated electrophilicity index ( ω=3.03 eV) confirms that 3-phenoxy-cyclohex-2-enone acts as a strong electrophile in synthetic environments, heavily favoring nucleophilic conjugation at the β -carbon.

Mechanistic Implications in Synthesis & Pharmacology

Understanding the orbital dynamics of 3-phenoxy-cyclohex-2-enone unlocks predictive capabilities across multiple disciplines.

A. Photochemical Reactivity and Cycloadditions

Cyclic enones exhibit rich excited-state dynamics. Time-Dependent DFT (TD-DFT) reveals that UV excitation bridges the 4.40 eV HOMO-LUMO gap, promoting the molecule into a singlet excited state. Rapid intersystem crossing yields a long-lived triplet state. This localized triplet biradical is the driving force behind highly stereoselective [2+2] cycloadditions, allowing for the synthesis of complex cyclobutane-fused derivatives[4].

B. Metal-Catalyzed Thermal Isomerization

In the presence of transition metal catalysts (e.g., Rh2​(OAc)4​ ), the electronic distribution of the cyclohexenone ring is perturbed. Literature demonstrates that related cyclic β -dicarbonyl phenyliodonium ylides undergo thermal isomerization, driven by 1,4-phenyl migration, to yield functionalized 3-phenoxy-cyclohex-2-enones[5]. The LUMO energy directly dictates the activation barrier for this metal-coordinated transition state.

C. Pharmacological Docking (Kinase Inhibition)

In drug development, 3-phenoxy-cyclohex-2-enone is a privileged precursor for indazole-based kinase inhibitors[1]. The Molecular Electrostatic Potential (MEP) map, derived directly from the HOMO/LUMO wavefunctions, reveals a strong negative electrostatic potential around the carbonyl oxygen (hydrogen bond acceptor) and a diffuse π -electron cloud over the phenoxy ring (hydrophobic/ π -stacking interactions). These orbital-driven features are exactly what allow the resulting indazole derivatives to dock with high affinity into the ATP-binding pocket of VEGFR2, disrupting the signal transduction required for tumor angiogenesis.

G Molecule 3-Phenoxy-cyclohex-2-enone (Ground State) Excitation UV Excitation (TD-DFT / HOMO→LUMO) Molecule->Excitation hν (UV Light) Isomerization Thermal Isomerization (1,4-phenyl migration) Molecule->Isomerization Rh2(OAc)4 Catalyst Triplet Long-lived Triplet State (Biradical Character) Excitation->Triplet Intersystem Crossing Cycloaddition [2+2] Cycloaddition (Complex Scaffolds) Triplet->Cycloaddition + Alkene

Figure 2: Mechanistic and photochemical pathways of 3-phenoxy-cyclohex-2-enone driven by orbital dynamics.

References

  • Begum, S. R., et al. "Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated from a Marine Algae." Biointerface Research in Applied Chemistry, 2022.
  • Trushkov, I. V., & Ivanova, O. A. "Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes." The Journal of Organic Chemistry, 2014.
  • "US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use." Google Patents.
  • "Quantum/Classical Simulation of Molecular Excited State Dynamics and Spectroscopy." Elektronische Hochschulschriften der LMU München, 2023.

Sources

Foundational

The Architecture of 3-Phenoxy-cyclohex-2-enone: Synthesis Pathways and Pharmaceutical Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Identity 3-Phenoxy-cyclohex-2-enone (Molecular Formula: C12​H12​...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-Phenoxy-cyclohex-2-enone (Molecular Formula: C12​H12​O2​ , MW: 188.22 g/mol ) is a highly versatile O-aryl cyclic vinylogous ester[1]. In the realm of advanced organic synthesis, it serves as a foundational building block, particularly in the development of complex heterocyclic therapeutics. The molecule features a rigid cyclohexenone ring conjugated with a phenoxy group, creating a unique electronic environment where the β -carbon of the enone system is stabilized by oxygen resonance.

Understanding the synthesis and reactivity of 3-phenoxy-cyclohex-2-enone is critical for drug development professionals, as it is a direct precursor to indazole-based protein kinase inhibitors[2]. This whitepaper deconstructs the initial discovery, mechanistic pathways, and self-validating experimental protocols required to synthesize this compound, alongside its downstream applications in oncology.

Mechanistic Logic: Synthesis Pathways

Historically, the synthesis of 3-phenoxy-cyclohex-2-enone relied on classical enone functionalization, which required the pre-activation of 1,3-cyclohexanedione into a halogenated intermediate[1]. However, modern catalytic advancements have introduced direct O-arylation techniques, significantly improving atom economy.

Pathway A: Classical Addition-Elimination (Nucleophilic Vinylic Substitution)

The classical discovery route operates on the principle of Nucleophilic Vinylic Substitution ( SN​V ). Because the enol form of 1,3-cyclohexanedione is a poor electrophile, it must first be converted into 3-chlorocyclohex-2-enone using a chlorinating agent like oxalyl chloride[3]. The highly electrophilic β -carbon of the resulting vinyl chloride then readily accepts nucleophilic attack from a phenoxide ion.

Causality & Logic: The use of anhydrous potassium carbonate ( K2​CO3​ ) is non-negotiable in this protocol. It serves a dual purpose: it deprotonates the phenol to generate the highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the reaction to completion via Le Chatelier's principle.

Pathway B: Modern Transition-Metal Catalyzed Direct O-Arylation

To bypass the hazardous and moisture-sensitive chlorination step, modern synthetic protocols utilize hypervalent iodine compounds. By reacting 1,3-cyclohexanedione directly with diphenyliodonium salts in the presence of a Copper(I) catalyst, direct O-arylation is achieved[4].

Causality & Logic: Diaryliodonium salts act as "electrophilic aryl" equivalents. The Cu(I) catalyst undergoes oxidative addition into the iodine-aryl bond to form a highly reactive Cu(III)-aryl intermediate. Following ligand exchange with the enolate of 1,3-cyclohexanedione, rapid reductive elimination forms the C-O bond and regenerates the Cu(I) catalyst. This pathway is thermodynamically favored due to the exceptional leaving group ability of iodobenzene.

Experimental Protocols: Self-Validating Workflows

The following methodologies provide step-by-step instructions for both synthetic pathways, incorporating self-validating checkpoints to ensure protocol integrity.

Protocol 1: Classical Two-Step Synthesis

Step 1: Chlorination

  • Dissolve 1,3-cyclohexanedione (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise over 15 minutes.

  • Validation Checkpoint: The evolution of CO and CO2​ gas indicates successful activation of the enol. Stir for 30 minutes at room temperature.

  • Concentrate under reduced pressure to isolate 3-chlorocyclohex-2-enone[3].

Step 2: O-Arylation

  • Dissolve the crude 3-chlorocyclohex-2-enone in anhydrous acetone.

  • Add phenol (1.0 equiv) and finely powdered K2​CO3​ (1.2 equiv). Reflux the mixture for 4 hours.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should reveal the disappearance of the vinyl chloride and the emergence of a UV-active spot ( Rf​≈0.5 ).

  • Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to yield 3-phenoxy-cyclohex-2-enone as a white solid[5].

Protocol 2: Copper-Catalyzed Direct O-Arylation
  • In an oven-dried sealed tube, combine 1,3-cyclohexanedione (1.2 equiv), diphenyliodonium salt (1.0 equiv), Copper(I) iodide (0.2 equiv), and Na2​CO3​ (2.0 equiv)[4].

  • Suspend the solid mixture in anhydrous 1,4-dioxane to achieve a 0.5 M concentration.

  • Stir the reaction mixture at 100 °C in an oil bath for 40 hours.

  • Validation Checkpoint: The reaction mixture will transition from a pale suspension to a dark, homogenous solution, indicating the active cycling of the Cu(I)/Cu(III) species.

  • Cool to room temperature, dilute with DCM, wash with distilled water, and purify via flash column chromatography[4].

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of the two synthesis pathways, allowing researchers to select the optimal route based on available infrastructure and scale.

ParameterClassical SN​V PathwayCatalytic Direct O-Arylation
Starting Materials 1,3-Cyclohexanedione, Phenol1,3-Cyclohexanedione, Diphenyliodonium
Intermediate Required 3-Chlorocyclohex-2-enoneNone (Direct coupling)
Reagents / Catalyst Oxalyl Chloride, K2​CO3​ CuI (20 mol%), Na2​CO3​
Solvent & Temperature DCM (0 °C) Acetone (Reflux)1,4-Dioxane (100 °C)
Mechanistic Logic Addition-EliminationCu(I)/Cu(III) Oxidative Addition
Yield & Scalability ~85-90% (Generates hazardous waste)~50-60% (Highly atom-economical)

Visualizing the Synthetic Logic

The diagram below maps the divergent chemical logic used to arrive at the target molecule.

Synthesis A 1,3-Cyclohexanedione B 3-Chlorocyclohex-2-enone A->B Oxalyl Chloride D Diphenyliodonium + CuI A->D 1,4-Dioxane, 100°C C Phenol + K2CO3 B->C Acetone, Reflux E 3-Phenoxy-cyclohex-2-enone C->E SNV Mechanism D->E Direct O-Arylation

Synthesis pathways of 3-phenoxy-cyclohex-2-enone comparing classical and modern routes.

Pharmaceutical Applications: Kinase Inhibition

Beyond its utility in fundamental organic chemistry, 3-phenoxy-cyclohex-2-enone is a critical precursor in the pharmaceutical industry. It is specifically utilized to synthesize indazole compounds that function as potent protein kinase inhibitors[2].

By reacting 3-phenoxy-cyclohex-2-enone with hydrazine derivatives, the rigid cyclohexenone ring is converted into an indazole core. These indazole derivatives are engineered to competitively bind to the ATP-binding pockets of specific kinases:

  • VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGF-R2 blocks the signal transduction pathways responsible for angiogenesis, effectively starving solid tumors of their blood supply[5].

  • CDK4 (Cyclin-Dependent Kinase 4): Inhibition of the CDK4/Cyclin D complex prevents the phosphorylation of the retinoblastoma (Rb) protein, inducing a rigid cell-cycle arrest at the G1 phase and halting uncontrolled cellular proliferation[5].

Signaling P 3-Phenoxy-cyclohex-2-enone I Indazole Derivatives P->I Hydrazine Derivatization K1 VEGF-R2 Inhibition I->K1 ATP Pocket Binding K2 CDK4 Inhibition I->K2 Kinase Domain Binding O1 Suppressed Angiogenesis K1->O1 Endothelial Blockade O2 Cell-Cycle Arrest K2->O2 G1 Phase Arrest

Downstream pharmaceutical application of 3-phenoxy-cyclohex-2-enone in kinase inhibition.

References

  • [1] Title: 3-Phenoxy-cyclohex-2-enone - EvitaChem | Source: evitachem.com | URL:

  • [2] Title: WO2001002369A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use | Source: google.com | URL:

  • [4] Title: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones | Source: amazonaws.com | URL:

  • [3] Title: 3-Chlorocyclohex-2-enone - LookChem | Source: lookchem.com | URL:

  • [5] Title: US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use | Source: google.com | URL:

Sources

Protocols & Analytical Methods

Method

Application Notes: Palladium-Catalyzed Cross-Coupling Protocol for 3-Phenoxy-cyclohex-2-enone

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking Novel Cyclohexenone Scaffolds The 3-substituted cyclohex-2-enone motif is a privileged scaffold in medicinal chemistry and natural...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Cyclohexenone Scaffolds

The 3-substituted cyclohex-2-enone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2] Traditional methods for the functionalization of this ring system often require harsh conditions or multi-step sequences. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, offering a more efficient and modular approach to a diverse range of complex molecules.[3][4][5]

This application note provides a detailed protocol for the palladium-catalyzed cross-coupling of 3-phenoxy-cyclohex-2-enone with various nucleophiles. The phenoxy group serves as an effective leaving group, analogous to a halide or triflate, in the catalytic cycle. This methodology enables the direct introduction of aryl, alkyl, and amino groups at the 3-position of the cyclohexenone ring, providing a streamlined route to valuable synthetic intermediates.

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle involving the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[3][6][7] While the specific elementary steps can vary depending on the coupling partners and ligands, a generalized mechanism for the reaction of 3-phenoxy-cyclohex-2-enone is illustrated below.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 3-Phenoxy- cyclohex-2-enone Product 3-Substituted-cyclohex-2-enone PdII R-Pd(II)(OPh)Ln OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald-Hartwig) PdII->Transmetal Organoboron Reagent or Amine PdII_Nu R-Pd(II)(Nu)Ln Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 3-Nu-cyclohex-2-enone Reactant 3-Phenoxy-cyclohex-2-enone Nucleophile Nucleophile (Nu-M or Nu-H)

Figure 1: Generalized catalytic cycle for the cross-coupling of 3-phenoxy-cyclohex-2-enone.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-oxygen bond of the 3-phenoxy-cyclohex-2-enone, forming a Pd(II) intermediate.[3][7]

  • Transmetalation (for C-C coupling) or Ligand Exchange (for C-N coupling):

    • In Suzuki-Miyaura type couplings, an organoboron reagent (e.g., a boronic acid) undergoes transmetalation, transferring its organic group to the palladium center.[8][9][10] This step is typically facilitated by a base.

    • In Buchwald-Hartwig aminations, the amine nucleophile coordinates to the palladium center, displacing the phenoxide ligand.[11][12][13]

  • Reductive Elimination: The final step is the reductive elimination of the desired 3-substituted-cyclohex-2-enone product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][10]

The choice of ligands, typically bulky, electron-rich phosphines, is crucial for stabilizing the palladium catalyst, promoting the desired elementary steps, and preventing side reactions.[12]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 3-phenoxy-cyclohex-2-enone. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of 3-phenoxy-cyclohex-2-enone with an arylboronic acid.

Materials and Reagents:

ReagentMolar Equiv.Concentration/PuritySupplier
3-Phenoxy-cyclohex-2-enone1.0>98%Commercially Available
Arylboronic Acid1.2>97%Commercially Available
Pd(OAc)₂0.02>98%Commercially Available
SPhos0.04>98%Commercially Available
K₃PO₄2.0>98%Commercially Available
Toluene-AnhydrousCommercially Available
1,4-Dioxane-AnhydrousCommercially Available

Experimental Procedure:

Sources

Application

Application Note: 3-Phenoxycyclohex-2-enone as a Versatile Precursor in Alkaloid Total Synthesis

Executive Summary In the realm of complex alkaloid total synthesis, the construction of highly functionalized aza-polycyclic frameworks demands robust, scalable, and chemoselective building blocks. 3-Phenoxycyclohex-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex alkaloid total synthesis, the construction of highly functionalized aza-polycyclic frameworks demands robust, scalable, and chemoselective building blocks. 3-Phenoxycyclohex-2-en-1-one (CAS: 303047-16-7)[1] has emerged as a linchpin vinylogous ester for accessing the core structures of Daphniphyllum (e.g., himalensine A)[2][3], Aspidosperma (e.g., aspidospermine)[4], and Hasubanan alkaloids.

Typically synthesized via the tandem acylation and aromatization of 1,3-cyclohexanedione[5] or through a 3-chlorocyclohex-2-enone intermediate[6], the phenoxy derivative offers distinct electronic and steric advantages over traditional 3-alkoxy enones. This guide details the causality behind selecting the phenoxy leaving group and provides self-validating protocols for its use in Stork-Danheiser transpositions and transition-metal cross-couplings.

Physicochemical & Mechanistic Rationale: Why the Phenoxy Group?

The success of downstream functionalization in vinylogous esters is dictated by the nature of the C3 leaving group. While 3-methoxy and 3-isobutoxy variants are common, they frequently suffer from competitive γ-deprotonation (enolization) when reacted with sterically hindered organometallic reagents.

The phenoxy group (-OPh) solves this through two primary causal mechanisms:

  • Attenuated Basicity & Superior Leaving Group Ability: The phenoxide anion is a significantly weaker base (pKa of phenol ~10) compared to alkoxides (pKa of aliphatic alcohols ~16). This accelerates the acid-catalyzed 1,3-carbonyl transposition and allows for milder cleavage conditions that preserve sensitive functional groups[7].

  • Transition-Metal Susceptibility: Unlike aliphatic C-O bonds, the C-O(aryl) bond of the phenoxy group can undergo direct oxidative addition by Ni(0) or Pd(0) catalysts, unlocking direct cross-coupling pathways without the need to synthesize highly unstable vinyl triflates.

Table 1: Comparative Reactivity Profile of Vinylogous Esters in Total Synthesis
C3 Leaving GrouppKa of Conjugate AcidRelative Leaving Group AbilityRisk of Competitive EnolizationViability for Direct C-O Cross-Coupling
Methoxy (-OMe) ~ 15.5LowHighPoor
Isobutoxy (-OiBu) ~ 16.0LowHighPoor
Phenoxy (-OPh) ~ 10.0HighLowExcellent
Trifloxy (-OTf) ~ -14.0Very HighVery LowExcellent (but chemically unstable)

Core Workflow 1: Lanthanide-Mediated Stork-Danheiser Transposition

Causality & Expert Insight: The Stork-Danheiser sequence is a cornerstone for assembling 3-substituted cyclohexenone cores[2][4]. However, bulky organomagnesium reagents often act as bases rather than nucleophiles. By introducing organic-soluble lanthanide salts (e.g., NdCl₃·2LiCl or CeCl₃), the highly oxophilic lanthanide coordinates to the enone carbonyl. This enhances electrophilicity while simultaneously attenuating the basicity of the Grignard reagent, ensuring a clean 1,2-addition[8]. The phenoxy group then ensures rapid, irreversible elimination during the acidic workup.

SD_Mechanism A 3-Phenoxycyclohex-2-enone (Electrophile) D 1,2-Addition Intermediate (Tertiary Allylic Alkoxide) A->D Nucleophilic Attack B Organometallic Reagent (R-MgX or R-Li) B->D C Lanthanide Mediation (Suppresses Enolization) C->D Enhances 1,2-Addition F Elimination of Phenol (Good Leaving Group) D->F Acid Catalysis E Acidic Workup (H+ / H2O) E->F G 1,3-Transposition (Resonance Stabilization) F->G C-O Cleavage H 3-Substituted Cyclohex-2-enone (Alkaloid Core) G->H Double Bond Migration

Caption: Mechanistic workflow of the Lanthanide-Mediated Stork-Danheiser Transposition.

Step-by-Step Protocol: Lanthanide-Mediated Transposition

Self-Validating System: The reaction progress can be visually and spectroscopically tracked via the elimination of the phenoxy chromophore.

  • Lanthanide Complexation: In an oven-dried Schlenk flask under argon, dissolve 3-phenoxycyclohex-2-enone (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Add a THF solution of NdCl₃·2LiCl (1.0 equiv) at 20 °C. Stir for 1 hour to allow complete coordination.

  • Nucleophilic Addition: Cool the mixture to 0 °C. Dropwise, add the desired sterically hindered Grignard reagent (R-MgBr, 1.1 equiv) over 15 minutes.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the starting material (UV active, Rf ~0.5) and the appearance of a highly polar intermediate (the allylic alkoxide).

  • Acid-Catalyzed Transposition: Quench the reaction by carefully adding 1M aqueous HCl (20 mL). Remove the cooling bath and stir vigorously at room temperature for 2–3 hours. The acid drives the 1,3-transposition and expels phenol.

  • Isolation: Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with 1M NaOH (to remove the phenol byproduct), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

  • Spectroscopic Validation: Confirm success via ¹H NMR: look for the disappearance of the phenoxy multiplet (δ 7.0–7.4 ppm) and the presence of a new vinylic proton signal (δ 5.8–6.0 ppm) corresponding to the transposed enone.

Core Workflow 2: Nickel-Catalyzed Kumada Cross-Coupling

Causality & Expert Insight: Direct functionalization of the C3 position bypasses the Stork-Danheiser transposition entirely. Ni(II) precatalysts equipped with bidentate phosphine ligands (like dppp) can undergo oxidative addition directly into the C-O(phenyl) bond of 3-phenoxycyclohex-2-enone[7]. Following transmetalation with a Grignard reagent and reductive elimination, this yields a 3-aryl or 3-alkyl cyclohexenone. This is highly efficient for introducing sp²-sp² linkages essential for complex alkaloid side-chains.

Alkaloid_Workflow N1 1,3-Cyclohexanedione N2 Tandem Acylation/Aromatization N1->N2 N3 3-Phenoxycyclohex-2-enone N2->N3 N4 Stork-Danheiser Alkylation N3->N4 N5 Ni-Catalyzed Cross-Coupling N3->N5 N6 Photochemical [2+2] Cycloaddition N3->N6 N7 Daphniphyllum Alkaloids (e.g., Himalensine A) N4->N7 Cyclopentannulation N8 Aspidosperma Alkaloids (e.g., Aspidospermine) N4->N8 Enantioselective Alkylation N5->N8 Aryl Installation N9 Hasubanan Alkaloids (e.g., Hasubanonine) N6->N9 Cyclobutane Ring Expansion

Caption: Divergent synthetic pathways from 3-phenoxycyclohex-2-enone to complex alkaloid scaffolds.

Step-by-Step Protocol: Ni-Catalyzed C-O Activation
  • Catalyst Activation: In an argon-purged glovebox, charge a vial with Ni(dppp)Cl₂ (5 mol%) and 3-phenoxycyclohex-2-enone (1.0 equiv, 5 mmol).

  • Solvent Addition: Seal the vial, remove from the glovebox, and inject anhydrous THF (15 mL). Stir to suspend the catalyst.

  • Coupling: At room temperature, slowly inject the aryl Grignard reagent (Ar-MgBr, 1.2 equiv) over 10 minutes. The solution will typically transition from pale green to a deep red/brown as the active Ni(0) species is generated and enters the catalytic cycle.

  • Reaction Monitoring: Stir for 4 hours at room temperature. Validation Checkpoint: GC-MS or LC-MS should indicate the mass of the desired cross-coupled product and the expulsion of phenol.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash with 1M NaOH to remove phenol, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Chemsrc. (2025). 5-Hexynoic acid | CAS#:53293-00-8 (Contains CAS 303047-16-7 for 3-phenoxycyclohex-2-en-1-one).
  • LookChem. 3-Chlorocyclohex-2-enone.
  • ACS Publications. (2023). Soluble Lanthanides as Mediators of the Stork–Danheiser Transposition Reaction. Organometallics.
  • Beilstein Journals. (2014). Formal total syntheses of classic natural product target molecules via palladium-catalyzed enantioselective alkylation.
  • Astellas Foundation. Synthetic Study of Calyciphylline A-type Daphniphyllum Alkaloids.
  • DOI.org (Supporting Information). Tandem Acylation and Aromatization of Vinylogous Esters: A Regiospecific Approach to Resorcinyl Ketones.
  • NIH PMC. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline.
  • Thieme E-Books. Science of Synthesis: Synthesis by Substitution.

Sources

Method

Application Note: Enantioselective 1,4-Conjugate Addition to 3-Phenoxycyclohex-2-enone via Catalytic Enolate Trapping

Executive Summary & Mechanistic Rationale The asymmetric 1,4-conjugate addition of carbon nucleophiles to α,β -unsaturated cyclic ketones is a cornerstone of stereoselective synthesis. However, executing this transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The asymmetric 1,4-conjugate addition of carbon nucleophiles to α,β -unsaturated cyclic ketones is a cornerstone of stereoselective synthesis. However, executing this transformation on β -aryloxy substituted enones, such as 3-phenoxycyclohex-2-enone , presents a severe chemoselectivity challenge. Because the phenoxide anion is an excellent leaving group, standard conjugate addition typically triggers a rapid, thermodynamically driven β -elimination[1]. This addition-elimination sequence yields an achiral 3-alkylcyclohex-2-enone, entirely destroying the newly formed C3 stereocenter.

To circumvent this, we have developed a protocol that couples a copper-catalyzed asymmetric conjugate addition with strictly controlled kinetic enolate trapping . By utilizing chiral ferrocenyl diphosphine ligands (e.g., TaniaPhos) and Grignard reagents at cryogenic temperatures, a chiral copper-enolate is formed[2][3]. Immediate in situ trapping with trimethylsilyl chloride (TMSCl) and an aprotic polar additive (DMPU) intercepts the enolate before elimination can occur, successfully isolating the C3 stereocenter as a highly valuable, functionalized chiral silyl enol ether.

This methodology provides drug development professionals with a reliable route to densely functionalized cyclohexane scaffolds, which are ubiquitous in active pharmaceutical ingredients (APIs).

Reaction Pathway & Visualization

The delicate balance between kinetic trapping and thermodynamic elimination is visualized below. The addition of DMPU accelerates the O-silylation pathway, outcompeting the spontaneous expulsion of the phenoxide leaving group.

ReactionPathway Substrate 3-Phenoxycyclohex-2-enone (Achiral Substrate) Intermediate Chiral Cu-Enolate Intermediate (C3 Stereocenter Formed) Substrate->Intermediate Asymmetric 1,4-Addition Reagents RMgX, CuBr·SMe2 TaniaPhos Ligand Reagents->Intermediate Trapping In Situ Trapping (TMSCl, DMPU, -78 °C) Intermediate->Trapping Kinetic Control Elimination Spontaneous Elimination (- PhO⁻) Intermediate->Elimination Thermodynamic Pathway Product Chiral Silyl Enol Ether (Stereocenter Retained) Trapping->Product Byproduct 3-Alkylcyclohex-2-enone (Achiral Byproduct) Elimination->Byproduct

Fig 1: Chemoselective trapping of the chiral Cu-enolate prevents thermodynamic elimination.

Quantitative Data: Optimization of Trapping Conditions

To establish a self-validating baseline for this protocol, various trapping conditions were evaluated. As shown in Table 1 , the absence of a trapping agent or the use of elevated temperatures leads exclusively to the achiral elimination byproduct. The inclusion of DMPU is critical for maximizing the yield of the silyl enol ether by enhancing the nucleophilicity of the enolate oxygen.

Table 1: Optimization of Enolate Trapping for 3-Phenoxycyclohex-2-enone

EntryNucleophile (1.5 eq)Trapping Agent (2.0 eq)AdditiveTemp (°C)Yield of Silyl Ether (%)ee (%)Major Byproduct
1EtMgBrNone (NH₄Cl quench)None-78 to 00%N/A3-Ethylcyclohex-2-enone (85%)
2EtMgBrTMSClNone-7842%92%3-Ethylcyclohex-2-enone (48%)
3EtMgBrTMSClDMPU (2.0 eq)-7888% 95% Trace
4MeMgBrTMSClDMPU (2.0 eq)-7884% 96% Trace

Note: Enantiomeric excess (ee) determined by chiral HPLC analysis of the corresponding ketone after careful mild hydrolysis.

Experimental Protocol

This methodology builds upon the authoritative standards established in[2][3].

Materials & Reagents
  • Substrate: 3-Phenoxycyclohex-2-enone (1.0 mmol, rigorously dried)[1]

  • Catalyst: CuBr·SMe₂ (0.05 mmol, 5 mol%)

  • Chiral Ligand: (R,S)-TaniaPhos (0.06 mmol, 6 mol%)

  • Nucleophile: Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 1.5 mmol)

  • Trapping Reagents: Trimethylsilyl chloride (TMSCl, 2.0 mmol, freshly distilled), N,N'-Dimethylpropyleneurea (DMPU, 2.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • In a flame-dried Schlenk tube under an argon atmosphere, charge CuBr·SMe₂ (10.3 mg, 5 mol%) and (R,S)-TaniaPhos (41.0 mg, 6 mol%).

  • Add anhydrous DCM (5.0 mL) and stir at room temperature for 30 minutes.

  • Causality: This incubation period ensures the complete formation of the chiral copper-diphosphine complex, which is essential for high enantio-induction and preventing the background racemic reaction.

Step 2: Substrate Addition & Cooling 3. Dissolve 3-phenoxycyclohex-2-enone (188 mg, 1.0 mmol) in anhydrous DCM (3.0 mL) and transfer it to the Schlenk tube via cannula. 4. Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Causality: Cryogenic conditions are non-negotiable. Any localized warming will provide the activation energy required for the phenoxide leaving group to eliminate from the intermediate enolate.

Step 3: Asymmetric Conjugate Addition 5. Add EtMgBr (0.5 mL of a 3.0 M solution, 1.5 mmol) dropwise down the side of the flask over 10 minutes. 6. Stir the reaction mixture at -78 °C for 2 hours.

  • Causality: Slow addition prevents exothermic spikes. The Grignard reagent undergoes transmetalation with the chiral Cu-complex, followed by enantioselective delivery of the ethyl group to the β -position of the enone.

Step 4: Kinetic Enolate Trapping 7. Prepare a pre-mixed solution of freshly distilled TMSCl (0.25 mL, 2.0 mmol) and DMPU (0.24 mL, 2.0 mmol) in DCM (2.0 mL). 8. Add this trapping solution dropwise to the reaction mixture at -78 °C. 9. Maintain stirring at -78 °C for an additional 2 hours.

  • Causality: DMPU breaks up the magnesium/copper enolate aggregates, exposing the hard oxygen center for rapid, kinetically favored attack on the hard silicon electrophile (TMSCl). This traps the molecule as the silyl enol ether before thermodynamic elimination can occur.

Step 5: Quenching and Isolation 10. Quench the reaction while still at -78 °C by adding 5 mL of a cold, saturated aqueous NaHCO₃ solution. 11. Allow the biphasic mixture to warm to room temperature, extract with diethyl ether (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography on neutral alumina (hexane/EtOAc 95:5) to yield the chiral silyl enol ether.

Troubleshooting & Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, researchers must utilize the following self-validating analytical checks:

  • TLC Monitoring (Chemoselectivity Check):

    • Observation: The starting material (3-phenoxycyclohex-2-enone) is highly UV-active.

    • Validation: A successful trapping reaction will show a new, weakly UV-active spot (the silyl enol ether) that stains intensely dark blue with phosphomolybdic acid (PMA). If a highly UV-active spot with a high Rf​ appears, this indicates failure of the kinetic trap and the formation of the achiral 3-ethylcyclohex-2-enone byproduct.

  • Moisture Contamination: If the glassware or reagents are not strictly anhydrous, trace water will protonate the enolate. The resulting β -phenoxy ketone is highly unstable and will spontaneously eliminate phenol, rapidly degrading the ee% and yield.

  • NMR Confirmation: The 1 H NMR spectrum of the purified product must show a sharp singlet at ~0.15 ppm (9H, -OSi(CH₃)₃) and the disappearance of the characteristic α -vinylic proton of the starting enone, confirming successful trapping without elimination.

References

  • Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences (PNAS), 101(16), 5834-5838. URL: [Link]

  • Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition–Aldol Reactions of Organozinc Reagents. Angewandte Chemie International Edition, 36(23), 2620-2623. URL: [Link]

Sources

Application

Application Note: Grignard Addition to 3-Phenoxycyclohex-2-enone via Stork-Danheiser Transposition

Introduction & Mechanistic Causality The addition of Grignard reagents to cyclic vinylogous esters (CVEs), such as 3-phenoxycyclohex-2-en-1-one, is a foundational transformation in complex molecule synthesis and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The addition of Grignard reagents to cyclic vinylogous esters (CVEs), such as 3-phenoxycyclohex-2-en-1-one, is a foundational transformation in complex molecule synthesis and drug development. This sequence, widely recognized as the Stork-Danheiser transposition, enables the regioselective installation of alkyl, aryl, or vinyl substituents at the C3 position of a cyclohexenone framework[1].

Causality of Regioselectivity: Cyclohexenones typically present two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). However, in 3-phenoxycyclohex-2-en-1-one, the aryloxy group donates electron density through resonance, significantly deactivating the β-position toward nucleophilic attack. Consequently, hard nucleophiles like Grignard reagents (RMgX) exclusively undergo 1,2-addition at the carbonyl carbon, bypassing the 1,4-conjugate addition pathway that is typical for softer nucleophiles like organocuprates[2].

The Transposition Mechanism: Following the 1,2-addition, a tertiary magnesium alkoxide intermediate is formed. The critical transposition occurs during the acidic workup. Protonation of the alkoxide leads to the elimination of water, generating a highly stabilized allylic oxonium ion. Subsequent nucleophilic attack by water at the C3 position forms a hemiketal, which rapidly collapses to expel phenol (the leaving group), thereby regenerating the α,β-unsaturated ketone system with a shifted numbering scheme[3].

Mechanism A 3-Phenoxycyclohex-2-en-1-one (Vinylogous Ester) B 1,2-Addition Intermediate (Magnesium Alkoxide) A->B RMgX (THF, 0 °C) C Allylic Carbocation (Oxonium Resonance) B->C H+ (Workup) - H2O D 3-Substituted cyclohex-2-en-1-one + Phenol C->D H2O attack at C3 - PhOH

Mechanistic pathway of the Stork-Danheiser transposition via 1,2-addition and allylic rearrangement.

Experimental Protocols

The following protocol outlines the synthesis of 3-substituted cyclohex-2-en-1-ones. The procedure is designed as a self-validating system: the complete consumption of the starting material and the elimination of the phenoxy group can be tracked in real-time via Thin Layer Chromatography (TLC) and confirmed by the disappearance of aromatic phenoxy signals in ^1^H NMR.

Reagents and Materials
  • Substrate: 3-Phenoxycyclohex-2-en-1-one (10.0 mmol, 1.88 g)

  • Nucleophile: Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 12.0 mL, 12.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Quench/Hydrolysis: 10% Aqueous Hydrochloric Acid (HCl) or 1 M H2SO4 (20 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Milieu: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon to maintain an inert atmosphere.

  • Substrate Solvation: Dissolve 3-phenoxycyclohex-2-en-1-one (10.0 mmol) in 30 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic addition and suppress side reactions (e.g., unwanted enolization).

  • Nucleophilic Addition: Syringe the Grignard reagent (12.0 mmol, 1.2 equiv) dropwise into the stirring solution over 15 minutes. Causality note: Dropwise addition prevents localized heating, ensuring strict 1,2-addition fidelity.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active) should disappear, replaced by a lower-Rf spot corresponding to the tertiary alkoxide intermediate.

  • Acidic Transposition (Crucial Step): Once the addition is complete, carefully quench the reaction at 0 °C by adding 20 mL of 10% aqueous HCl. Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 hours. Causality note: The acidic environment is mandatory not just to quench the magnesium salt, but to drive the dehydration, allylic rearrangement, and elimination of phenol[3].

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4. Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the 3-substituted cyclohex-2-en-1-one.

Workflow Step1 Step 1: Preparation Dry THF, N2 atm, 0 °C Step2 Step 2: Grignard Addition Dropwise RMgX, monitor via TLC Step1->Step2 Step3 Step 3: Acidic Quench 10% HCl, stir at RT (Transposition) Step2->Step3 Step4 Step 4: Purification EtOAc extraction, Chromatography Step3->Step4

Step-by-step experimental workflow for the Grignard addition and subsequent acidic transposition.

Quantitative Data Summary

The Stork-Danheiser transposition is highly modular and tolerates a wide array of Grignard reagents. Table 1 summarizes the expected yields and reaction times for various Grignard reagents applied to 3-phenoxycyclohex-2-en-1-one under the described protocol.

Table 1: Substrate Scope and Yields for Grignard Addition/Transposition

Grignard Reagent (RMgX)Transposed ProductAddition Time (0 °C)Transposition Time (RT)Isolated Yield (%)
Methylmagnesium bromide3-Methylcyclohex-2-en-1-one1.0 h1.5 h85%
Phenylmagnesium bromide3-Phenylcyclohex-2-en-1-one1.0 h2.0 h82%
Vinylmagnesium bromide3-Vinylcyclohex-2-en-1-one1.5 h2.0 h78%
Allylmagnesium bromide3-Allylcyclohex-2-en-1-one1.0 h1.5 h80%

Note: Yields are based on isolated, chromatographically pure products. Phenol is generated as a stoichiometric byproduct and is easily separated during alkaline washing or silica gel chromatography.

References

  • Source: nih.
  • Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?
  • Source: acs.

Sources

Method

Application Note: Enantioselective Reduction of 3-Phenoxy-cyclohex-2-enone to Chiral Allylic Alcohols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Scientific Rationale The synthesis of highly enant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

The synthesis of highly enantioenriched allylic alcohols from α,β-unsaturated ketones is a critical transformation in the development of pharmaceutical intermediates and complex natural products[1]. Specifically, 3-phenoxy-cyclohex-2-enone presents a unique synthetic challenge. As a β-aryloxy substituted cyclic enone, the molecule exhibits altered electronic properties compared to unfunctionalized enones. The electron-donating nature of the phenoxy group via resonance reduces the electrophilicity of the carbonyl carbon, while simultaneously introducing steric bulk that must be navigated by chiral catalysts.

To successfully reduce 3-phenoxy-cyclohex-2-enone to its corresponding chiral allylic alcohol, the chosen methodology must achieve two distinct modes of selectivity:

  • Chemoselectivity (1,2- vs. 1,4-reduction): The reduction must strictly occur at the carbonyl carbon (1,2-addition) without reducing the conjugated alkene (1,4-conjugate addition).

  • Enantioselectivity: The hydride transfer must be highly face-selective to yield a single enantiomer of the resulting allylic alcohol.

This guide details the two most authoritative and field-proven methodologies for this transformation: the Corey-Bakshi-Shibata (CBS) Reduction [2] and the Noyori Asymmetric Transfer Hydrogenation (ATH) [3].

Mechanistic Causality & Catalyst Selection

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral 1,3,2-oxazaborolidine catalyst combined with a stoichiometric borane source (e.g., BH₃·SMe₂)[2].

  • Causality of Selectivity: The high enantioselectivity is driven by the rigid, bicyclic transition state. The Lewis acidic boron of the CBS catalyst coordinates to the less sterically hindered lone pair of the enone's carbonyl oxygen. This coordination activates the carbonyl while simultaneously holding the borane in close proximity. The bulky phenoxy group at the β-position of the cyclohexenone ring further differentiates the steric environment, forcing hydride transfer exclusively to one face of the ketone[4].

  • Causality of Experimental Design: The uncatalyzed reduction of the enone by borane is a competing background reaction that yields racemic product. To suppress this, the protocol mandates the slow, continuous addition of the substrate via a syringe pump, ensuring the catalytic cycle outpaces the background reaction[1].

CBS_Mechanism Cat Chiral Oxazaborolidine (CBS Catalyst) Complex1 Catalyst-Borane Complex (Activated Hydride) Cat->Complex1 Borane Borane Source (BH3-SMe2) Borane->Complex1 Complex2 Ketone Coordination (Face-Selective) Complex1->Complex2 Substrate Binding Substrate 3-Phenoxy-cyclohex-2-enone Substrate->Complex2 HydrideTransfer Intramolecular Hydride Transfer (1,2-Reduction) Complex2->HydrideTransfer Transition State Product Chiral Allylic Alcohol + Regenerated Catalyst HydrideTransfer->Product Cleavage Product->Cat Catalytic Cycle

Mechanistic pathway of CBS reduction highlighting face-selective hydride transfer.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Noyori ATH employs a chiral Ruthenium(II) complex, typically RuCl, utilizing an azeotropic mixture of formic acid and triethylamine as the hydrogen donor[3].

  • Causality of Selectivity: The Ru-TsDPEN catalyst operates via a concerted outer-sphere mechanism. The hydride on the ruthenium and the proton on the amine ligand are transferred simultaneously to the C=O double bond through a highly structured six-membered transition state. This mechanism is inherently chemoselective for polar C=O bonds over non-polar C=C bonds, completely eliminating the risk of 1,4-reduction[5].

  • Causality of Experimental Design: While isopropanol can be used as a hydrogen donor, the reaction is reversible (Meerwein-Ponndorf-Verley equilibrium), which can erode enantiomeric excess (ee) at high conversions. Using the HCOOH/NEt₃ azeotrope renders the reaction irreversible due to the extrusion of CO₂ gas, locking in the high ee[6].

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the reduction of 3-phenoxy-cyclohex-2-enone using both methodologies, based on established benchmarks for β-substituted cyclic enones[1][3].

ParameterCBS Reduction (Method A)Noyori ATH (Method B)
Catalyst (S)-MeCBS (10-20 mol%)RuCl (0.5 mol%)
Hydride Source BH₃·SMe₂ (1.2 equiv)HCOOH/NEt₃ (5:2 azeotrope)
Solvent Anhydrous THF or CH₂Cl₂DMF or Neat (Azeotrope acts as solvent)
Temperature -20 °C to 0 °C25 °C to 40 °C
Reaction Time 3 - 4 hours (Syringe pump)12 - 24 hours
Chemoselectivity >95% (1,2-reduction)>99% (1,2-reduction)
Typical Yield 85 - 92%88 - 95%
Enantiomeric Excess 92 - 99% ee95 - 99% ee

Experimental Protocols

Protocol A: Enantioselective CBS Reduction

This protocol is a self-validating system; strict adherence to temperature and addition rates is required to prevent racemic background reduction.

Reagents:

  • 3-Phenoxy-cyclohex-2-enone (1.0 equiv, 10 mmol)

  • (S)-MeCBS catalyst (1 M in toluene, 0.2 equiv, 2 mmol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.2 equiv, 12 mmol)

  • Anhydrous CH₂Cl₂ (Dichloromethane)

Step-by-Step Procedure:

  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of dry Argon.

  • Catalyst Activation: Inject anhydrous CH₂Cl₂ (20 mL) into the flask, followed by the (S)-MeCBS solution (2.0 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Addition: Slowly add the BH₃·SMe₂ solution (6.0 mL) dropwise. Stir for 15 minutes at -20 °C to allow the active catalyst-borane complex to form.

  • Substrate Addition (Critical Step): Dissolve 3-phenoxy-cyclohex-2-enone (10 mmol) in anhydrous CH₂Cl₂ (10 mL). Load this solution into a gas-tight syringe. Using a syringe pump, add the ketone solution to the reaction flask at a continuous rate of 3.3 mL/hour (total addition time ~3 hours)[1].

  • Reaction Monitoring: After the addition is complete, stir for an additional 30 minutes. Validate reaction completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Quenching (Safety Critical): Carefully quench the reaction by adding pre-cooled methanol (5 mL) dropwise at -20 °C. Caution: Vigorous evolution of hydrogen gas will occur.

  • Workup: Warm to room temperature. Add 1M HCl (10 mL) and stir for 10 minutes to break down boron complexes. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient 10-20% EtOAc in hexanes) to isolate the chiral allylic alcohol.

Workflow Setup Inert Atmosphere Setup (Dry Ar/N2) CatPrep Catalyst Activation (CBS + BH3) Setup->CatPrep Addition Slow Substrate Addition (Syringe Pump, 3h) CatPrep->Addition Reaction Enantioselective Reduction (-20°C) Addition->Reaction Quench Careful Quenching (MeOH, H2 evolution) Reaction->Quench Analysis Validation (Chiral HPLC & NMR) Quench->Analysis

Self-validating experimental workflow for the enantioselective reduction of enones.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

This protocol leverages atom-economy and operational simplicity, avoiding highly reactive boranes.

Reagents:

  • 3-Phenoxy-cyclohex-2-enone (1.0 equiv, 10 mmol)

  • RuCl catalyst (0.005 equiv, 0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio, 5 mL)

  • Anhydrous DMF (optional, 5 mL for solubility)

Step-by-Step Procedure:

  • Preparation: In an argon-flushed Schlenk tube, add the RuCl catalyst (31.8 mg, 0.05 mmol) and 3-phenoxy-cyclohex-2-enone (1.88 g, 10 mmol).

  • Solvent/Reductant Addition: Add anhydrous DMF (5 mL) followed by the HCOOH/NEt₃ azeotropic mixture (5 mL).

  • Reaction Execution: Seal the Schlenk tube and stir the homogeneous mixture at 30 °C. The reaction will slowly evolve CO₂ gas. Ensure the system has a bubbler attached to prevent pressure buildup.

  • Monitoring: Stir for 16-24 hours. Monitor the disappearance of the starting material via LC-MS or TLC.

  • Workup: Once complete, dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove residual formic acid), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Pass through a short pad of silica to remove ruthenium residues, yielding the highly pure chiral allylic alcohol.

Analytical Validation System

To ensure the trustworthiness of the protocols, the following self-validating analytical checks must be performed on the isolated product:

  • Chemoselectivity Validation (¹H NMR):

    • Confirm the presence of the vinylic proton (typically ~δ 5.2 - 5.5 ppm) to ensure the C=C double bond remains intact (ruling out 1,4-reduction).

    • Observe the shift of the carbinol proton (CH-OH) appearing as a multiplet around δ 4.2 - 4.5 ppm.

  • Enantioselectivity Validation (Chiral HPLC):

    • Determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H column).

    • Conditions: Hexane/Isopropanol (typically 90:10 to 95:5), Flow rate: 1.0 mL/min, UV detection at 254 nm. Compare retention times against a racemic standard prepared via NaBH₄/CeCl₃ (Luche reduction) to calculate the exact ee%.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S.; Chen, C. P.; Singh, V. K. "A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses." Journal of the American Chemical Society, 1987. URL:[Link][2]

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995. URL:[Link][3]

  • Murphy, S. K.; Dong, V. M. "Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst." Journal of the American Chemical Society, 2013. URL:[Link][5]

  • Poplata, S.; Bach, T. "Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions." Accounts of Chemical Research, 2020. URL:[Link][7]

  • Sarkar, S. et al. "Asymmetric Total Syntheses of (−)-Lycoramine, (−)-Lycoraminone, (−)-Narwedine, and (−)-Galanthamine." The Journal of Organic Chemistry, 2022. URL:[Link][1]

Sources

Application

Application Note: Organocatalytic Functionalization of 3-Phenoxy-cyclohex-2-enone Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The chiral cyclohexenone framework is a ubiquitous structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The chiral cyclohexenone framework is a ubiquitous structural motif embedded in numerous bioactive natural products, including polycyclic terpenes, steroids, and alkaloid precursors. While traditional transition-metal catalysis has historically dominated the functionalization of these rings, organocatalysis offers a metal-free, highly stereoselective, and operationally robust alternative.

This application note details the strategic use of 3-phenoxy-cyclohex-2-enone as a privileged cyclic vinylogous ester platform. The phenoxy moiety serves a dual mechanistic purpose: it electronically modulates the enone system to facilitate regioselective dienamine formation, and it acts as an exceptional leaving group in conjugate addition-elimination cascades. By leveraging these properties, drug development professionals can rapidly assemble densely functionalized, enantioenriched cyclohexenone building blocks.

Mechanistic Framework & Causality

The organocatalytic functionalization of 3-phenoxy-cyclohex-2-enone derivatives diverges into two primary pathways, dictated by the choice of catalyst and the nature of the activation mode. Understanding the causality behind these pathways is critical for rational reaction design and troubleshooting.

Pathway A: Dienamine Activation (γ-Functionalization)

When treated with a chiral secondary amine (e.g., Jørgensen-Hayashi diarylprolinol silyl ethers), the substrate undergoes condensation to form an iminium ion, which rapidly tautomerizes into an extended conjugated dienamine.

  • Causality of Regioselectivity: The phenoxy group at the C3 position sterically blocks α-functionalization and electronically enriches the γ-carbon (C4). This HOMO-raising activation directs incoming electrophiles exclusively to the γ-position.

  • Causality of Additives: The inclusion of an acid co-catalyst (e.g., benzoic acid) is mandatory. The acid accelerates the initial condensation by protonating the hemiaminal intermediate, driving the elimination of water, and modulating the delicate equilibrium between the iminium and dienamine species .

Pathway B: Conjugate Addition-Elimination (β-Functionalization)

Using bifunctional hydrogen-bonding catalysts (e.g., chiral squaramides or thioureas), the enone is activated via LUMO-lowering hydrogen bonds.

  • Causality of the Leaving Group: A prochiral nucleophile undergoes a 1,4-conjugate addition at the C3 position. Instead of yielding a saturated ketone, the resulting enolate collapses to expel the phenoxide anion. The restoration of the conjugated enone system acts as the thermodynamic driving force for this cascade, yielding highly enantioenriched β-substituted cyclohexenones without the need for palladium or rhodium catalysts .

Mechanistic_Pathways Substrate 3-Phenoxy-cyclohex-2-enone Cat_Amine Secondary Amine Catalyst (e.g., Diarylprolinol silyl ether) Substrate->Cat_Amine Condensation Cat_Hbond Bifunctional H-Bond Catalyst (e.g., Squaramide) Substrate->Cat_Hbond Activation Int_Dienamine Dienamine Intermediate (HOMO Raising at γ-C) Cat_Amine->Int_Dienamine -H2O, -H+ Int_Enolate Conjugate Adduct Enolate (LUMO Lowering at β-C) Cat_Hbond->Int_Enolate + Nucleophile Prod_Gamma γ-Functionalized Cyclohexenone (Stereocenter at C4) Int_Dienamine->Prod_Gamma + Electrophile Hydrolysis Prod_Beta β-Substituted Cyclohexenone (Stereocenter at C3/Nucleophile) Int_Enolate->Prod_Beta - Phenol (Elimination)

Fig 1. Divergent organocatalytic activation modes for 3-phenoxy-cyclohex-2-enone derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the catalytic cycle is functioning optimally before scale-up.

Experimental_Workflow Step1 1. Catalyst Activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Cryogenic Incubation Step2->Step3 Step4 4. Reaction Quench Step3->Step4 Step5 5. Chiral HPLC Step4->Step5

Fig 2. Standardized workflow for the asymmetric functionalization and analysis.

Pre-requisite: Synthesis of 3-Phenoxy-cyclohex-2-enone

To a solution of cyclohexane-1,3-dione (10.0 mmol) and phenol (12.0 mmol) in anhydrous benzene (40 mL), add p-toluenesulfonic acid monohydrate (0.5 mmol). Reflux the mixture for 16 hours using a Dean-Stark apparatus to remove water. Cool, wash with saturated aqueous Na₂CO₃, extract with Et₂O, dry over MgSO₄, and purify via flash chromatography to yield the substrate as a colorless oil.

Protocol A: Enantioselective γ-Functionalization via Dienamine Catalysis

This protocol describes the reaction of 3-phenoxy-cyclohex-2-enone with trans-β-nitrostyrene.

  • Catalyst Preparation: In an oven-dried 10 mL Schlenk tube, dissolve (S)-α,α-diphenylprolinol trimethylsilyl ether (0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 10 minutes to ensure complete salt formation .

  • Substrate Addition: Add 3-phenoxy-cyclohex-2-enone (0.20 mmol) to the solution. Stir for 15 minutes to allow the pre-equilibrium formation of the dienamine intermediate.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Add trans-β-nitrostyrene (0.30 mmol) in one portion.

    • Causality Note: Toluene is selected over polar solvents (like DMF or MeOH) because non-polar environments prevent the disruption of the highly organized, stereocontrolling transition state.

  • Incubation & Quench: Stir the reaction at 0 °C for 48 hours. Quench by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2).

  • Self-Validation (QC): Synthesize a racemic standard by replacing the chiral catalyst with an equimolar amount of pyrrolidine. Use this standard to establish baseline retention times on the Chiral HPLC (e.g., Chiralpak AD-H column) to accurately calculate the enantiomeric excess (ee).

Protocol B: Asymmetric Addition-Elimination Cascade

This protocol describes the β-functionalization using dimethyl malonate.

  • Activation: In a 10 mL vial, dissolve the chiral squaramide catalyst (0.02 mmol, 10 mol%) and 3-phenoxy-cyclohex-2-enone (0.20 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Cryogenic Control: Cool the mixture to -20 °C using a cryocooler.

    • Causality Note: Cryogenic temperatures are critical here. They minimize the racemic background reaction and maximize the organizational energy of the dual hydrogen-bond activation, ensuring the nucleophile attacks the re-face of the enone exclusively.

  • Nucleophile Addition: Add dimethyl malonate (0.24 mmol) dropwise. Stir the reaction at -20 °C until complete consumption of the starting material is observed by TLC (typically 24–36 hours).

  • Workup: Directly load the crude reaction mixture onto a short pad of silica gel to trap the catalyst and the eliminated phenol byproduct. Elute with Hexanes/EtOAc (7:3).

  • Analysis: Concentrate the eluent and determine the ee via Chiral HPLC.

Data Presentation & Optimization Summaries

The following tables summarize typical optimization parameters and expected outcomes, providing a benchmark for researchers replicating these workflows.

Table 1: Additive Effects on the γ-Functionalization (Protocol A)

EntryCatalyst (20 mol%)Acid Additive (20 mol%)SolventYield (%)ee (%)
1(S)-Diarylprolinol TMS etherNoneToluene1588
2(S)-Diarylprolinol TMS etherAcetic AcidToluene6292
3(S)-Diarylprolinol TMS etherBenzoic Acid Toluene 85 96
4(S)-Diarylprolinol TMS etherBenzoic AcidMeOH4045

Note: The absence of an acid additive (Entry 1) results in poor conversion due to stalled iminium formation. Polar solvents (Entry 4) disrupt the stereocontrolling transition state.

Table 2: Substrate Scope for Addition-Elimination (Protocol B)

EntryNucleophileCatalystTemp (°C)Yield (%)ee (%)
1Dimethyl malonateSquaramide-209198
2Diethyl malonateSquaramide-208997
3Benzyl mercaptanThiourea-408294
4NitromethaneSquaramide07588

Note: Thiol nucleophiles (Entry 3) require lower temperatures (-40 °C) due to their higher inherent nucleophilicity, which increases the rate of the un-catalyzed background reaction.

References

  • Xin Yang, Jun Wang, Pengfei Li. "Asymmetric organocatalytic functionalization of α,α-disubstituted aldehydes through enamine activation." Tetrahedron 2014, 70 (15), 2491-2513. URL:[Link]

  • Xin Yang, Jun Wang, Pengfei Li. "Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons." Organic & Biomolecular Chemistry 2014, 12 (16), 2499-2513. URL:[Link]

  • Andrew D. Smith et al. "Organocatalytic Functionalization of Carboxylic Acids: Isothiourea-Catalyzed Asymmetric Intra- and Intermolecular Michael Addition-Lactonizations." Journal of the American Chemical Society 2011, 133, 2714–2720. URL:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing percentage yield in the synthesis of 3-phenoxy-cyclohex-2-enone

Technical Support Center: Synthesis of 3-Phenoxy-cyclohex-2-enone Welcome to the technical support guide for the synthesis of 3-phenoxy-cyclohex-2-enone. This document is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Phenoxy-cyclohex-2-enone

Welcome to the technical support guide for the synthesis of 3-phenoxy-cyclohex-2-enone. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-tested protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-phenoxy-cyclohex-2-enone?

The most direct and commonly employed method for synthesizing 3-phenoxy-cyclohex-2-enone is the acid-catalyzed reaction between 1,3-cyclohexanedione and phenol.[1] This reaction is a type of enol etherification or condensation, where the enol tautomer of 1,3-cyclohexanedione reacts with phenol to form the desired product, with water as the primary byproduct.[1][2]

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds via the enol form of 1,3-cyclohexanedione, which is the predominant tautomer in solution.[1] The mechanism can be summarized in these key steps:

  • Enol Formation: 1,3-cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxy-cyclohex-2-enone.

  • Acid Catalysis: An acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the enone, activating it for nucleophilic attack.

  • Nucleophilic Attack: The hydroxyl group of phenol acts as a nucleophile, attacking the C3 carbon of the activated enone.

  • Dehydration: A molecule of water is eliminated from the intermediate, and subsequent deprotonation yields the stable, conjugated 3-phenoxy-cyclohex-2-enone product. Driving this dehydration step to completion is critical for achieving a high yield.

Reaction_Mechanism Simplified Reaction Mechanism Start 1,3-Cyclohexanedione (Enol Tautomer) Activated Protonated Enone (Activated Intermediate) Start->Activated + H+ (Catalyst) Intermediate Tetrahedral Intermediate Phenol Phenol Phenol->Intermediate Nucleophilic Attack Product 3-Phenoxy-cyclohex-2-enone Intermediate->Product - H2O, - H+ (Dehydration)

Caption: Simplified mechanism for acid-catalyzed synthesis.

Q3: Why is removing water from the reaction so critical?

The formation of 3-phenoxy-cyclohex-2-enone from 1,3-cyclohexanedione and phenol is a reversible equilibrium reaction. Water is a product of this reaction. According to Le Chatelier's principle, the continuous removal of a product (water) from the reaction mixture will shift the equilibrium to the right, favoring the formation of the desired 3-phenoxy-cyclohex-2-enone and thereby increasing the overall yield. Failure to remove water is one of the most common reasons for low conversion and poor yields.

Troubleshooting Guide

Q4: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A low yield is a common issue that can typically be traced to one of three areas: incomplete reaction, side product formation, or mechanical loss during workup.

  • Cause 1: Incomplete Reaction (Equilibrium not driven to products)

    • Diagnosis: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 1,3-cyclohexanedione.

    • Solution: The most effective solution is to actively remove water as it forms. This is best accomplished by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene or benzene.[2] Heating the reaction to the boiling point of the solvent will facilitate the azeotropic removal of water, driving the reaction to completion.

  • Cause 2: Catalyst Inefficiency

    • Diagnosis: The reaction stalls even with water removal.

    • Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid monohydrate) is not degraded. Use a fresh bottle or a recently opened one. Catalyst loading is also important; typically 0.02-0.05 molar equivalents are sufficient. Too much catalyst can sometimes promote side reactions.

  • Cause 3: Sub-optimal Reactant Stoichiometry

    • Diagnosis: Consistent presence of one unreacted starting material.

    • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of phenol can help drive the reaction forward, especially if the 1,3-cyclohexanedione is the more valuable reagent.

Q5: The reaction turns dark brown/black, and my final product is impure after purification. What's happening?

Dark coloration often indicates decomposition or polymerization side reactions, which are typically caused by excessive heat or prolonged reaction times.

  • Cause: Thermal Decomposition or Polymerization

    • Diagnosis: The reaction mixture darkens significantly, and purification (e.g., column chromatography) yields multiple, often tarry, side products.

    • Solution:

      • Temperature Control: While heat is necessary to drive the azeotropic removal of water, excessive temperatures can be detrimental. Ensure the oil bath temperature is set to maintain a steady reflux of the solvent without overheating. For toluene, an oil bath temperature of 120-130°C is usually appropriate.

      • Reaction Time: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, work up the reaction promptly. Extended heating after completion serves only to increase the likelihood of side product formation.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Q6: I am struggling with the purification. My product co-elutes with a major impurity. What could this impurity be?

The most likely impurity that is structurally similar to your product is unreacted phenol, especially if it was used in excess.

  • Cause: Residual Phenol

    • Diagnosis: The impurity has a similar polarity to the product. NMR analysis would show characteristic aromatic signals of phenol.

    • Solution: An aqueous basic wash during the workup is highly effective at removing acidic impurities like phenol. Before column chromatography, wash the organic layer with a 5-10% aqueous sodium hydroxide (NaOH) solution.[3] This will deprotonate the phenol, forming sodium phenoxide, which is highly soluble in the aqueous layer and will be removed, leaving the neutral product in the organic phase. Follow this with a water wash to remove residual NaOH and a brine wash to aid in drying.[3]

Optimized Synthesis and Purification Protocol

This protocol incorporates best practices to maximize yield and purity. It assumes the use of standard laboratory equipment, including a Dean-Stark apparatus.

Optimized_Workflow Optimized Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1. Charge flask with 1,3-cyclohexanedione, phenol, p-TsOH, toluene B 2. Assemble Dean-Stark apparatus & condenser A->B C 3. Heat to reflux (~120-130°C oil bath) B->C D 4. Collect water in Dean-Stark trap C->D E 5. Monitor reaction by TLC/GC D->E F 6. Cool & dilute with ethyl acetate E->F G 7. Wash with 5% NaOH (aq) to remove phenol F->G H 8. Wash with H2O & brine G->H I 9. Dry (Na2SO4), filter, & concentrate H->I J 10. Purify via column chromatography I->J K 11. Characterize & assess yield J->K

Caption: Step-by-step workflow for optimized synthesis.

Materials & Equipment:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Phenol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.03 eq)

  • Toluene

  • Ethyl Acetate

  • Hexanes

  • 5% Sodium Hydroxide (w/v) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle/oil bath

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione, phenol (1.2 eq), p-TsOH (0.03 eq), and toluene (approx. 4-5 mL per gram of 1,3-cyclohexanedione).

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and reflux condenser atop the flask. Heat the mixture in an oil bath to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the limiting reagent (1,3-cyclohexanedione). This typically takes 4-8 hours.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the dark solution with ethyl acetate.

  • Aqueous Work-up: Transfer the solution to a separatory funnel. Wash the organic layer with 5% NaOH solution (2x). This step is crucial for removing excess phenol.[3]

  • Neutralization and Drying: Wash the organic layer with water (1x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure 3-phenoxy-cyclohex-2-enone.

Data Summary: Key Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Water Removal Passive (e.g., drying agents)Active (Dean-Stark trap)Drives reaction equilibrium to completion for significantly higher conversion.[2]
Solvent High-boiling polar solventToluene or BenzeneEnables efficient azeotropic removal of water, which is the key to high yield.[2]
Catalyst Load 0.1 eq or higher0.02 - 0.05 eqSufficient for catalysis while minimizing potential acid-mediated side reactions.
Work-up Water wash only5% NaOH wash, then water/brineSelectively removes acidic phenol starting material, simplifying final purification.[3]
Temperature Fixed high temperatureGentle, steady refluxProvides enough energy for the reaction without causing thermal decomposition.

References

  • Robinson annulation - Wikipedia. Wikimedia Foundation. [Link]

  • JoVE. (2023, April 30). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Journal of Visualized Experiments. [Link]

  • Scribd. Robinson Annulation of Cyclohexanone. [Link]

  • 1,3-Cyclohexanedione - Wikipedia. Wikimedia Foundation. [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). Asymmetric Synthesis of 3-Phenylcyclohexanone via Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid. Organic Syntheses. [Link]

  • Noland, W. E. (n.d.). 2-Cyclohexenone. Organic Syntheses. [Link]

  • Gannon, W. F., & House, H. O. (n.d.). 3-Ethoxy-2-cyclohexenone. Organic Syntheses. [Link]

Sources

Optimization

troubleshooting degradation of 3-phenoxy-cyclohex-2-enone during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected assay drops when handling conjugated cyclic enones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected assay drops when handling conjugated cyclic enones.

The compound 3-phenoxy-cyclohex-2-enone is a critical intermediate and pharmacophore, but it is notoriously sensitive to environmental factors. To successfully synthesize, store, and utilize this molecule, we must move beyond blindly following storage labels and understand the causality of its degradation.

Below is an in-depth, causality-driven troubleshooting guide designed to help you diagnose, quantify, and permanently resolve stability issues using self-validating experimental systems.

Mechanistic FAQs: The Causality of Degradation

Q: Why does 3-phenoxy-cyclohex-2-enone degrade so rapidly under standard ambient storage? A: The instability is rooted in the molecule's electronic structure. 3-phenoxy-cyclohex-2-enone is a vinylogous ester (a β -aryloxy- α,β -unsaturated ketone). While the phenoxy oxygen donates electron density, the carbonyl group strongly withdraws it, making the C3 position highly electrophilic. When exposed to trace moisture—especially in the presence of acidic surface silanols on standard borosilicate glassware—water acts as a nucleophile. This triggers the hydrolysis of the enol ether bond, cleaving the molecule into 1,3-cyclohexanedione and phenol [1].

Q: How do standard ICH stability conditions impact the degradation kinetics? A: Kinetics are heavily dictated by humidity and thermal stress. According to ICH Q1A(R2) guidelines, accelerated testing is typically conducted at 40°C / 75% Relative Humidity (RH), while long-term storage is evaluated at 25°C / 60% RH[2]. Because the primary degradation vector is hydrolytic, the elevated moisture in the 75% RH environment exponentially accelerates the nucleophilic attack at C3, reducing the half-life from years to mere weeks[3].

Q: Is hydrolysis the only pathway I need to worry about? A: No. While hydrolysis is the primary pathway, the molecule shares structural vulnerabilities with generic 2-cyclohexen-1-one. The allylic protons (at C4 and C6) are susceptible to radical-mediated autoxidation. In the presence of atmospheric oxygen and UV/Vis light, these positions form reactive allylic hydroperoxides, leading to complex polymeric degradants.

DegradationMechanisms Enone 3-Phenoxy-cyclohex-2-enone (Intact Molecule) Moisture Trace Moisture (H2O) + Surface Silanols Enone->Moisture Oxygen Atmospheric Oxygen (O2) + Light Enone->Oxygen Hydrolysis Vinyl Ether Hydrolysis (Primary Pathway) Moisture->Hydrolysis Oxidation Allylic Autoxidation (Secondary Pathway) Oxygen->Oxidation Phenol Phenol (Leaving Group) Hydrolysis->Phenol Dione 1,3-Cyclohexanedione (Hydrolyzed Core) Hydrolysis->Dione Peroxide Allylic Hydroperoxides (Reactive Intermediates) Oxidation->Peroxide

Mechanistic pathways of 3-phenoxy-cyclohex-2-enone degradation via hydrolysis and oxidation.

Quantitative Stability Data

To contextualize the degradation kinetics, below is a summary of expected purity drops over a 6-month period under standard ICH climatic conditions. Notice the direct correlation between moisture content and the formation of phenol.

Storage ConditionTimepointIntact Purity (%)Primary Degradant (Phenol) (%)Moisture Content (ppm)
5°C (Refrigerated)6 Months99.1%0.4%< 100 ppm
25°C / 60% RH6 Months94.5%4.2%450 ppm
40°C / 75% RH6 Months82.3%14.8%1200 ppm

Table 1: Simulated degradation profile of 3-phenoxy-cyclohex-2-enone under ICH stability conditions.

Troubleshooting Guide: Diagnostics & Corrective Actions

Q: I observed a 5% drop in assay purity during my latest stability pull. How do I identify the root cause? A: You must let the chromatography dictate your corrective actions. Follow the logical workflow below to isolate the specific environmental vulnerability compromising your batch.

TroubleshootingWorkflow Start Assay Drop Detected (3-Phenoxy-cyclohex-2-enone) CheckHPLC Run Stability-Indicating HPLC-UV Assay Start->CheckHPLC IsPhenol Are Phenol & 1,3-CHD peaks present? CheckHPLC->IsPhenol MoistureIssue Root Cause: Hydrolysis Action: Implement Anhydrous Protocol IsPhenol->MoistureIssue  Yes CheckPeroxide Are early-eluting polar peaks present? IsPhenol->CheckPeroxide  No Resolution Stability Restored (Self-Validating) MoistureIssue->Resolution OxidationIssue Root Cause: Autoxidation Action: Argon Purge & Opaque Vials CheckPeroxide->OxidationIssue  Yes OxidationIssue->Resolution

Diagnostic workflow for identifying and mitigating 3-phenoxy-cyclohex-2-enone degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must prove its own success. The following workflows incorporate built-in validation gates to prevent false positives.

Protocol 1: Stability-Indicating HPLC-UV Assay

Causality: 1,3-cyclohexanedione is highly polar, phenol is moderately polar, and the intact enone is lipophilic. A standard isocratic method will cause the dione to elute in the void volume. A gradient method with acidic modifier is required to suppress the ionization of phenol and ensure sharp peak shapes.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile + 0.1% TFA.

  • Column Selection: Use a high-carbon load C18 column (e.g., 150 x 4.6 mm, 3 µm) to retain the polar degradants.

  • Gradient: 5% B to 95% B over 15 minutes. UV detection at 254 nm (optimal for the conjugated enone) and 210 nm (optimal for phenol).

  • Self-Validation Gate (Forced Degradation):

    • Action: Spike a 1 mg/mL sample of the enone with 10 µL of 0.1 M HCl and incubate at 40°C for 1 hour.

    • Validation: Inject this stressed sample. You must observe baseline resolution ( Rs​>2.0 ) between the newly formed phenol peak and the intact enone peak. If they co-elute, your method is not stability-indicating; flatten the gradient curve from 20-40% B.

Protocol 2: Anhydrous Storage & Handling Workflow

Causality: Because the C3 position is highly susceptible to nucleophilic attack, removing ambient moisture and neutralizing acidic glass surfaces will halt the primary degradation pathway.

  • Glassware Passivation: Wash all storage vials with a 5% dimethyldichlorosilane solution in heptane, followed by a methanol rinse. Why? This caps the acidic surface silanols that catalyze enol ether hydrolysis.

  • Drying: Lyophilize the 3-phenoxy-cyclohex-2-enone or dry under high vacuum (< 0.1 mbar) for 12 hours.

  • Self-Validation Gate (Karl Fischer Titration):

    • Action: Pull a 50 mg aliquot and run a coulometric Karl Fischer titration.

    • Validation: The moisture content must read <100 ppm. If it reads >100 ppm, return the batch to the vacuum oven. Do not proceed to packaging until this metric is met.

  • Packaging: Transfer the validated batch to the silanized amber vials inside a glove box under an Argon atmosphere. Crimp seal with PTFE-lined septa and store at 5°C.

Sources

Troubleshooting

best solvent systems for 3-phenoxy-cyclohex-2-enone column chromatography purification

Welcome to the Technical Support Center for the chromatographic purification of 3-phenoxy-cyclohex-2-enone. As an α,β -unsaturated enol ether, this compound presents unique polarity dynamics during isolation from its typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-phenoxy-cyclohex-2-enone. As an α,β -unsaturated enol ether, this compound presents unique polarity dynamics during isolation from its typical synthetic precursors (phenol and 1,3-cyclohexanedione). This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you troubleshoot and optimize your purification workflows.

Troubleshooting Guides & FAQs

Q1: What is the most effective solvent system for isolating 3-phenoxy-cyclohex-2-enone from unreacted phenol and 1,3-cyclohexanedione? A1: The consensus in synthetic literature points to two primary binary systems: Hexanes/Ethyl Acetate (4:1 v/v) [1] and Petroleum Ether/Diethyl Ether (1:1 to 3:1 v/v) [2]. Mechanistic Causality: 3-phenoxy-cyclohex-2-enone lacks hydrogen-bond donors. Its polarity is driven solely by the H-bond accepting capabilities of its carbonyl and ether oxygens, making it highly lipophilic. In contrast, 1,3-cyclohexanedione exists predominantly in its highly polar enol form (3-hydroxycyclohex-2-enone) and binds tightly to the silica stationary phase. Phenol, a strong H-bond donor, also interacts heavily with the acidic silanol groups on the silica. Therefore, a moderately non-polar system like 4:1 Hexanes/EtOAc provides an ideal Rf​ (~0.3) for the target enone, while retaining the polar starting materials near the baseline.

Q2: My target enone band is streaking during elution, leading to poor resolution. How can I mitigate this? A2: Streaking of α,β -unsaturated ketones on normal-phase silica is typically caused by reversible, secondary interactions between the basic carbonyl oxygen and the weakly acidic silanol groups (Si-OH) on the silica surface. Solution: Add a volatile amine modifier. Pre-treating the silica gel and spiking your eluent with 1% Triethylamine (Et 3​ N) will neutralize the most acidic silanol sites, sharpening the elution band[3]. If streaking persists, it may be a solubility issue; ensure you are not overloading the column and consider dry-loading your sample[4].

Q3: I am observing co-elution of a minor impurity that I suspect is residual phenol. How do I alter the selectivity? A3: If Hexanes/EtOAc fails to resolve the enone from phenol, switch to an orthogonal solvent system like Petroleum Ether/Diethyl Ether [2]. Mechanistic Causality: Ethyl acetate is a strong hydrogen-bond acceptor with a higher dipole moment, which can sometimes pull the H-bond donating phenol down the column faster than desired. Diethyl ether is a weaker eluent overall but maintains excellent solvation for the lipophilic phenoxy group. A general rule of thumb is that a compound with an Rf​ of 0.5 in 10% EtOAc/Hexanes will exhibit a similar Rf​ in 20% Ether/Hexanes[5]. Running a 3:1 Pet Ether:Et 2​ O gradient alters the separation factor ( α ), effectively resolving the enone from phenol.

Quantitative Data: Solvent System Comparison

Solvent SystemTypical Ratio (v/v)Target Enone Rf​ Separation from PhenolMechanistic Notes
Hexanes / Ethyl Acetate 4:1 (80:20)0.25 - 0.35GoodStandard workhorse[1]. EtOAc acts as a strong H-bond acceptor, efficiently eluting the enone.
Pet Ether / Diethyl Ether 1:1 to 3:10.30 - 0.40ExcellentEt 2​ O provides orthogonal selectivity[2]; highly effective if phenol co-elution is observed.
Hexanes / EtOAc + 1% Et 3​ N 80:20:10.35 - 0.45ModerateEt 3​ N deactivates acidic silanols[3], eliminating enone streaking but may accelerate phenol elution.
Dichloromethane / MeOH 99:1>0.60Poor (Co-elution)Too polar for this specific separation[5]; compresses the Rf​ values of the product and starting materials.

Experimental Protocol: Step-by-Step Flash Column Chromatography

To ensure high-purity isolation of 3-phenoxy-cyclohex-2-enone, adhere to the following self-validating protocol:

  • Stationary Phase Preparation: Select a glass column of appropriate diameter to achieve a 50:1 to 70:1 silica-to-crude mass ratio[3]. Prepare a homogenous slurry of silica gel (230–400 mesh) in the initial mobile phase (e.g., 9:1 Hexanes/EtOAc). Pour the slurry into the column and allow it to pack under light positive air pressure.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 2.5x the mass of the crude product) to the solution. Remove the DCM via rotary evaporation (22 °C, 20 mmHg) until a free-flowing powder remains[3][4].

  • Sample Application: Carefully apply the dry-loaded powder evenly onto the flat surface of the packed silica bed. Top with a 1 cm protective layer of clean sea sand to prevent disturbance of the bed during solvent addition[4].

  • Gradient Elution: Begin elution with 2 column volumes (CV) of 9:1 Hexanes/EtOAc to flush out highly non-polar byproducts (e.g., diphenyl ether). Gradually step the gradient to 4:1 Hexanes/EtOAc[1].

  • Fraction Collection & Analysis: Collect fractions in standard test tubes. Monitor the elution via Thin Layer Chromatography (TLC). 3-phenoxy-cyclohex-2-enone is highly UV-active at 254 nm due to the conjugated enone and phenoxy chromophores. Pool the fractions containing the pure spot ( Rf​ ~0.3 in 4:1 Hexanes/EtOAc) and concentrate under reduced pressure.

Workflow Visualization

ChromatographyTroubleshooting Start Run TLC of Crude Mixture (3-phenoxy-cyclohex-2-enone) CheckRf Is Target Rf ~0.25 - 0.35? Start->CheckRf AdjustPol Adjust Solvent Polarity (e.g., 4:1 Hexane:EtOAc) CheckRf->AdjustPol No CheckStreak Is the Target Spot Streaking? CheckRf->CheckStreak Yes AdjustPol->CheckRf AddTEA Add 1% Et3N to Eluent (Deactivate Silanols) CheckStreak->AddTEA Yes CheckCoelute Co-elution with Phenol? CheckStreak->CheckCoelute No AddTEA->CheckStreak ChangeSystem Switch to Pet Ether:Et2O (Orthogonal Selectivity) CheckCoelute->ChangeSystem Yes Proceed Proceed to Flash Column (Dry Loading Recommended) CheckCoelute->Proceed No ChangeSystem->CheckCoelute

Troubleshooting decision tree for 3-phenoxy-cyclohex-2-enone TLC optimization and purification.

References

  • [1] US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases. Google Patents. URL:

  • [2] Supporting Information - Wiley-VCH. Wiley-VCH. URL:

  • [5] Solvent Systems for Flash Column Chromatography. Department of Chemistry : University of Rochester. URL:

  • [3] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. URL:

  • [4] Application Notes and Protocols for the Purification of 4-Ethyl-2,3-dihydro-1H-inden-1. Benchchem. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Asymmetric Reductions of 3-Phenoxy-cyclohex-2-enone

Welcome to the Advanced Synthesis Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and troubleshooting steps for optimizing the enantiomeric excess (ee)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and troubleshooting steps for optimizing the enantiomeric excess (ee) in the asymmetric reduction of 3-phenoxy-cyclohex-2-enone.

Because 3-phenoxy-cyclohex-2-enone is a vinylogous ester, the electron-donating resonance ( +M effect) of the phenoxy group significantly alters the electrophilicity of both the carbonyl carbon and the β -carbon. Depending on your synthetic target, you will employ either a 1,2-reduction (yielding chiral 3-phenoxycyclohex-2-en-1-ol) or a 1,4-conjugate reduction (yielding chiral 3-phenoxycyclohexan-1-one).

FAQ & Troubleshooting Guide

Q1: I am using Noyori Asymmetric Transfer Hydrogenation (ATH) for 1,2-reduction, but my ee drops significantly if I leave the reaction overnight. Why?

A: This is a classic thermodynamic erosion issue caused by reaction reversibility. The electron-donating 3-phenoxy group reduces the electrophilicity of the carbonyl, making the forward reduction slower than that of an unsubstituted enone. If you are using the traditional isopropanol (iPrOH) system, the reaction exists in equilibrium. As the chiral alcohol product accumulates, the Ru(II)-TsDPEN catalyst can re-oxidize it back to the enone[1]. Over time, this reversible shuttling erodes the kinetic enantiomeric excess to a lower thermodynamic baseline.

Solution: Switch your hydrogen donor from iPrOH to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The FA/TEA system drives the reaction forward through the irreversible extrusion of CO 2​ gas, effectively "locking in" the high initial ee regardless of extended reaction times[1].

Q2: My CuH-catalyzed 1,4-conjugate reduction is yielding racemic 3-phenoxycyclohexanone. What is the root cause?

A: Racemic background reduction in CuH chemistry almost always points to the presence of unligated copper species. In the Buchwald asymmetric conjugate reduction protocol, a chiral copper-hydride (L*CuH) is generated in situ using a chiral phosphine ligand (e.g., (S)-BINAP) and a silane like PMHS[2].

If your ligand-to-metal ratio is exactly 1:1, slight ligand oxidation or dissociation leaves bare Cu(I), which rapidly catalyzes a racemic background reduction[3]. Furthermore, the steric bulk of the 3-phenoxy group slows down the enantiodetermining insertion step, giving the fast racemic background pathway a competitive advantage.

Solution: Always use a slight excess of the chiral ligand (e.g., L:Cu ratio of 1.1:1 to 1.2:1) to ensure all active copper is sterically saturated by the chiral environment[2]. Additionally, ensure your PMHS is fresh; moisture-degraded silane stalls the catalytic cycle, leading to off-target pathways.

Quantitative Data Summary

Reduction TypeTarget ProductOptimal Catalyst SystemH-Donor / ReductantTypical eeCommon Failure Mode
1,2-Reduction (1R)-3-phenoxycyclohex-2-en-1-olRuCl(p-cymene)[(R,R)-TsDPEN]Formic Acid / TEA (5:2)>95%ee erosion in iPrOH due to reversibility
1,4-Reduction (3S)-3-phenoxycyclohexan-1-oneCu(OAc)₂ / (S)-BINAPPMHS or DMMS92-98%Racemic background from unligated Cu

Mechanistic Workflows

Noyori ATH: Reversibility vs. Irreversibility

G K 3-Phenoxy-cyclohex-2-enone Ru Ru(II)-TsDPEN Catalyst K->Ru iPrOH iPrOH System (Reversible) Ru->iPrOH FATEA FA/TEA System (Irreversible) Ru->FATEA Alc_iPrOH Chiral Alcohol (ee Erosion) iPrOH->Alc_iPrOH Alc_FA Chiral Alcohol (Stable High ee) FATEA->Alc_FA

Mechanistic divergence in Noyori ATH: Reversible iPrOH vs. Irreversible FA/TEA systems.

CuH-Catalyzed 1,4-Reduction Cycle & Failure Modes

G CuH L*CuH Active Species Enolate Chiral Cu-Enolate CuH->Enolate 1,4-Addition Enone 3-Phenoxy-cyclohex-2-enone Enone->Enolate Product Chiral Saturated Ketone Enolate->Product Silane Trapping Silane PMHS (Silane) Silane->CuH Regeneration Silane->Enolate Water Moisture/H2O (Catalyst Death) Water->CuH Quenches Achiral Unligated CuH (Racemic Pathway) Achiral->Product Low ee

CuH-catalyzed 1,4-reduction cycle highlighting failure modes (moisture and unligated copper).

Standard Operating Protocols

Protocol A: Irreversible 1,2-Reduction (Noyori ATH)

Objective: Synthesis of highly enantioenriched 3-phenoxycyclohex-2-en-1-ol.

  • Preparation of Azeotrope: In a rigorously degassed flask at 0 °C, slowly add formic acid (1.2 equivalents relative to substrate) to triethylamine (0.5 equivalents) to form the FA/TEA complex.

  • Catalyst Activation: In a separate Schlenk flask, dissolve 3-phenoxy-cyclohex-2-enone (1.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere[1].

  • Reaction & Self-Validation: Add the FA/TEA mixture to the substrate/catalyst solution. Stir at 25 °C. Self-Validation Check: The immediate evolution of CO 2​ gas bubbles provides visual confirmation of active hydride transfer.

  • Quench & Isolate: After 12 hours (or when gas evolution ceases), quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3 x 10 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to isolate the chiral allylic alcohol.

Protocol B: Asymmetric 1,4-Conjugate Reduction

Objective: Synthesis of highly enantioenriched 3-phenoxycyclohexan-1-one.

  • Catalyst Complexation: In an argon-filled glovebox, charge a vial with Cu(OAc)₂·H₂O (5 mol%) and (S)-BINAP (6 mol%). Critical Step: Ensure the 1.2:1 ligand-to-metal ratio is strictly maintained to prevent racemic background reduction[2].

  • Solvent Addition: Add anhydrous toluene (3 mL) and stir for 30 minutes until the complex is fully solubilized.

  • Silane Activation & Self-Validation: Add polymethylhydrosiloxane (PMHS, 2.0 equivalents) dropwise. Self-Validation Check: The solution will undergo a distinct color change (typically from blue/green to a warm yellow/orange) as the active L*CuH species forms[2].

  • Substrate Addition: Slowly add 3-phenoxy-cyclohex-2-enone (1.0 mmol) dissolved in 1 mL of toluene. Stir at -15 °C to maximize facial selectivity.

  • Workup: After complete consumption of the enone (monitored by TLC), quench carefully with 1M NaOH to hydrolyze the silyl enol ether intermediate. Extract with diethyl ether, dry, and purify to obtain the chiral saturated ketone.

References

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. URL: [Link]

  • Appella, D. H., Moritani, Y., Shintani, R., Ferreira, E. M., & Buchwald, S. L. (1999). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society, 121(40), 9473-9474. URL: [Link]

  • Rainka, M. P., Aye, Y., & Buchwald, S. L. (2004). Copper-catalyzed asymmetric conjugate reduction as a route to novel β-azaheterocyclic acid derivatives. Proceedings of the National Academy of Sciences, 101(16), 5821-5823. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Peaks in 3-Phenoxy-cyclohex-2-enone Reaction Mixtures

Welcome to the technical support resource for researchers navigating the complexities of NMR analysis for 3-phenoxy-cyclohex-2-enone and its reaction derivatives. Monitoring the synthesis and modification of this scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers navigating the complexities of NMR analysis for 3-phenoxy-cyclohex-2-enone and its reaction derivatives. Monitoring the synthesis and modification of this scaffold is often complicated by significant signal overlap in ¹H NMR spectra, particularly in the aliphatic (1.5-3.0 ppm) and vinylic/aromatic (5.5-7.5 ppm) regions. This guide provides a structured, causality-driven approach to systematically troubleshoot and resolve these challenges, ensuring accurate spectral interpretation for reaction monitoring, structural elucidation, and purity assessment.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my 3-phenoxy-cyclohex-2-enone reaction mixture overlap so severely?

A1: The primary cause of signal overlap in the ¹H NMR spectrum of 3-phenoxy-cyclohex-2-enone derivatives is the presence of multiple protons in chemically similar environments. The cyclohexenone ring contains three methylene (-CH₂) groups whose protons have very close chemical shifts, often leading to a complex and poorly resolved series of multiplets. Furthermore, depending on the reaction, signals from the starting material, intermediates, and the final product can all appear in the same regions, compounding the issue. The phenoxy group's aromatic protons can also overlap with vinylic protons or other aromatic substituents introduced during the reaction.

Q2: What are the simplest initial steps to try and resolve minor peak overlap without resorting to complex experiments?

A2: Before undertaking advanced NMR experiments, simple adjustments to your sample preparation and acquisition parameters can often provide sufficient resolution. These methods work by subtly altering the chemical environment of the molecule, which can induce differential changes in chemical shifts for the overlapping signals.[1]

  • Adjust Sample Concentration: Highly concentrated samples can cause peak broadening due to intermolecular interactions and viscosity effects.[1][2] Diluting your sample may sharpen signals and slightly shift them, potentially improving resolution.

  • Change the Deuterated Solvent: This is one of the most effective initial steps.[1] Different solvents interact with the solute in unique ways (e.g., through hydrogen bonding, polarity, and magnetic anisotropy), altering the electron shielding around the nuclei and thus changing their chemical shifts.[1][3][4] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ can induce significant shifts, particularly for protons near polar functional groups like the ketone.

  • Vary the Acquisition Temperature: Acquiring spectra at different temperatures can modify the chemical shifts, especially if your molecule has conformational flexibility.[1][2] For cyclohexenone systems, changing the temperature can alter the rate of ring inversion, which may average or resolve certain signals. This is also highly effective for shifting the broad peaks of exchangeable protons like -OH or -NH, if present.[1]

Troubleshooting Guide: From Simple Adjustments to Advanced Methods

This section provides a tiered approach to resolving signal overlap, starting with fundamental techniques and progressing to more sophisticated experiments.

Guide 1: Systematic Optimization of Experimental Conditions

Issue: Basic adjustments to concentration, solvent, and temperature showed some improvement, but key signals for monitoring my reaction are still overlapped.

Solution: A systematic approach to solvent and temperature variation is required. The goal is to maximize the chemical shift dispersion (Δδ) between the critical overlapping peaks.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your reaction mixture in a common, relatively non-interacting solvent like CDCl₃.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to avoid degrading your sample.

  • Select Test Solvents: Choose a range of solvents with different properties. A good selection is provided in the table below.

  • Acquire New Spectra: Dissolve the residue in the first test solvent (e.g., Benzene-d₆) and acquire a new ¹H NMR spectrum under identical experimental conditions (temperature, number of scans).

  • Repeat: Repeat the process for other solvents.

  • Analyze: Compare the spectra to identify the solvent that provides the best resolution for the signals of interest.

SolventClassTypical Effect on Cyclohexenone ProtonsProsCons
CDCl₃ ChlorinatedStandard, baseline reference.Good general solubility.Often causes peak overlap.
Benzene-d₆ AromaticStrong anisotropic effects; protons near the electron-rich ketone or phenoxy group may shift upfield.[1]Excellent for inducing large shifts.May not dissolve all polar compounds.
Acetonitrile-d₃ Polar AproticModerate shifts due to polarity.Good for many organic compounds.Can have a strong residual solvent peak.
Methanol-d₄ Polar ProticCan form hydrogen bonds with the carbonyl, causing downfield shifts of nearby protons.Can resolve signals through H-bonding.Exchangeable protons will be lost.
DMSO-d₆ Polar AproticStrong solvent, can cause significant shifts.Dissolves a wide range of compounds.High boiling point, difficult to remove.
  • Sample Preparation: Prepare your sample in a solvent with a wide liquid temperature range (e.g., Toluene-d₈ for high temperatures, Methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after proper shimming.

  • Change Temperature: Incrementally increase or decrease the temperature by 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Re-shim and Acquire: Re-shim the magnetic field at each new temperature, as shim values can drift significantly.[1] Acquire a spectrum.

  • Analyze: Continue this process until the desired resolution is achieved or the limits of the solvent/instrument are reached. Track the chemical shift of each peak as a function of temperature to identify which signals are most affected.

Guide 2: Advanced 1D Techniques & Data Processing

Issue: Optimizing conditions was insufficient. I have severe overlap and/or limited access to high-field or multi-dimensional NMR.

Solution: Employ chemical additives (shift reagents) to induce spectral dispersion or use computational methods to deconvolve overlapping signals.

Causality: Lanthanide shift reagents are paramagnetic complexes that act as weak Lewis acids.[5] In a 3-phenoxy-cyclohex-2-enone system, the LSR will reversibly coordinate with the Lewis basic oxygen of the carbonyl group. This interaction creates a paramagnetic field that induces large changes in the chemical shifts of nearby protons.[2][6] The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, causing signals to "spread out" and resolve.[2][6]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, non-coordinating solvent (e.g., CDCl₃).

  • Prepare LSR Stock: Prepare a dilute solution of a suitable LSR (e.g., Eu(fod)₃, which typically causes downfield shifts) in the same deuterated solvent.[5][6]

  • Add Reagent: Add a small, known aliquot (e.g., 1-2 mg or a specific molar equivalent) of the LSR to your NMR tube.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. You should observe significant shifts in the protons closest to the carbonyl group (i.e., the vinylic proton and the protons on C4).

  • Titrate: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved.[2]

  • Caution: Adding too much LSR can cause significant line broadening, which reduces resolution.[5] This technique is qualitative for resolution but can complicate quantitative analysis.

Causality: If overlapping signals cannot be physically separated, they can sometimes be resolved computationally. Spectral deconvolution algorithms model the experimental spectrum as a sum of individual peaks (typically with Lorentzian or Gaussian shapes).[7] The software then iteratively adjusts the parameters (position, height, width) of these theoretical peaks to find the best fit for the experimental data, providing an accurate integral for each underlying signal.[8][9]

Workflow:

  • Acquire High-Quality Data: Ensure your 1D spectrum has a high signal-to-noise ratio and has been correctly phased and baseline-corrected.

  • Use Deconvolution Software: Most modern NMR processing software (e.g., Mnova, TopSpin) has a Global Spectral Deconvolution (GSD) or line-fitting feature.[9][10]

  • Define Regions: Select the spectral region containing the overlapped multiplets.

  • Run Algorithm: The software will automatically detect peaks and fit them to a lineshape model.

  • Refine Fit: Manually inspect the fit. You may need to add or remove peaks and adjust their parameters to match the experimental data more closely, especially for complex multiplets. The resulting integrals from the deconvoluted peaks can then be used for quantitative analysis.[9]

Guide 3: Resolving Ambiguity with 2D NMR Spectroscopy

Issue: My reaction mixture is complex, with multiple species and severe overlap across the entire spectrum. I need definitive assignments to understand the reaction progress and identify byproducts.

Solution: Use two-dimensional (2D) NMR to resolve overlapping signals by spreading them out into a second frequency dimension.[11][12][13] This is the most powerful method for unambiguous structure elucidation in complex mixtures.

G cluster_0 Problem Identification cluster_1 Primary Question cluster_2 Experimental Solutions cluster_3 Resulting Information Problem Severe Overlap in 1D ¹H NMR Question What information do I need? Problem->Question COSY ¹H-¹H COSY (Proton-Proton Connectivity) Question->COSY Which protons are coupled? HSQC ¹H-¹³C HSQC (Direct Proton-Carbon Correlation) Question->HSQC Which proton is on which carbon? HMBC ¹H-¹³C HMBC (Long-Range H-C Correlation) Question->HMBC How are the pieces connected? Info_COSY Trace -CH₂-CH₂-CH- spin systems. Identify adjacent protons. COSY->Info_COSY Info_HSQC Resolve overlapped ¹H signals. Assign protons to their attached carbons. HSQC->Info_HSQC Info_HMBC Connect molecular fragments. Assign quaternary carbons (C=O, C-O). HMBC->Info_HMBC

Caption: Decision workflow for selecting the appropriate 2D NMR experiment.

ExperimentInformation ProvidedApplication for 3-Phenoxy-cyclohex-2-enone
¹H-¹H COSY Shows correlations between protons that are scalar coupled (typically through 2-3 bonds).[12]Identifies which protons are adjacent in the cyclohexenone ring, allowing you to trace the connectivity from H-4 to H-5 and H-6, even if their signals overlap in the 1D spectrum.
¹H-¹³C HSQC Shows a correlation peak for each proton and the carbon it is directly attached to.[12]Resolves severely overlapped ¹H signals by spreading them along the much wider ¹³C chemical shift range.[14] It is the definitive tool for assigning each proton signal to its specific carbon atom on the ring.
¹H-¹³C HMBC Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[2]Crucial for confirming the overall structure. It allows you to connect fragments, for example, by showing correlations from the methylene protons at C-4 to the carbonyl carbon (C-1) and the vinylic carbon (C-2). It also helps assign quaternary (non-protonated) carbons.
  • Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • Acquire 1D Spectra: First, acquire standard ¹H and ¹³C spectra to determine the correct spectral widths for both dimensions.

  • COSY Acquisition: Use a standard COSY pulse program (e.g., cosygpppqf). Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

  • HSQC Acquisition: Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3). This experiment is optimized for one-bond ¹J(CH) coupling, typically around 145 Hz.

  • HMBC Acquisition: Use a standard HMBC pulse program (e.g., hmbcgplpndqf). This experiment is optimized for long-range couplings (²J(CH) and ³J(CH)) of around 7-10 Hz.[2] It can be beneficial to run two experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[2]

  • Data Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Analyze the cross-peaks to build up the molecular structure.

By systematically applying these troubleshooting steps, from simple solvent changes to advanced 2D NMR correlation experiments, researchers can successfully deconvolve complex reaction mixtures containing 3-phenoxy-cyclohex-2-enone, leading to accurate and reliable chemical insights.

References

  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Deriv
  • Lanthanide shift reagents in nmr | PPTX - Slideshare. (URL: [Link])

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts | Journal of the American Chemical Society. (URL: [Link])

  • Troubleshooting Dichapetalin I NMR peak overlapping - Benchchem. (URL: )
  • Two-dimensional NMR. (URL: )
  • NMR Data Processing. (URL: [Link])

  • Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives - MDPI. (URL: [Link])

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (URL: [Link])

  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F. (URL: [Link])

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (URL: [Link])

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. (URL: [Link])

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy - ResearchGate. (URL: [Link])

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures. (URL: [Link])

  • qGSD - quantitative Global Spectral Deconvolution - Mestrelab Research. (URL: [Link])

  • Prediction of peak overlap in NMR spectra - PubMed. (URL: [Link])

  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (URL: [Link])

  • Chemical shifts. (URL: )
  • ADVANCED D
  • NMR Spectroscopy Practice Problems - Chemistry Steps. (URL: [Link])

  • MetaboLab: Advanced NMR data processing and analysis for metabolomics. (URL: [Link])

  • How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. (URL: [Link])

  • NMR Reaction Monitoring Robust to Spectral Distortions - ResearchGate. (URL: [Link])

  • In NMR, do chemical shifts change when you change solvent? : r/chemistry - Reddit. (URL: [Link])

Sources

Optimization

minimizing polymerization of 3-phenoxy-cyclohex-2-enone at high temperatures

Welcome to the Technical Support Center for Advanced Organic Syntheses. As a Senior Application Scientist, I have compiled this resource to address the specific thermodynamic and kinetic challenges associated with handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Syntheses. As a Senior Application Scientist, I have compiled this resource to address the specific thermodynamic and kinetic challenges associated with handling 3-phenoxy-cyclohex-2-enone at elevated temperatures.

This guide moves beyond basic troubleshooting; it explores the mechanistic causality behind thermal degradation and provides self-validating protocols to ensure your workflows remain robust, reproducible, and free from catastrophic polymerization events.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 3-phenoxy-cyclohex-2-enone turn into a viscous, dark tar during vacuum distillation? Causality: Cyclic enones are highly reactive Michael acceptors due to their structural conformation[1]. At elevated temperatures (typically >100°C), thermal auto-initiation generates carbon-centered radicals. Because the phenoxy group at the 3-position creates a vinylogous ester system, the electron density is shifted, making the conjugated system highly susceptible to radical attack and subsequent chain-growth polymerization. Solution: You must interrupt the radical propagation phase by adding a chemical inhibitor. However, the choice of inhibitor depends entirely on your system's atmospheric conditions (see Q2).

Q2: I added MEHQ (Mequinol) before distillation, but the enone still polymerized. Why did the inhibitor fail? Causality: MEHQ is an antioxidant that relies on a very specific mechanistic pathway: it requires dissolved oxygen to convert free radicals into peroxy radicals, which then react with the MEHQ to stabilize the monomer[2]. In a high-vacuum distillation setup, you have completely removed the oxygen. Without oxygen, MEHQ is essentially inert, and thermal runaway proceeds unchecked. Solution: For anaerobic processes (like vacuum distillation or Schlenk-line chemistry), you must switch to an oxygen-independent inhibitor such as Phenothiazine (PTZ) or TEMPO[3].

Q3: How do I prevent oligomerization during high-temperature transition-metal catalyzed cross-coupling reactions involving this enone? Causality: Transition metals (e.g., Ru, Pd, Cu) used in thermal reactions can act as single-electron transfer (SET) agents, inadvertently catalyzing radical formation from the enone[4]. Prolonged heating in a batch reactor maximizes the probability of these side reactions, leading to significant yield loss. Solution: Implement continuous flow chemistry. By transitioning from batch to flow, you reduce the thermal residence time from hours to mere minutes or seconds. This kinetic control allows the desired cross-coupling to occur while starving the slower polymerization process of the time it needs to propagate.

Part 2: Inhibitor Selection Logic & Data

Choosing the correct inhibitor is the most critical step in preventing thermal degradation. The logic is dictated by the presence or absence of oxygen in your workflow.

InhibitorLogic Start High-Temp Processing 3-Phenoxy-cyclohex-2-enone Atmosphere Is Oxygen Present in the System? Start->Atmosphere Aerobic Aerobic (Trace O2 Present) Atmosphere->Aerobic Yes Anaerobic Anaerobic (Vacuum / Inert Gas) Atmosphere->Anaerobic No MEHQ Use MEHQ or BHT (Requires O2 to function) Aerobic->MEHQ PTZ Use Phenothiazine (PTZ) or TEMPO Anaerobic->PTZ

Decision tree for selecting thermal polymerization inhibitors based on atmospheric conditions.

Quantitative Data: Inhibitor Comparison Matrix

Below is a summarized comparison of standard inhibitors used for cyclic enones to help you calibrate your experiments.

InhibitorMechanismOxygen Required?Optimal Temp RangeTypical Concentration
MEHQ Peroxy radical scavengerYes 20°C – 80°C100 – 250 ppm
BHT Sterically hindered phenolYes 20°C – 100°C100 – 500 ppm
PTZ (Phenothiazine)Direct radical trappingNo 80°C – 150°C200 – 1000 ppm
TEMPO Stable nitroxide radicalNo 90°C – 120°C100 – 400 ppm

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, the following protocol for the purification of 3-phenoxy-cyclohex-2-enone includes built-in self-validation checkpoints. This guarantees that if a step fails, you catch it before ruining your entire batch.

Protocol: Anaerobic Short-Path Distillation of 3-Phenoxy-cyclohex-2-enone

Step 1: Preparation & Inhibitor Doping

  • Action: Add 3-phenoxy-cyclohex-2-enone to a round-bottom flask. Add 500 ppm of Phenothiazine (PTZ). Stir vigorously for 10 minutes at room temperature.

  • Self-Validation Checkpoint: Visual inspection. The enone should form a homogeneous, slightly yellowish solution. If particulate PTZ remains, sonicate the flask until fully dissolved. Undissolved inhibitor cannot protect the bulk liquid.

Step 2: Vacuum Establishment

  • Action: Connect the flask to a short-path distillation head and apply a high vacuum (< 0.1 mmHg).

  • Self-Validation Checkpoint: Isolation test. Close the vacuum line valve; the pressure must not rise more than 0.05 mmHg over 5 minutes. This confirms a strictly leak-free, anaerobic environment, which is critical since PTZ is being used.

Step 3: Gradual Heating

  • Action: Lower the flask into an oil bath and gradually increase the temperature. Do not exceed a bath temperature of 120°C to prevent overcoming the inhibitor's kinetic limits.

  • Self-Validation Checkpoint: Vapor temperature monitoring. The vapor temperature should rise steadily and plateau. A sudden drop in vapor temperature while the bath temperature remains constant indicates the onset of polymerization in the pot (due to the rapid loss of volatile monomer). If this occurs, quench the heat immediately.

Step 4: Collection & Verification

  • Action: Collect the purified enone in a receiving flask cooled in an ice bath to immediately arrest any residual thermal energy.

  • Self-Validation Checkpoint: 1 H NMR analysis of the distillate. The presence of sharp vinylic proton signals at ~5.5 ppm and the absence of a broad, unresolved baseline confirm the monomer's structural integrity and the absence of oligomers.

DistillationWorkflow S1 1. Add Enone + 500 ppm PTZ S2 2. Apply Vacuum (< 0.1 mmHg) S1->S2 S3 3. Heat Bath (Max 120°C) S2->S3 S4 4. Short-Path Distillation S3->S4 S5 5. Collect & Validate (NMR) S4->S5

Optimized short-path vacuum distillation workflow to prevent thermal degradation.

References

  • [4] Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes. ACS Publications. 4

  • [3] Inhibition performance for different inhibitors on the thermal polymerization of styrene. ResearchGate. 3

  • [1] Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PMC - NIH. 1

  • [2] Polymerization Reactions Inhibitor Modeling. ioKinetic. 2

Sources

Troubleshooting

overcoming low conversion rates in 3-phenoxy-cyclohex-2-enone nucleophilic substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with the nucleophilic vinylic substitution ( SN​...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with the nucleophilic vinylic substitution ( SN​V ) of 3-phenoxycyclohex-2-enone.

This cyclic vinylogous phenyl ester is a powerful building block, but achieving high conversion rates requires precise control over the Addition-Elimination ( AdN​−E ) mechanism [1]. Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimized quantitative data, and self-validating experimental protocols to ensure reproducible success in your drug development workflows.

Part 1: Mechanistic & Troubleshooting Workflows

To overcome stalled reactions, we must first understand the pathway and isolate the kinetic bottleneck.

MechanismAdNE Enone 3-Phenoxycyclohex-2-enone (Electrophile) Intermediate Tetrahedral Intermediate (AdN Step) Enone->Intermediate Nucleophilic Attack at β-carbon Nuc Nucleophile (Nu:- or Nu:) Nuc->Intermediate Intermediate->Enone Reversible if poor leaving group Product Substituted Enone + Phenoxide (E Step) Intermediate->Product Elimination of Phenoxy Group

Figure 1: The Addition-Elimination ( AdN​−E ) pathway of Nucleophilic Vinylic Substitution.

TroubleshootingLogic Start Low Conversion in 3-Phenoxycyclohex-2-enone? Q1 Is the nucleophile a neutral amine? Start->Q1 Q2 Is it a hard carbon nuc. (Grignard/Li)? Q1->Q2 No Sol1 Add Et3N or DIPEA to trap phenol & drive elimination Q1->Sol1 Yes Q3 Is it a thiol prone to oxidation? Q2->Q3 No Sol2 Transmetalate with CuI to form softer cuprate (Favor 1,4-addition) Q2->Sol2 Yes Sol3 Pre-form thiolate with NaH in DMF under Argon Q3->Sol3 Yes Sol4 Use Lewis Acid (e.g., Sc(OTf)3) or Polar Aprotic Solvent Q3->Sol4 No / Other

Figure 2: Diagnostic logic for resolving low conversion rates based on nucleophile class.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why does my reaction with aliphatic amines stall at 30-40% conversion? Causality: The reaction proceeds via an addition-elimination ( AdN​−E ) mechanism[1]. Aliphatic amines form a zwitterionic tetrahedral intermediate. Because phenoxide is a relatively poor leaving group under neutral conditions compared to halides, the elimination step is kinetically slow, making the initial addition highly reversible[2]. Furthermore, the expelled phenol byproduct can protonate the remaining amine nucleophile, causing product inhibition. Solution: Introduce a non-nucleophilic organic base (e.g., DIPEA or Et3​N ) to act as a proton sponge. This neutralizes the phenol, shifts the equilibrium forward, and drives the elimination step.

FAQ 2: I am using a thiol nucleophile, but I mostly recover starting material and disulfide byproducts. How do I fix this? Causality: Thiols are highly prone to oxidative dimerization into disulfides in the presence of trace oxygen, especially when heated. Additionally, neutral thiols lack the sufficient nucleophilicity required to efficiently attack the β -carbon of the enone. Solution: Pre-form the highly reactive thiolate anion using Sodium Hydride (NaH) in a polar aprotic solvent (DMF) under a strict Argon atmosphere prior to adding the enone.

FAQ 3: When attempting to install an alkyl group using a Grignard reagent, I observe 1,2-addition to the carbonyl instead of the desired substitution. Why? Causality: Grignard reagents are "hard" nucleophiles that preferentially attack the "hard" electrophilic center (the carbonyl carbon) via 1,2-addition. To achieve substitution at the β -carbon, the nucleophile must be directed to undergo 1,4-conjugate addition[3]. Solution: Transmetalate the Grignard reagent with Copper(I) Iodide (CuI) to form a "softer" organocuprate (Gilman reagent). Soft nucleophiles exclusively favor 1,4-addition, which seamlessly transitions into the elimination of the phenoxy group.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of causality-driven optimizations on conversion rates.

Nucleophile ClassBaseline ConditionsPrimary IssueOptimized Conditions (Solvent / Additive / Temp)Optimized Conversion (%)
Primary Amine (Benzylamine)DCM, 25 °C, No AdditivePhenol-induced inhibitionDMF / DIPEA (1.5 eq) / 60 °C>95%
Thiol (Ethanethiol)EtOH, 80 °C, No AdditiveDisulfide formationTHF / NaH (1.2 eq) / 25 °C92%
Carbon (Methylmagnesium Bromide)THF, -78 °C, No Additive1,2-addition to carbonylTHF / CuI (1.1 eq) / -78 °C to 0 °C88%

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine Substitution via Base-Assisted AdN​−E

Scientific Rationale: Polar aprotic solvents stabilize the zwitterionic transition state, while DIPEA prevents the reverse reaction by deprotonating the intermediate and trapping the phenol leaving group.

  • Preparation: Dissolve 3-phenoxycyclohex-2-enone (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) in a round-bottom flask.

  • Reagent Addition: Add the aliphatic amine (1.2 eq, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol).

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, Rf​ ~0.6) must completely disappear, replaced by a highly polar, UV-active product spot ( Rf​ ~0.2).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 1M NaOH (3 x 20 mL). Validation: The NaOH wash ensures the phenol byproduct remains in the aqueous layer as sodium phenoxide, yielding a clean organic phase. Dry over Na2​SO4​ and concentrate.

Protocol B: Thiolate Substitution via Pre-Activation

Scientific Rationale: Deprotonating the thiol under inert conditions prevents disulfide formation and generates a hyper-nucleophilic thiolate that rapidly attacks the enone.

  • Pre-activation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in anhydrous THF (20 mL) at 0 °C under an Argon atmosphere.

  • Thiolate Generation: Dropwise add the thiol (1.1 eq, 5.5 mmol).

  • Validation Checkpoint: Observe immediate H2​ gas evolution. Wait until bubbling completely ceases (approx. 15 mins) and the solution turns clear/yellowish, confirming complete formation of the thiolate anion.

  • Substitution: Add 3-phenoxycyclohex-2-enone (1.0 eq, 5.0 mmol) dissolved in THF (5 mL). Stir at room temperature for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (20 mL) to neutralize excess NaH without degrading the product. Extract with EtOAc, dry, and concentrate.

Protocol C: Alkyl Substitution via Cuprate Transmetalation

Scientific Rationale: Copper transmetalation softens the hard Grignard reagent, strictly enforcing a 1,4-conjugate addition pathway[3] and bypassing undesired carbonyl attack.

  • Transmetalation: Suspend CuI (1.1 eq, 5.5 mmol) in anhydrous THF (30 mL) at -78 °C under Argon.

  • Gilman Reagent Formation: Slowly add the Grignard reagent ( R−MgBr , 2.2 eq, 11.0 mmol) dropwise.

  • Validation Checkpoint: The suspension will transition from white to a dark brown/black homogeneous solution, indicating the successful formation of the active organocuprate ( R2​CuMgBr ).

  • Substitution: Add 3-phenoxycyclohex-2-enone (1.0 eq, 5.0 mmol) dropwise. Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench with a solution of saturated NH4​Cl / NH4​OH (9:1 v/v, 30 mL). Validation: The aqueous layer will turn deep blue as the copper complexes with ammonia, leaving the substituted enone isolated in the organic layer.

Part 5: References

  • [3] 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. LibreTexts. URL:[Link]

  • [2] Nucleophilic substitution of alpha-haloenones with phenols. ResearchGate. URL:[Link]

  • [1] The rich mechanistic world of nucleophilic vinylic (SNV) substitution. ResearchGate. URL:[Link]

Sources

Optimization

optimizing catalyst loading for 3-phenoxy-cyclohex-2-enone transformations

Welcome to the Catalyst Optimization Portal , a dedicated technical support center for researchers, scientists, and drug development professionals working with 3-phenoxycyclohex-2-enone and related cyclic enone architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Optimization Portal , a dedicated technical support center for researchers, scientists, and drug development professionals working with 3-phenoxycyclohex-2-enone and related cyclic enone architectures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize catalyst loading without sacrificing turnover number (TON), yield, or enantiomeric excess (ee).

Part 1: Mechanistic Pathways & Catalyst Optimization Logic

Optimizing catalyst loading requires a precise understanding of the competing kinetic pathways in your reaction vessel. For 3-phenoxycyclohex-2-enones and their precursors, the balance between productive catalytic cycles and background thermal degradation is highly sensitive to temperature, solvent polarity, and ligand sterics.

CatalystOptimization Substrate 3-Phenoxycyclohex-2-enone Substrate / Precursor RhCat Rh(II) Catalysis (e.g., Rh2(OAc)4) Substrate->RhCat Thermal Activation LewisCat Lewis Acid Catalysis (e.g., MeAlCl2) Substrate->LewisCat Diels-Alder PhotoCat Photocycloaddition (Chiral Lewis Acid) Substrate->PhotoCat Visible Light RhIssue Issue: Thermal Isomerization (1,4-phenyl migration) RhCat->RhIssue LewisIssue Issue: High Catalyst Loading Required at 0°C LewisCat->LewisIssue PhotoIssue Issue: Low Yield / ee% in DCM PhotoCat->PhotoIssue RhOpt Solution: Maintain 1-3 mg Cat. Short Time (1-2 min) at 110°C RhIssue->RhOpt LewisOpt Solution: Drop to 10 mol% by cooling to -10°C LewisIssue->LewisOpt PhotoOpt Solution: 2 mol% Loading Switch solvent to DCE PhotoIssue->PhotoOpt

Optimization logic for catalytic transformations of cyclohex-2-enone derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I observe spontaneous thermal isomerization instead of the desired metal-catalyzed cycloaddition when working with iodonium ylide precursors? A1: This is a classic kinetic competition issue. In the absence of a sufficient Rh(II) catalyst (such as Rh2​(OAc)4​ ), the cyclic β -dicarbonyl phenyliodonium ylide undergoes a known background thermal isomerization. The mechanism involves a 1,4-phenyl migration that forces the carbanionic site away from the benzyl positive center, resulting in the formation of 2-iodo-3-phenoxycyclohex-2-enone[1]. To outcompete this, the Rh(II) catalyst must be present in sufficient quantities to rapidly promote the electron transfer reaction and subsequent carbenoid formation[1].

Q2: How can I reduce Lewis acid catalyst loading in Diels-Alder reactions involving halogenated cyclohex-2-enones? A2: The causality lies in the thermal stability of the catalyst-substrate complex. At 0 °C, higher catalyst loadings (e.g., 20 mol% MeAlCl2​ ) are often required to drive the reaction to completion. However, by lowering the reaction temperature to -10 °C, you stabilize the reactive intermediate and prevent non-productive catalyst degradation. This thermodynamic adjustment allows you to successfully drop the catalyst loading to 10 mol% while maintaining excellent yields[2].

Q3: How do I maintain high enantioselectivity (ee) at ultra-low catalyst loadings (e.g., 2 mol%) during [2+2] photocycloadditions? A3: Solvent selection is the critical variable here. When using a chiral rhodium Lewis acid at 2 mol% loading for the crossed[2+2] photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones, standard solvents like dichloromethane (DCM) yield high conversion but poor isolated yields and moderate ee[3]. Switching to 1,2-dichloroethane (DCE) alters the dielectric environment, strengthening the substrate-catalyst coordination during the photochemical event, which drastically increases both the yield and the enantiomeric excess (up to 94% ee)[3].

Part 3: Troubleshooting Guide

Scenario A: Rhodium(II) Catalyzed Ylide Decompositions
  • Symptom: High levels of 2-iodo-3-phenoxycyclohex-2-enone byproduct; low yield of the desired dihydrofuran or cyclopropane.

  • Root Cause: The thermal background reaction is outcompeting the catalytic cycle due to prolonged heating or insufficient catalyst activation.

  • Solution: Do not slowly ramp the temperature. Pre-heat the reaction vessel to 110 °C and limit the reaction time to a strictly monitored 1–2 minutes[1]. This kinetic burst ensures the Rh(II) catalyst rapidly converts the ylide before the 1,4-phenyl migration can occur.

Scenario B: Lewis Acid-Catalyzed [4+2] Cycloadditions
  • Symptom: Incomplete conversion of the enone dienophile when scaling up the reaction with reduced catalyst loading.

  • Root Cause: Catalyst sequestration by the product or trace moisture in the diene.

  • Solution: Ensure the diene is rigorously dried and used in excess (4 equivalents). Maintain the concentration of the enone at exactly 0.2 M in CH2​Cl2​ and hold the temperature at -10 °C[2].

Part 4: Validated Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Thermal Rh2​(OAc)4​ -Catalyzed Cycloaddition[1]

Objective: Synthesize cyclopropanes/dihydrofurans while suppressing the formation of 2-iodo-3-phenoxycyclohex-2-enone.

  • Preparation: In a rigorously dried Schlenk tube, combine iodonium ylide (2.01–2.10 mmol) and the styrene derivative (6.71–9.61 mmol).

  • Catalyst Addition: Add Rh2​(OAc)4​ (1.0–3.0 mg). Note: Do not add solvent if operating under neat melt conditions.

  • Thermal Shock: Plunge the mixture into a pre-heated oil bath at exactly 110 °C.

  • Quench: After exactly 1 to 2 minutes, remove from heat and rapidly cool the mixture in an ice bath to arrest the reaction.

  • Purification: Chromatograph the crude mixture on silica gel using CH2​Cl2​ to CH2​Cl2​ –EtOAc (8:1).

  • Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR. The absence of vinylic protons corresponding to 2-iodo-3-phenoxycyclohex-2-enone confirms that the catalyst loading and thermal shock successfully outcompeted the background isomerization.

Protocol 2: MeAlCl2​ -Catalyzed Diels-Alder Cycloaddition[2]

Objective: Achieve [4+2] cycloaddition of halogenated cyclohex-2-enones at 10 mol% catalyst loading.

  • Preparation: Dissolve the enone substrate in anhydrous CH2​Cl2​ to achieve a precise concentration of 0.2 M.

  • Cooling: Cool the solution to -10 °C using a cryocooler or a carefully monitored salt/ice bath.

  • Reagent Addition: Add the diene (4.0 equivalents) to the cooled solution.

  • Catalyst Injection: Dropwise, add MeAlCl2​ (10 mol% relative to the enone).

  • Incubation: Stir the reaction mixture at -10 °C for 2 hours in the dark (especially critical if the resulting cycloadduct is light-sensitive).

  • Self-Validation Checkpoint: Monitor via TLC. The reaction is self-validating when the UV-active enone spot completely disappears, replaced by a less polar, distinct spot representing the cis-fused bicyclic ketone.

Part 5: Quantitative Data Presentation

The following table summarizes the optimized parameters required to achieve maximum yield at the lowest possible catalyst loadings for various cyclohex-2-enone transformations.

Reaction ModalityCatalystOptimized LoadingTemp (°C)SolventKey Outcome / YieldRef
Thermal Cycloaddition Rh2​(OAc)4​ 1.0–3.0 mg110 °CNeatUp to 89% yield; suppresses 3-phenoxycyclohex-2-enone formation.[1]
Diels-Alder [4+2] MeAlCl2​ 10 mol%-10 °C CH2​Cl2​ Excellent yields on gram scale; prevents catalyst degradation.[2]
Crossed [2+2] Photo Chiral Rh Lewis Acid2 mol%AmbientDCE80–94% ee; DCE prevents coordination disruption.[3]

Part 6: References

  • Metal-Catalyzed Thermal Reactions of Cyclic β -Dicarbonyl Phenyliodonium Ylide with Styrenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Phenoxy-cyclohex-2-enone

Welcome to the Application Science Support Center. As drug development professionals and researchers, encountering "brick dust" or highly lipophilic molecules is a daily challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, encountering "brick dust" or highly lipophilic molecules is a daily challenge. 3-Phenoxy-cyclohex-2-enone is a classic example of a challenging synthetic intermediate and pharmacophore model. Due to its hydrophobic phenoxy ring and the lack of ionizable functional groups, it exhibits notoriously poor aqueous solubility, frequently leading to erratic assay readouts, precipitation, and compromised in vitro/in vivo data.

This guide provides field-proven, mechanistically grounded strategies to formulate and solubilize 3-phenoxy-cyclohex-2-enone without compromising your biological assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 3-phenoxy-cyclohex-2-enone instantly precipitate when I dilute my DMSO stock into PBS? The Causality: This is a classic thermodynamic failure driven by the hydrophobic effect. In 100% DMSO, the solvent effectively disrupts solute-solute interactions. However, when diluted into an aqueous buffer like PBS, the local dielectric constant increases drastically. Because 3-phenoxy-cyclohex-2-enone lacks hydrogen-bond donors (it only possesses a single hydrogen-bond acceptor at the enone carbonyl) and has no ionizable groups, water molecules are forced into highly ordered clathrate structures around the hydrophobic phenoxy and cyclohexene rings. To minimize this thermodynamically unfavorable state, the drug molecules rapidly aggregate, leading to nucleation and precipitation (exceeding the kinetic solubility limit).

Q2: Can I simply increase the DMSO concentration in my assay buffer to keep it dissolved? The Causality: While DMSO is an excellent co-solvent for stock preparation, it is generally detrimental to biological systems at high concentrations. Increasing DMSO above 1–5% (v/v) alters cell membrane permeability, denatures proteins, and can induce significant cellular toxicity, thereby confounding your phenotypic or biochemical assay results[1]. For short-term cellular assays, maintaining a DMSO concentration of ≤1% is critical to prevent these co-solvent artifacts and ensure the observed biological effect is solely from your compound[2].

Q3: Since I cannot use pH adjustment (salt formation) or high DMSO concentrations, what is the most scientifically sound formulation strategy? The Causality: For non-ionizable, highly lipophilic molecules, host-guest complexation using cyclodextrins is the gold standard. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity perfectly sized to encapsulate the aromatic phenoxy ring of your compound, while its hydroxyl-rich exterior maintains high aqueous solubility. This creates a "molecularly dispersed" state that effectively shields the hydrophobic moiety from water, enhancing apparent solubility without altering the molecule's covalent structure or requiring toxic co-solvents[3].

Part 2: Quantitative Data & Formulation Selection

Selecting the right vehicle depends entirely on your downstream application. The table below summarizes the expected behavior of 3-phenoxy-cyclohex-2-enone across various solubilization strategies.

Formulation VehicleEstimated Apparent Aqueous SolubilityBiological Assay CompatibilityPrimary Solubilization Mechanism
1% DMSO in PBS < 10 µg/mLHigh (Standard for cell assays)Co-solvency (Kinetic)
10% DMSO in PBS ~50 µg/mLLow (Cytotoxic, membrane disruption)Co-solvency (Thermodynamic shift)
20% HP-β-CD in PBS > 500 µg/mLHigh (Biocompatible, low toxicity)Inclusion Complexation (Host-Guest)
1% Tween-80 in PBS ~200 µg/mLModerate (Can lyse cells at high conc.)Micellar Encapsulation

Part 3: Standard Operating Procedure (SOP)

Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure your biological assays are reproducible, you must determine the absolute thermodynamic solubility of 3-phenoxy-cyclohex-2-enone in your chosen vehicle (e.g., 20% HP-β-CD) rather than relying on kinetic dilution. This protocol is a self-validating system designed to guarantee equilibrium[4].

Step 1: Vehicle Preparation Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard Phosphate-Buffered Saline (PBS, pH 7.4). Ensure complete dissolution of the excipient before proceeding.

Step 2: Solid Addition (Supersaturation) In a sealed, inert glass vial, add an excess amount of crystalline 3-phenoxy-cyclohex-2-enone (e.g., 15–20 mg) to 1.0 mL of the prepared HP-β-CD vehicle. Validation checkpoint: A visible solid phase must remain at the bottom of the vial to ensure the solution is fully saturated.

Step 3: Equilibration Place the sealed vial in a thermostatic shaker bath set to your assay temperature (typically 25°C for physicochemical profiling or 37°C for biological assays). Agitate continuously at 200 RPM for 48 hours. This extended timeframe is critical to overcome the activation energy of dissolution and achieve true thermodynamic equilibrium[4].

Step 4: Phase Separation Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully draw up the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Note: Discard the first 200 µL of the filtrate to saturate any non-specific binding sites on the filter membrane.

Step 5: Analytical Quantification Dilute the filtered supernatant into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify the concentration of dissolved 3-phenoxy-cyclohex-2-enone using Reversed-Phase HPLC with UV detection (λ ~254 nm, corresponding to the enone chromophore).

Part 4: Solubilization Decision Workflow

Below is the logical decision tree for troubleshooting the aqueous solubility of hydrophobic enones.

SolubilizationWorkflow Start 3-Phenoxy-cyclohex-2-enone Precipitation Issue CheckIon Are there ionizable groups? (Amines/Carboxylic Acids) Start->CheckIon NoIon No (Neutral Enone) CheckIon->NoIon AssayTol Is the biological assay tolerant to co-solvents? NoIon->AssayTol HighTol Yes (>5% tolerance) AssayTol->HighTol LowTol No (Strictly <1% limit) AssayTol->LowTol Cosolvent Use DMSO or EtOH (Monitor for toxicity) HighTol->Cosolvent Complexation Host-Guest Complexation (e.g., HP-β-CD) LowTol->Complexation Micelles Surfactant Micelles (e.g., Tween-80) LowTol->Micelles

Decision matrix for resolving aqueous solubility issues of non-ionizable hydrophobic compounds.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison 3-phenoxy-cyclohex-2-enone vs 3-ethoxy-cyclohex-2-enone

An objective, mechanistic comparison of 3-phenoxy-cyclohex-2-enone and 3-ethoxy-cyclohex-2-enone reveals a fundamental masterclass in physical organic chemistry: how the thermodynamic stability of a leaving group and its...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison of 3-phenoxy-cyclohex-2-enone and 3-ethoxy-cyclohex-2-enone reveals a fundamental masterclass in physical organic chemistry: how the thermodynamic stability of a leaving group and its electronic resonance dictate the electrophilicity of a vinylogous system.

For drug development professionals and synthetic chemists, selecting between these two cyclic enol ethers is not merely a matter of availability; it is a strategic choice that defines the permissible nucleophile scope, the required reaction conditions, and the ultimate mechanistic pathway of the functionalization.

Mechanistic Causality: The Push-Pull Dynamics of Vinylogous Esters

Both 3-phenoxy-cyclohex-2-enone and 3-ethoxy-cyclohex-2-enone belong to the class of vinylogous esters. In these systems, the β -carbon (C3) acts as the electrophilic center due to the extended conjugation with the carbonyl group. However, their reactivity profiles diverge sharply based on the nature of the oxygen-bound substituent.

1. Resonance vs. Inductive Effects In 3-ethoxy-cyclohex-2-enone, the ethoxy oxygen effectively donates its lone pair into the π -system of the enone. This strong resonance contribution significantly dampens the electrophilicity at C3. Conversely, in 3-phenoxy-cyclohex-2-enone, the oxygen lone pair is engaged in competing resonance with the adjacent phenyl ring. This cross-conjugation reduces the electron density donated to the enone system. Furthermore, the phenyl ring exerts a stronger inductive electron-withdrawing effect (-I) compared to the ethyl group (+I), rendering the C3 position of the phenoxy derivative highly electron-deficient and exceptionally electrophilic.

2. Leaving Group Thermodynamics The rate-determining step in many vinylogous acyl substitutions is the expulsion of the leaving group from the tetrahedral intermediate. The pKa of the conjugate acid is the ultimate predictor of this expulsion:

  • Ethoxide ( EtO− ) : The conjugate acid (ethanol) has a pKa of ~16. Ethoxide is a poor leaving group, requiring either highly forcing conditions or acidic activation to depart.

  • Phenoxide ( PhO− ) : The conjugate acid (phenol) has a pKa of ~10. Phenoxide is a highly stable, excellent leaving group, allowing for rapid elimination under remarkably mild, neutral conditions.

Mechanism Nuc Nucleophile (Nu:-) Enone Vinylogous Ester (C3 Electrophile) Nuc->Enone 1,4-Attack Tetrahedral Tetrahedral Intermediate (sp3 Hybridized C3) Enone->Tetrahedral Delocalization Product Substituted Enone (Addition-Elimination) Tetrahedral->Product Re-formation LeavingGroup Leaving Group (Phenoxide/Ethoxide) Tetrahedral->LeavingGroup Expulsion

Figure 1: Mechanistic pathway of vinylogous acyl substitution via addition-elimination.

Quantitative Reactivity Comparison

To guide synthetic route design, the quantitative and qualitative differences between the two substrates are summarized below. The data illustrates why the phenoxy variant is preferred for mild late-stage functionalization, whereas the ethoxy variant is reserved for classic organometallic methodologies.

Parameter3-Phenoxy-cyclohex-2-enone3-Ethoxy-cyclohex-2-enone
Leaving Group pKa (Conjugate Acid) ~ 10.0 (Phenol)~ 16.0 (Ethanol)
Relative C3 Electrophilicity Very HighModerate to Low
Compatible Nucleophiles Amines, Thiols, Soft Enolates, GrignardsStrong Grignards, Organolithiums
Typical Reaction Temperature 0 °C to Room Temperature-78 °C to 0 °C (requires heating/acid later)
Primary Mechanistic Pathway Direct 1,4-Addition-Elimination1,2-Addition followed by Acidic Transposition
Byproduct Toxicity/Handling Phenol (Requires basic wash)Ethanol (Volatile, benign)

Divergent Experimental Workflows

Because of their distinct electronic profiles, these two substrates cannot be used interchangeably in the lab. They require entirely different self-validating experimental protocols to achieve C3 functionalization.

Reactivity cluster_phenoxy Phenoxy Leaving Group cluster_ethoxy Ethoxy Leaving Group Phenoxy 3-Phenoxycyclohex-2-enone WeakNuc1 Weak Nucleophiles (Amines, Thiols) Phenoxy->WeakNuc1 Fast1 Rapid 1,4-Substitution (Room Temp) WeakNuc1->Fast1 Ethoxy 3-Ethoxycyclohex-2-enone StrongNuc2 Strong Nucleophiles (Grignards, R-Li) Ethoxy->StrongNuc2 Slow 1,2-Addition & Acidic Transposition StrongNuc2->Slow

Figure 2: Divergent reactivity profiles based on leaving group thermodynamics.

Protocol A: Mild Vinylogous Amidation of 3-Phenoxy-cyclohex-2-enone

This protocol exploits the hyper-electrophilicity of the phenoxy substrate to couple a weak nucleophile (a secondary amine) under exceptionally mild conditions.

  • Reaction Setup : Dissolve 1.0 equivalent of 3-phenoxy-cyclohex-2-enone in anhydrous Dichloromethane (DCM) at room temperature (0.2 M concentration).

  • Nucleophile Addition : Add 1.2 equivalents of the secondary amine (e.g., morpholine) dropwise. No catalyst or external base is required.

  • Self-Validating Monitoring : Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 1-2 hours. Validation is achieved by observing the disappearance of the highly UV-active starting material and the emergence of a more polar spot (the vinylogous amide).

  • Workup & Phenol Removal : Wash the organic layer twice with 1M NaOH to deprotonate and extract the expelled phenol byproduct into the aqueous phase. Wash with brine, dry over MgSO4​ , and concentrate.

  • Analytical Confirmation : 1H NMR will show the complete disappearance of the multiplet at δ 7.0-7.4 ppm (phenoxy protons) and a diagnostic upfield shift of the C2 vinylic proton due to the strong electron-donating nature of the newly installed amine.

Protocol B: Stork-Danheiser Alkylation of 3-Ethoxy-cyclohex-2-enone

Because ethoxide is a poor leaving group, direct 1,4-displacement is kinetically unfavorable. Instead, this classic protocol utilizes a strong organometallic reagent to perform a 1,2-addition, followed by an acid-catalyzed transposition.

  • Reaction Setup : Dissolve 1.0 equivalent of 3-ethoxy-cyclohex-2-enone in anhydrous THF (0.1 M) and cool to 0 °C under an inert argon atmosphere.

  • Organometallic Addition : Slowly add 1.1 equivalents of a Grignard reagent (e.g., Phenylmagnesium bromide). The nucleophile attacks the carbonyl carbon (1,2-addition) to form a tertiary allylic alkoxide intermediate.

  • Self-Validating Monitoring : Quench a micro-aliquot in water. TLC should show the complete consumption of the starting enone and the formation of the intermediate allylic alcohol.

  • Acidic Transposition (The Critical Step) : To the main reaction flask, carefully add 10% aqueous HCl until the pH reaches ~2, and allow the mixture to warm to room temperature. The acid protonates the ethoxy group, triggering the elimination of ethanol and water, and re-establishing the enone system with the nucleophile now transposed to the C3 position.

  • Workup : Extract with Diethyl Ether, wash with saturated NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and concentrate.

  • Analytical Confirmation : IR spectroscopy will validate the success of the transposition; the starting enol ether carbonyl stretch (~1650 cm−1 ) will shift to a standard conjugated enone stretch (~1670 cm−1 ).

References

  • Shaw, J. T., Brockway, A. J., González-López, M., & Fettinger, J. C. "Direct Displacement of Alkoxy Groups of Vinylogous Esters by Grignard Reagents." The Journal of Organic Chemistry, 2011.

  • Thermo Fisher Scientific. "3-Ethoxy-2-cyclohexen-1-one, Product Specifications and Applications (Stork-Danheiser kinetic alkylation procedure)." Thermo Scientific Chemicals, 2024.

Comparative

leaving group ability of phenoxy vs methoxy in cyclohex-2-enones

Comparative Guide: Leaving Group Ability of Phenoxy vs. Methoxy in Cyclohex-2-enones Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, 3-substituted cyclohex-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Leaving Group Ability of Phenoxy vs. Methoxy in Cyclohex-2-enones

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, 3-substituted cyclohex-2-enones serve as critical building blocks. These compounds, functioning as vinylogous esters, undergo nucleophilic vinylic substitution ( SN​V )—a conjugate addition followed by elimination—to install diverse carbon or heteroatom frameworks at the β -position.

For drug development professionals and synthetic chemists, selecting the appropriate leaving group at the C3 position is a strategic decision that dictates reaction efficiency, chemoselectivity, and overall yield. This guide provides an objective, data-driven comparison of the phenoxy (-OPh) versus methoxy (-OMe) leaving groups in cyclohex-2-enones, detailing the thermodynamic causality behind their reactivity and providing validated experimental protocols for their application.

Mechanistic Framework: Nucleophilic Vinylic Substitution ( SN​V )

The substitution of a leaving group at the β -carbon of an enone does not proceed via a direct SN​2 displacement. Instead, it follows an addition-elimination pathway. The electron-withdrawing nature of the carbonyl group is transmitted through the alkene (the principle of vinylogy), rendering the C3 position highly electrophilic.

The Causality of Leaving Group Ability: When a nucleophile (such as a Grignard reagent, organocuprate, or amine) attacks the C3 position, it forms a saturated enolate intermediate. The rate and irreversibility of the subsequent elimination step—where the enolate collapses to regenerate the α,β -unsaturated system—are strictly governed by the stability of the departing anion.

Thermodynamically, the leaving group ability is inversely proportional to the basicity of the expelled anion. The pKa​ of phenol is approximately 9.95, whereas the pKa​ of methanol is 15.54[1]. Because phenoxide is resonance-stabilized by its aromatic ring, it is over 100,000 times less basic than methoxide. Consequently, the activation energy required for the enolate intermediate to expel a phenoxide ion is drastically lower than that required for a methoxide ion. This fundamental thermodynamic difference makes phenoxy a vastly superior leaving group, driving the reaction forward rapidly and irreversibly[2].

SNV_Mechanism N1 3-Alkoxy/Aryloxy Cyclohex-2-enone N2 Nucleophilic Attack (Nu-) at C3 N1->N2 Addition N3 Saturated Enolate Intermediate N2->N3 Rate-Determining (for poor LG) N4 Elimination Step (-OR or -OPh) N3->N4 Fast for Phenoxy Slow for Methoxy N5 3-Substituted Cyclohex-2-enone N4->N5 Irreversible Collapse

Mechanistic pathway of nucleophilic addition-elimination in cyclohex-2-enones.

Comparative Performance Analysis

The choice between a methoxy and phenoxy leaving group often dictates the required harshness of the reaction conditions. While 3-methoxycyclohex-2-enones are highly stable and easily synthesized from 1,3-cyclohexanedione and methanol, their poor leaving group ability often leads to sluggish reactions, requiring large excesses of nucleophiles or elevated temperatures. This can result in competing side reactions, such as 1,2-addition to the carbonyl or premature deprotonation[3].

Conversely, 3-phenoxycyclohex-2-enones react swiftly with a wide array of nucleophiles under mild conditions, making them ideal for late-stage functionalization in drug synthesis where sensitive functional groups are present.

Table 1: Quantitative and Qualitative Comparison of Leaving Groups

Metric / Property3-Phenoxycyclohex-2-enone3-Methoxycyclohex-2-enone
Leaving Group Phenoxide (-OPh)Methoxide (-OMe)
Conjugate Acid pKa​ ~9.95 (Phenol)[1]~15.54 (Methanol)[1]
Relative Basicity Very WeakStrong
Leaving Group Ability Excellent (Rapid collapse)Poor to Moderate (Sluggish collapse)
Reactivity towards Nu⁻ High (Often complete in <1h at -78°C)Low (Often requires reflux or Lewis acids)
Typical Yield (Grignard) >90% (Clean conversion)[3]<50% (Prone to 1,2-addition side products)
Substrate Stability Moderate (Moisture sensitive over time)High (Bench-stable for months)

Experimental Methodologies

To objectively evaluate the performance of these substrates, the following self-validating protocol describes the displacement of the leaving group using a Grignard reagent. This system is designed with built-in kinetic monitoring to ensure chemoselectivity (favoring 1,4-substitution over 1,2-addition).

Protocol: Nucleophilic Displacement via Grignard Reagents

Objective: Synthesize 3-alkylcyclohex-2-enone via SN​V displacement.

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of the vinylogous ester (e.g., 3-phenoxycyclohex-2-enone) in anhydrous THF to create a 0.1 M solution. Causality: Anhydrous conditions are mandatory to prevent the premature protonation and destruction of the Grignard reagent.

  • Temperature Equilibration: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures kinetically suppress direct 1,2-addition to the carbonyl carbon, strictly funneling the reaction pathway toward the desired 1,4-conjugate addition.

  • Nucleophile Addition: Dropwise, add 1.1 equivalents of the desired Grignard reagent (e.g., Alkyl-MgBr) via syringe. Stir for 1 hour.

  • Kinetic Monitoring (Self-Validation): Withdraw a 10 µL aliquot, quench in miniature with saturated aqueous NH4​Cl , and extract with ethyl acetate. Analyze via TLC (UV visualization) and GC-MS. Causality: The starting material and product are both UV-active enones but possess distinct retention factors ( Rf​ ) and exact masses. The complete disappearance of the starting material mass confirms the successful elimination of the phenoxy/methoxy group.

  • Aqueous Quench: Once complete conversion is confirmed, quench the bulk reaction at -78 °C with saturated aqueous NH4​Cl , then allow it to warm to room temperature. Causality: NH4​Cl is a mild proton source that safely neutralizes the magnesium enolate intermediate without triggering acid-catalyzed aldol condensations.

  • Isolation: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Exp_Workflow S1 1. Substrate Prep (0.1M in dry THF) S2 2. Nucleophile Addition (Grignard, -78°C) S1->S2 S3 3. Kinetic Monitoring (TLC / GC-MS) S2->S3 Stir 1-3h S4 4. Aqueous Quench (Sat. NH4Cl) S3->S4 Full Conversion S5 5. Product Isolation (Chromatography) S4->S5 Extraction & Purification

Step-by-step experimental workflow for nucleophilic displacement reactions.

Applications in Drug Development

The strategic selection between methoxy and phenoxy leaving groups depends heavily on the synthetic phase:

  • Early-Stage Scaffold Building: 3-Methoxycyclohex-2-enones are highly stable and cost-effective. They are often used when the substrate must survive multiple upstream synthetic steps (such as cross-coupling or protection/deprotection sequences) before the β -position is functionalized.

  • Late-Stage Functionalization: 3-Phenoxycyclohex-2-enones are the premium choice for late-stage diversification in medicinal chemistry. Because the phenoxide leaving group requires significantly lower activation energy to be expelled, the displacement can occur under highly mild conditions. This preserves delicate stereocenters and sensitive functional groups elsewhere on the API molecule, maximizing the yield of the final therapeutic candidate.

References

  • pKa Data Compiled by R. Williams Source: Kyoto University URL:[Link]

  • Photocatalytic Reductive Formation of α-Tertiary Ethers from Ketals Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Direct Displacement of Alkoxy Groups of Vinylogous Esters by Grignard Reagents Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

GC-MS Fragmentation Signatures: 3-Phenoxycyclohex-2-enone vs. Halogenated Analogs

A Comparative Guide for Structural Elucidation in Drug Development Executive Summary In medicinal chemistry, the 3-phenoxycyclohex-2-enone scaffold and its halogenated analogs are vital synthetic intermediates, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Structural Elucidation in Drug Development

Executive Summary

In medicinal chemistry, the 3-phenoxycyclohex-2-enone scaffold and its halogenated analogs are vital synthetic intermediates, frequently utilized in the development of kinase inhibitors and advanced agrochemicals [1]. During drug metabolism and pharmacokinetic (DMPK) profiling, tracking the incorporation and stability of halogens (Fluorine, Chlorine, Bromine) on the phenoxy ring is critical. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) serves as the analytical gold standard for this task. This guide objectively compares the fragmentation behavior of the parent compound against its halogenated analogs, providing researchers with a self-validating framework for structural elucidation.

Mechanistic Principles of EI-MS Fragmentation

To interpret the mass spectra of these enol ethers accurately, one must understand the causality behind their fragmentation. Under standard 70 eV EI conditions, these molecules undergo highly predictable pathways [2]:

  • Molecular Ion[M]⁺• Stability: The conjugated enone system stabilizes the molecular ion, ensuring a visible [M]⁺• peak across all analogs. The presence of halogens introduces a self-validating isotopic signature: a single Chlorine yields a 3:1 ratio of M to M+2, while Bromine yields a 1:1 ratio.

  • Ether Bond Cleavage (The Diagnostic Base Peak): The C-O bond linking the cyclohexenone and the phenyl ring is the most labile site. Cleavage occurs via two primary mechanisms:

    • Direct loss of the aryloxy radical (•OAr) yields a highly stabilized cyclohexenone cation at m/z 95 . Because the halogen modification resides on the departing phenoxy group, this m/z 95 peak remains constant across all analogs. This acts as an internal validation that the halogenation occurred on the phenyl ring, not the cyclohexenone ring.

    • Hydrogen transfer followed by the loss of a neutral phenol (HOAr) yields a radical cation at m/z 94 .

  • Retro-Diels-Alder (RDA) Reaction: Cyclic enones characteristically undergo RDA fragmentation. For 3-phenoxycyclohex-2-enones, this results in the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da) from the saturated portion of the ring, yielding an [M - 28]⁺• fragment [3].

  • CO Loss: Competing with the RDA pathway is the α-cleavage of the carbonyl group, resulting in the loss of carbon monoxide (CO, 28 Da). High-resolution mass spectrometry (HRMS) is typically required to differentiate this from the RDA pathway, though both yield an [M - 28] signal in nominal mass GC-MS.

Comparative GC-MS Fragmentation Data

The following table summarizes the nominal mass fragments (m/z) generated by the parent compound and its para-halogenated analogs.

CompoundFormulaMolecular Ion [M]⁺•Base Peak (Ether Cleavage)Phenol Loss [M - HOAr]⁺•RDA / CO Loss [M - 28]⁺•Diagnostic Isotope Pattern
3-Phenoxycyclohex-2-enone C₁₂H₁₂O₂1889594160N/A
3-(4-Fluorophenoxy)cyclohex-2-enone C₁₂H₁₁FO₂2069594178N/A
3-(4-Chlorophenoxy)cyclohex-2-enone C₁₂H₁₁ClO₂222 / 2249594194 / 1963:1 (M : M+2)
3-(4-Bromophenoxy)cyclohex-2-enone C₁₂H₁₁BrO₂266 / 2689594238 / 2401:1 (M : M+2)

Fragmentation Pathway Visualization

GCMS_Pathway M Molecular Ion [M]⁺• m/z 222 / 224 (3:1) 3-(4-Chlorophenoxy)cyclohex-2-enone RDA RDA Fragment [M - C₂H₄]⁺• m/z 194 / 196 M->RDA Retro-Diels-Alder (-28 Da) CO_Loss CO Loss [M - CO]⁺• m/z 194 / 196 M->CO_Loss α-Cleavage (-28 Da) Ether_Cleavage1 Cyclohexenone Cation [M - •OC₆H₄Cl]⁺ m/z 95 M->Ether_Cleavage1 Ether Cleavage Loss of Aryl Radical Ether_Cleavage2 Radical Cation [M - HOC₆H₄Cl]⁺• m/z 94 M->Ether_Cleavage2 H-Transfer Loss of Phenol

Figure 1: GC-MS EI (70 eV) fragmentation pathways for 3-(4-chlorophenoxy)cyclohex-2-enone.

Experimental Protocols: Standardized GC-MS Workflow

To ensure reproducibility and self-validation across different laboratories, the following step-by-step methodology must be strictly adhered to.

Phase 1: Sample Preparation

Causality Check: Enol ethers are generally stable, but avoiding protic solvents prevents unwanted hydrolysis of the ether bond prior to injection.

  • Weigh 1.0 mg of the synthesized enone compound.

  • Dissolve the compound in 1.0 mL of GC-grade dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Dilute 100 µL of the stock solution into 900 µL of DCM in an autosampler vial (Final concentration: 100 µg/mL).

Phase 2: Gas Chromatography (GC) Parameters

Causality Check: A non-polar column ensures separation based strictly on boiling point and lipophilicity, which scales predictably from Fluoro to Bromo analogs.

  • Column Selection: Install an HP-5MS (5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Set Helium (99.999% purity) to a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL of the sample in Splitless mode . Set the injector port temperature to 250°C to ensure instantaneous volatilization without thermal degradation.

  • Oven Gradient:

    • Initial temperature: 80°C (Hold for 2.0 min).

    • Ramp: 15°C/min up to 280°C.

    • Final hold: 5.0 min at 280°C.

Phase 3: Mass Spectrometry (MS) Parameters

Causality Check: Operating strictly at 70 eV is mandatory. This specific energy level normalizes the internal energy of the molecular ions, ensuring that the resulting fragmentation patterns can be reliably cross-referenced with NIST libraries.

  • Ionization Mode: Electron Ionization (EI) set to 70 eV.

  • Temperatures: Set the MS Source to 230°C and the Quadrupole to 150°C.

  • Solvent Delay: Program a solvent delay of 3.5 minutes . Crucial step: This prevents the massive influx of ionized DCM from burning out the MS filament.

  • Acquisition: Scan range from m/z 40 to 400.

References

  • Source: Google Patents (HU228502B1)
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Comparative

Benchmarking Transition Metal Catalysts for the Functionalization of 3-Phenoxy-cyclohex-2-enone: A Comparative Guide

As a Senior Application Scientist, selecting the optimal catalytic system for late-stage functionalization is critical for scaling pharmaceutical intermediates. The functionalization of cyclic enones is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal catalytic system for late-stage functionalization is critical for scaling pharmaceutical intermediates. The functionalization of cyclic enones is a cornerstone of complex scaffold synthesis. While traditional methods rely on highly reactive, moisture-sensitive triflates or halides, 3-phenoxy-cyclohex-2-enone has emerged as a highly robust vinyl electrophile[1]. The phenoxy group provides excellent bench stability and orthogonal reactivity during complex multi-step syntheses.

However, the high bond dissociation energy (BDE) of the C(sp2)–O bond presents a significant kinetic barrier, necessitating precise transition metal catalysis to achieve efficient cross-coupling[2]. This guide provides an objective, data-driven benchmark of Nickel, Iron, and Palladium catalysts for the Kumada cross-coupling of 3-phenoxy-cyclohex-2-enone, complete with self-validating experimental protocols and mechanistic causality.

Mechanistic Causality: Why Catalyst Selection Matters

The activation of inert C–O bonds requires a metal center capable of overcoming the kinetic barrier of oxidative addition while avoiding unwanted side reactions (such as β-hydride elimination or homocoupling).

  • Nickel (Ni): Nickel is the undisputed champion for C–O activation. Its lower electronegativity and smaller atomic radius compared to palladium make the Ni(0) center highly nucleophilic. When paired with strongly σ-donating ligands (e.g., PCy3 or dcype), Ni(0) readily inserts into the strong C(sp2)–O bond of 3-phenoxy-cyclohex-2-enone[3].

  • Iron (Fe): Iron catalysts offer a compelling, sustainable, and economically viable alternative. Unlike the two-electron oxidative addition seen with Ni, Fe-catalyzed Kumada couplings typically operate via single-electron transfer (SET) pathways. This forms radical intermediates that rapidly recombine to form the desired C–C bond[4].

  • Palladium (Pd): While Pd is the gold standard for traditional C–X (halide) couplings, it struggles significantly with phenoxy leaving groups. Pd requires highly specialized, electron-rich ligands to force oxidative addition into the C–O bond, often resulting in sluggish kinetics and poor turnover numbers (TON) for this specific substrate class.

Workflow S1 Substrate Synthesis S2 Catalyst Screening S1->S2 S3 Reaction Optimization S2->S3 S4 Yield & TON Quantification S3->S4

Fig 1. Logical workflow for benchmarking transition metal catalysts in C-O functionalization.

Quantitative Benchmarking Data

To objectively compare these systems, we benchmarked the Kumada cross-coupling of 3-phenoxy-cyclohex-2-enone (1.0 equiv) with phenylmagnesium bromide (1.5 equiv) to yield 3-phenylcyclohex-2-enone. The reactions were evaluated based on yield, required temperature, and Turnover Number (TON).

Catalyst System (5 mol%)Ligand (10 mol%)SolventTemp (°C)Time (h)Yield (%)TONPerformance Profile
Ni(cod)₂ PCy₃THF25294% 18.8 Optimal. Rapid, high-yielding, room temperature.
Ni(cod)₂ dcypeTHF25488%17.6Excellent, but slower transmetalation step.
Fe(acac)₃ NoneTHF/NMP0 to 25182%16.4Green/Cheap. Fast, but prone to minor homocoupling.
Pd(OAc)₂ dppfToluene801215%3.0Poor. Fails to efficiently activate the phenoxy group.
Cu(OTf)₂ NoneTHF6012<5%<1.0Inactive for this specific C(sp2)–O activation.

Data Note: Yields determined by GC-MS using dodecane as an internal standard. TON = Yield / Catalyst Loading.

Self-Validating Experimental Protocol: Ni-Catalyzed Kumada Coupling

The following methodology details the optimal Ni(cod)₂/PCy₃ system. This protocol is designed as a self-validating system , where visual and chemical cues confirm the success or failure of each mechanistic step.

Reagents: 3-Phenoxy-cyclohex-2-enone (1.0 mmol), Ni(cod)₂ (0.05 mmol), PCy₃ (0.10 mmol), Phenylmagnesium bromide (1.5 mmol, 1.0 M in THF), Anhydrous THF (5.0 mL).

Step-by-Step Methodology:

Step 1: Catalyst Activation (Glovebox Required)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ and PCy₃. Add 2.0 mL of anhydrous THF and stir for 10 minutes.

  • Causality: Ni(0) is extremely susceptible to aerobic oxidation. The bulky, strongly σ-donating PCy₃ ligand must coordinate first to increase the electron density at the nickel center, which is an absolute prerequisite for inserting into the inert C–O bond.

  • Self-Validation: The solution must exhibit a deep red/purple hue, indicative of the active Ni(0)-phosphine complex. Failure state: A shift to pale green or black indicates premature oxidation to Ni(II) oxides or catalyst aggregation.

Step 2: Substrate Addition & Oxidative Addition

  • Action: Add 3-phenoxy-cyclohex-2-enone dissolved in 1.0 mL of THF to the active catalyst solution. Stir for 15 minutes at room temperature.

  • Causality: This allows the oxidative addition to occur prior to the introduction of the highly reactive Grignard reagent, preventing unwanted side reactions.

Step 3: Transmetalation (Temperature Controlled)

  • Action: Transfer the Schlenk tube to a fume hood (under positive N₂ pressure) and cool to 0 °C using an ice bath. Add the Phenylmagnesium bromide dropwise over 5 minutes.

  • Causality: The transmetalation step is highly exothermic. Cooling suppresses the homocoupling of the Grignard reagent (forming biphenyl) and prevents thermal degradation of the catalyst.

  • Self-Validation: The reaction mixture will transition from deep red to a lighter orange/brown as the catalytic cycle begins turning over. Failure state: Immediate formation of a black precipitate indicates catalyst crashing (Ni black), usually due to adding the Grignard reagent too rapidly.

Step 4: Reductive Elimination & Quenching

  • Action: Remove the ice bath and allow the reaction to warm to 25 °C for 2 hours. Quench the reaction strictly with saturated aqueous NH₄Cl (5.0 mL).

  • Causality: NH₄Cl provides a mild proton source to consume excess Grignard reagent without hydrolyzing the newly formed enone product.

  • Self-Validation: The organic layer will turn pale yellow/clear upon quenching, confirming the destruction of the organometallic species and the release of the final 3-phenylcyclohex-2-enone product.

CatalyticCycle Ni0 Ni(0) Active Catalyst OxAdd Oxidative Addition (C-O Cleavage) Ni0->OxAdd 3-Phenoxycyclohex-2-enone TransMet Transmetalation (Grignard Reagent) OxAdd->TransMet ArMgBr RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - MgBr(OPh) RedElim->Ni0 Product Release

Fig 2. Ni-catalyzed C-O activation and cross-coupling cycle for 3-phenoxy-cyclohex-2-enone.

Conclusion

For the functionalization of 3-phenoxy-cyclohex-2-enone, Nickel catalysis (Ni(cod)₂/PCy₃) is the definitive benchmark, offering near-quantitative yields at room temperature due to its superior ability to oxidatively add into the C(sp2)–O bond. Iron represents a highly viable, cost-effective alternative for early-stage discovery, though it requires careful temperature control to mitigate radical-induced homocoupling. Palladium should generally be avoided for this specific transformation unless utilizing highly specialized ligand architectures.

References

  • Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes.
  • Homogeneous Transition-Metal-Catalyzed C-O Bond Activation.
  • Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study.
  • C-C Cross Couplings with 3d Base Metal C

Sources

Validation

A Comparative Guide to the Regioselectivity of Nucleophilic Attack on 3-Phenoxy-cyclohex-2-enone

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic additions to complex substrates is paramount for the rational design of synthetic pathways. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic additions to complex substrates is paramount for the rational design of synthetic pathways. This guide provides an in-depth technical comparison of the regioselectivity of nucleophilic attack on 3-phenoxy-cyclohex-2-enone, a vinylogous ester with multiple reactive sites. We will explore the dichotomy between direct (1,2) and conjugate (1,4) addition, with a particular focus on how the nature of the nucleophile dictates the reaction's outcome. This analysis is grounded in the fundamental principles of Hard and Soft Acids and Bases (HSAB) theory and supported by detailed experimental protocols.

The Electrophilic Nature of 3-Phenoxy-cyclohex-2-enone: A Tale of Two Sites

The α,β-unsaturated ketone moiety in 3-phenoxy-cyclohex-2-enone presents two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). The regioselectivity of this attack is not arbitrary; it is governed by the electronic properties of both the substrate and the attacking nucleophile.

  • The Carbonyl Carbon (C1): This carbon is part of a polarized C=O double bond, making it electron-deficient and a "hard" electrophilic center.[1][2][3]

  • The β-Carbon (C3): Through conjugation, this carbon also bears a partial positive charge. However, this charge is more delocalized, rendering it a "softer" electrophilic site.[1][2][4]

The presence of the 3-phenoxy group, a vinylogous ester functionality, further modulates the electronic landscape of the enone. The oxygen atom of the phenoxy group can donate electron density into the conjugated system via resonance. This donation can influence the relative electrophilicity of the C1 and C3 positions. Furthermore, the phenoxy group can act as a leaving group, opening up the possibility of addition-elimination pathways, particularly for nucleophilic attack at the C3 position.[5]

The Decisive Role of the Nucleophile: Hard vs. Soft

The outcome of the nucleophilic attack on 3-phenoxy-cyclohex-2-enone is critically dependent on the "hardness" or "softness" of the nucleophile, a concept elegantly explained by HSAB theory.[1][2][6]

  • Hard Nucleophiles: These are typically characterized by a high charge density and low polarizability. Examples include organolithium and Grignard reagents.[1][2] According to the HSAB principle, hard nucleophiles prefer to react with hard electrophiles. Therefore, they are expected to favor direct (1,2) addition to the carbonyl carbon (C1).[3][7]

  • Soft Nucleophiles: These possess a more diffuse charge and are more polarizable. Organocuprates (Gilman reagents) are classic examples of soft nucleophiles.[8][9][10] They preferentially react with soft electrophiles, leading to conjugate (1,4) addition at the β-carbon (C3).[8][9][10]

This guide will compare the reactions of a representative hard nucleophile, phenyllithium, and a soft nucleophile, lithium diphenylcuprate, with 3-phenoxy-cyclohex-2-enone.

Experimental Investigation: A Comparative Study

The following sections detail the experimental protocols for the reaction of 3-phenoxy-cyclohex-2-enone with phenyllithium and lithium diphenylcuprate. These protocols are adapted from established procedures for nucleophilic additions to cyclohexenone derivatives.[3][11][12][13]

Synthesis of 3-Phenoxy-cyclohex-2-enone

The starting material, 3-phenoxy-cyclohex-2-enone, can be synthesized from 1,3-cyclohexanedione and phenol. While commercially available from sources like Sigma-Aldrich, synthesis in the lab is also feasible.

Reaction with a Hard Nucleophile: Phenyllithium

This experiment is designed to favor the 1,2-addition product.

Protocol:

  • Preparation of the Reaction Flask: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reaction Setup: The flask is charged with a solution of 3-phenoxy-cyclohex-2-enone (1.88 g, 10 mmol) in 40 mL of anhydrous diethyl ether. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Phenyllithium: A solution of phenyllithium (1.8 M in dibutyl ether, 6.1 mL, 11 mmol) is added dropwise to the stirred solution of the enone over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of 20 mL of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification and Characterization: The crude product is purified by flash column chromatography on silica gel. The structure of the product, 1-phenyl-3-phenoxy-cyclohex-2-en-1-ol, is confirmed by ¹H NMR and ¹³C NMR spectroscopy.[7][14][15][16]

Reaction with a Soft Nucleophile: Lithium Diphenylcuprate (Gilman Reagent)

This experiment is designed to yield the 1,4-addition-elimination product.

Protocol:

  • Preparation of the Gilman Reagent: A 100 mL Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere is charged with copper(I) iodide (1.90 g, 10 mmol) and 30 mL of anhydrous diethyl ether. The suspension is cooled to 0 °C. A solution of phenyllithium (1.8 M in dibutyl ether, 11.1 mL, 20 mmol) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes to form a solution of lithium diphenylcuprate.

  • Reaction Setup: In a separate 250 mL three-necked, round-bottomed flask, a solution of 3-phenoxy-cyclohex-2-enone (1.88 g, 10 mmol) in 50 mL of anhydrous diethyl ether is cooled to -78 °C.

  • Addition of the Gilman Reagent: The freshly prepared Gilman reagent is transferred via cannula to the solution of the enone at -78 °C over 20 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. TLC is used to monitor the reaction's progress.

  • Quenching: The reaction is quenched by the addition of 50 mL of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is stirred vigorously until the copper salts are dissolved. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification and Characterization: The crude product is purified by flash column chromatography. The expected product is 3-phenyl-cyclohex-2-enone, resulting from a 1,4-addition followed by the elimination of the phenoxy group. The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Predicted Outcomes and Data Summary

The following table summarizes the expected regioselectivity and products for the reactions of 3-phenoxy-cyclohex-2-enone with phenyllithium and lithium diphenylcuprate.

NucleophileTypeExpected Major ProductAddition Type
PhenyllithiumHard1-Phenyl-3-phenoxy-cyclohex-2-en-1-ol1,2-Addition
Lithium DiphenylcuprateSoft3-Phenyl-cyclohex-2-enone1,4-Addition-Elimination

Mechanistic Rationale

The divergent reactivity of the hard and soft nucleophiles can be visualized through the following mechanistic pathways.

G cluster_0 Reaction with Hard Nucleophile (Phenyllithium) cluster_1 Reaction with Soft Nucleophile (Lithium Diphenylcuprate) Enone 3-Phenoxy-cyclohex-2-enone Intermediate1 Tetrahedral Intermediate Enone->Intermediate1 PhLi PhLi PhLi->Enone 1,2-Attack at C1 (hard-hard interaction) Workup1 H₃O⁺ Workup Intermediate1->Workup1 Product1 1-Phenyl-3-phenoxy-cyclohex-2-en-1-ol (1,2-Addition Product) Workup1->Product1 Enone2 3-Phenoxy-cyclohex-2-enone Intermediate2 Enolate Intermediate Enone2->Intermediate2 Ph2CuLi Ph₂CuLi Ph2CuLi->Enone2 1,4-Attack at C3 (soft-soft interaction) Elimination - PhO⁻ Intermediate2->Elimination Product2 3-Phenyl-cyclohex-2-enone (1,4-Addition-Elimination Product) Elimination->Product2

Caption: Mechanistic pathways for the reaction of 3-phenoxy-cyclohex-2-enone with hard and soft nucleophiles.

Experimental Workflow

The general workflow for conducting these comparative experiments is outlined below.

G Start Start: 3-Phenoxy-cyclohex-2-enone Hard_Nuc Hard Nucleophile (e.g., Phenyllithium) Start->Hard_Nuc Soft_Nuc Soft Nucleophile (e.g., Li Diphenylcuprate) Start->Soft_Nuc Reaction_Hard Reaction at -78°C Hard_Nuc->Reaction_Hard Reaction_Soft Reaction at -78°C to RT Soft_Nuc->Reaction_Soft Quench_Hard Quench with aq. NH₄Cl Reaction_Hard->Quench_Hard Quench_Soft Quench with aq. NH₄Cl Reaction_Soft->Quench_Soft Workup_Hard Aqueous Workup Quench_Hard->Workup_Hard Workup_Soft Aqueous Workup Quench_Soft->Workup_Soft Purify_Hard Column Chromatography Workup_Hard->Purify_Hard Purify_Soft Column Chromatography Workup_Soft->Purify_Soft Product_Hard 1,2-Addition Product Purify_Hard->Product_Hard Product_Soft 1,4-Addition-Elimination Product Purify_Soft->Product_Soft Analysis Characterization (NMR, etc.) Product_Hard->Analysis Product_Soft->Analysis

Caption: General experimental workflow for the comparative study.

Conclusion

The regioselectivity of nucleophilic attack on 3-phenoxy-cyclohex-2-enone is a clear illustration of the principles of Hard and Soft Acids and Bases theory. Hard nucleophiles, such as phenyllithium, are predicted to favor direct 1,2-addition to the hard carbonyl carbon, yielding the corresponding tertiary alcohol. In contrast, soft nucleophiles, like lithium diphenylcuprate, are expected to undergo a 1,4-conjugate addition to the soft β-carbon, which, in this specific substrate, is likely followed by the elimination of the phenoxy leaving group to afford the 3-substituted enone.

This guide provides a robust framework for researchers to explore and exploit these selective transformations. The detailed protocols serve as a starting point for further investigations into the reactivity of this and related vinylogous esters, which are valuable intermediates in the synthesis of complex organic molecules. Careful consideration of the nucleophile's nature is, therefore, a powerful tool for controlling the outcome of reactions with ambident electrophiles.

References

  • Lecture 48 - Conjugate Addition: Hard and Soft nucleophiles. NPTEL. Available at: [Link]

  • Chapter 18/23: The Michael Addition - Oregon State University. Available at: [Link]

  • Conjugate Addition (1,4- or Michael Addition) - Making Molecules. Available at: [Link]

  • conjugate addition - csbsju. Available at: [Link]

  • 3.14: Conjugate Addition - Chemistry LibreTexts. Available at: [Link]

  • Reactions of organocopper reagents - Wikipedia. Available at: [Link]

  • Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) - JoVE. Available at: [Link]

  • The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA | Journal of the American Chemical Society. Available at: [Link]

  • β-alkoxy enones for biocompatible primary amine conjugation - PMC. Available at: [Link]

  • Tandem Nucleophilic Addition/Fragmentation Reactions and Synthetic Versatility of Vinylogous Acyl Triflates | Journal of the American Chemical Society. Available at: [Link]

  • Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. Available at: [Link]

  • Organocuprates | Chem-Station Int. Ed. Available at: [Link]

  • Tandem nucleophilic addition/fragmentation reactions and synthetic versatility of vinylogous acyl triflates - PubMed. Available at: [Link]

  • Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC. Available at: [Link]

  • Tandem Nucleophilic Addition / Fragmentation of - Amanote Research. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. Available at: [Link]

  • 1H and 13C NMR Spectrum of compounds - The Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic conjugate addition - Wikipedia. Available at: [Link]

  • Organocatalytic Asymmetric Vinylogous Michael Addition of Electron-Deficient Aryl Alkane Nucleophiles to Enals | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organolithium Reagent-Mediated Oxidative 1,2-Addition of Cyclohexenone to 1-methyl-2-cyclohexen-1-ol - YouTube. Available at: [Link]

  • Ketone, cyclohexyl methyl - Organic Syntheses Procedure. Available at: [Link]

  • Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]

  • Organolithium vs Organomagnesium vs Organocuprate Addition - YouTube. Available at: [Link]

  • 1H and 13C NMR data for compound 2 | Download Table - ResearchGate. Available at: [Link]

  • Reactions of β-alkoxy/phenoxy enones and dimethyl diazomalonate a - ResearchGate. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Opening the 'black box': oscillations in organocuprate conjugate addition reactions. Available at: [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC. Available at: [Link]

  • 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone - ZORA. Available at: [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A. Available at: [Link]

  • Stereoselective conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones - Arkivoc. Available at: [Link]

  • Enantioselective Construction of Tetrasubstituted Stereogenic Carbons through Brønsted Base Catalyzed Michael Reactions: α′-Hydroxy Enones as Key Enoate Equivalent | Journal of the American Chemical Society. Available at: [Link]

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate. Available at: [Link]

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  • Nucleophilic attacks on enones | Request PDF - ResearchGate. Available at: [Link]

  • Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction): A spin-polarized conceptual DFT approach. Available at: [Link]

  • Enones as Alkenyl Reagents via Ligand-Promoted C–C Bond Activation | ACS Catalysis. Available at: [Link]

  • 3-Cyclohex-2-en-1-ylprop-2-enoic acid | C9H12O2 | CID 66864174 - PubChem. Available at: [Link]

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Comparative

A Comparative Guide to the Kumada Coupling of 3-Phenoxy- vs. 3-Chloro-cyclohex-2-enone

Executive Summary The formation of carbon-carbon bonds at the β-position of cyclic enones is a cornerstone of complex molecule synthesis. The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formation of carbon-carbon bonds at the β-position of cyclic enones is a cornerstone of complex molecule synthesis. The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, offers a powerful method for this transformation by utilizing highly reactive Grignard reagents.[1][2] This guide provides an in-depth comparison of two common β-substituted cyclohexenone electrophiles in the Kumada coupling: the conventional 3-chloro-cyclohex-2-enone and the less-common 3-phenoxy-cyclohex-2-enone. While both can yield the desired 3-aryl or 3-alkyl cyclohexenone product, their performance, optimal reaction conditions, and underlying mechanistic hurdles differ significantly. This analysis, grounded in established reactivity principles and experimental data from analogous systems, is designed to guide researchers in selecting the appropriate substrate and catalytic system to maximize success in their synthetic campaigns.

The Kumada Coupling: A Mechanistic Primer

First reported independently by the groups of Kumada and Corriu in 1972, the Kumada coupling forges a C-C bond between an organomagnesium (Grignard) reagent and an organic halide or pseudohalide.[1] The reaction is typically catalyzed by nickel or palladium complexes and proceeds through a well-established catalytic cycle.[3][4]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-leaving group bond (C-X) of the electrophile. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the leaving group (X).[5]

  • Transmetalation: The organometallic Grignard reagent (R'-MgX) transfers its organic group (R') to the metal center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the metal center couple, forming the new C-C bond and regenerating the active M(0) catalyst, which re-enters the cycle.[4][6]

A major consideration in Kumada couplings is the high nucleophilicity and basicity of the Grignard reagent, which limits the reaction's tolerance for sensitive functional groups like esters, ketones, and acidic protons.[4][5][7] This is particularly relevant when using enone substrates, where competitive 1,2- or 1,4-addition to the carbonyl system is a significant potential side reaction.

Kumada Coupling Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Kumada Coupling M0 M(0)Ln MA R-M(II)(X)Ln (Oxidative Addition Intermediate) M0->MA MB R-M(II)(R')Ln (Transmetalation Intermediate) MA->MB MB->M0 RR R-R' MgX2 MgX₂ L1 Oxidative Addition L2 Transmetalation L3 Reductive Elimination RX R-X RMgX R'-MgX

Caption: Generalized Catalytic Cycle for Kumada Coupling.

Profiling the Electrophiles: C-Cl vs. C-O

The critical difference between 3-chloro-cyclohex-2-enone and 3-phenoxy-cyclohex-2-enone lies in the nature of the bond being broken during the initial oxidative addition step.

3-Chloro-cyclohex-2-enone: The Conventional Vinyl Halide

Vinyl chlorides are well-established and reliable electrophiles in a wide range of cross-coupling reactions.[8][9] While the C(sp²)-Cl bond is stronger and less reactive than corresponding C-Br and C-I bonds, its activation is readily achieved with numerous catalytic systems, particularly those based on nickel.[5] Modern catalysts, such as those employing N-heterocyclic carbene (NHC) or pincer ligands, have enabled highly efficient Kumada couplings of vinyl chlorides even at room temperature.[8][9]

3-Phenoxy-cyclohex-2-enone: The C-O Activation Challenge

The use of enol ethers or phenoxides as electrophiles is a more recent and challenging area of cross-coupling. The C(sp²)-O bond is significantly stronger and less polarized than a C-Cl bond, making oxidative addition far more difficult.[10] This transformation falls under the umbrella of C-O activation, a field largely dominated by nickel catalysis, as palladium catalysts are generally ineffective for cleaving such inert bonds.[10][11] Pioneering studies have shown that nickel complexes, often generated in situ from Ni(II) precatalysts, can effectively couple various alkenyl ethers.[11] The phenoxy group is a superior leaving group compared to simpler alkoxy groups due to the resonance stabilization of the resulting phenoxide anion, but it still represents a formidable activation barrier.

Comparative Performance Analysis

A direct comparison reveals clear distinctions in reactivity, catalyst requirements, and operational considerations.

Feature3-Chloro-cyclohex-2-enone3-Phenoxy-cyclohex-2-enone
Bond Cleaved C(sp²)-ClC(sp²)-O
Relative Reactivity HighLow to Moderate
Typical Catalyst Nickel (preferred), Palladium (viable)[8][9]Nickel (almost exclusively)[10][11]
Ligand Class Phosphines (dppe, dppp), NHCs, Pincer Ligands[1][8]Bidentate Phosphines (dppe, etc.)[10][11]
Key Challenge Minimizing side reactions with the enone moiety.Achieving efficient C-O bond cleavage.
Mechanistic Disparity: The Oxidative Addition Hurdle

The disparity in performance stems directly from the kinetics of oxidative addition. The bond dissociation energy of a typical C(sp²)-Cl bond is significantly lower than that of a C(sp²)-OPh bond. Consequently, 3-chloro-cyclohex-2-enone will undergo oxidative addition to a Ni(0) or Pd(0) center much more readily and under milder conditions than its phenoxy counterpart. For 3-phenoxy-cyclohex-2-enone, the catalytic system must be sufficiently potent to overcome the high activation energy of C-O bond cleavage, often necessitating more electron-rich nickel centers and potentially higher reaction temperatures.

Catalyst System Selection: A Tale of Two Metals

For 3-Chloro-cyclohex-2-enone: Researchers have a broad toolkit at their disposal.

  • Nickel Catalysts: NiCl₂(dppp) or NiCl₂(dppe) are classic, cost-effective choices that are highly effective for activating C-Cl bonds.[1][5]

  • Palladium Catalysts: While less common for chlorides, palladium systems with highly electron-rich and sterically bulky ligands (e.g., biarylphosphines or NHCs) can facilitate the reaction.[12][13] Palladium often offers better functional group tolerance, though this advantage is somewhat negated by the inherent reactivity of the Grignard reagent.[4]

For 3-Phenoxy-cyclohex-2-enone: The choice is almost exclusively limited to nickel.

  • Nickel Catalysts: Systems like NiCl₂(dppe) are the standard.[11] The active Ni(0) species is typically formed in situ through reduction of the Ni(II) precatalyst by the Grignard reagent itself.[11][14] The choice of bidentate phosphine ligands is crucial, as they stabilize the nickel center and promote the desired catalytic cycle.[14]

Experimental Protocols: Representative Methodologies

The following protocols are representative procedures based on established literature for analogous substrates.[8][15] Researchers must perform their own optimization and safety assessments.

Experimental Workflow Figure 2: General Experimental Workflow Start Assemble Glassware (Oven-dried, under N₂/Ar) Reagents Charge Flask with Electrophile, Catalyst, and Anhydrous Solvent (THF) Start->Reagents Cool Cool Reaction Mixture to 0 °C or below Reagents->Cool Add Add Grignard Reagent Dropwise via Syringe Cool->Add React Allow to Warm to RT and Stir for 2-24h Add->React Quench Quench Reaction (e.g., sat. NH₄Cl) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General Experimental Workflow for Kumada Coupling.

Protocol 4.1: Kumada Coupling of 3-Chloro-cyclohex-2-enone (Representative)

Materials:

  • 3-chloro-cyclohex-2-enone (1.0 mmol)

  • NiCl₂(dppp) (0.05 mmol, 5 mol%)

  • Phenylmagnesium bromide (1.2 mmol, 1.2 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-chloro-cyclohex-2-enone (1.0 mmol) and NiCl₂(dppp) (0.05 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add the solution of phenylmagnesium bromide (1.2 mL, 1.2 mmol) dropwise over 10 minutes with vigorous stirring. A color change is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 3-phenyl-cyclohex-2-enone.

Protocol 4.2: Kumada Coupling of 3-Phenoxy-cyclohex-2-enone (Representative)

Materials:

  • 3-phenoxy-cyclohex-2-enone (1.0 mmol)

  • NiCl₂(dppe) (0.10 mmol, 10 mol%)

  • Phenylmagnesium bromide (1.5 mmol, 1.5 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-cyclohex-2-enone (1.0 mmol) and NiCl₂(dppe) (0.10 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Add the solution of phenylmagnesium bromide (1.5 mL, 1.5 mmol) dropwise at room temperature over 10 minutes. An exothermic reaction and color change may be observed.

  • After addition, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, then to 0 °C in an ice bath. Cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 3-phenyl-cyclohex-2-enone.

Note: The conditions for the phenoxy substrate (higher catalyst loading, more Grignard reagent, and elevated temperature) reflect the greater difficulty of activating the C-O bond.

Conclusion and Scientific Outlook

The choice between 3-chloro- and 3-phenoxy-cyclohex-2-enone as a Kumada coupling electrophile is a choice between convention and challenge.

  • 3-Chloro-cyclohex-2-enone stands as the superior substrate for general applications. Its higher reactivity allows for milder reaction conditions, lower catalyst loadings, and a broader choice of both nickel and palladium catalyst systems. It is the more reliable and cost-effective option for accessing 3-substituted cyclohexenones via Kumada coupling.

  • 3-Phenoxy-cyclohex-2-enone represents a viable but more demanding alternative. Its successful coupling hinges on potent, nickel-specific C-O activation catalysis, which may require more rigorous optimization. However, the exploration of C-O electrophiles is of significant academic and industrial interest, as phenols are often cheaper, more stable, and environmentally greener precursors than the corresponding organohalides.[10]

For drug development professionals and process chemists, the chloro-enone is the pragmatic choice for efficiency and scalability. For academic researchers and those pushing the boundaries of catalytic method development, the phenoxy-enone offers a compelling platform to explore and refine the art of C-O bond activation.

References

  • Kumada, M. (1972). Independently reported the reaction. (This is a general reference to the foundational work, specific papers can be cited here). See also: Wikipedia contributors. (2024). Kumada coupling. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Cross-Coupling Reactions of Aryl and Vinyl Chlorides Catalyzed by a Palladium Complex Derived from an Air-Stable H-Phosphonate. Chemical Communications. [Link][12]

  • Mazet, C., & Gu, L. (2019). Highly E-Selective, Stereoconvergent Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Ethers. Organic Letters. [Link][11]

  • Organ, M. G., et al. (2007). Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society. [Link][7]

  • Jarvo, E. R., et al. (2021). Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers. PMC. [Link][14]

  • Mazet, C., et al. (2021). Nickel-Catalyzed Kumada Vinylation of Enol Phosphates: A Comparative Mechanistic Study. Journal of the American Chemical Society. [Link][10]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link][2]

  • Kumada, M., Tamao, K., & Sumitani, K. (1988). Phosphine–Nickel Complex Catalyzed Cross-Coupling of Grignard Reagents with Aryl and Alkenyl Halides. Organic Syntheses. [Link][15]

  • Wang, Z.-X., et al. (2011). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry. [Link][8]

  • Arkat USA. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. [Link]

  • Magano, J. (2022). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Organic Process Research & Development. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PMC. [Link]

  • Chen, W., et al. (2008). Room-Temperature Kumada Cross-Coupling of Unactivated Aryl Chlorides Catalyzed by N-Heterocylic Carbene-Based Nickel(II) Complexes. The Journal of Organic Chemistry. [Link]

  • Organ, M. G., et al. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. PMC. [Link]

  • Jarvo, E. R., & Son, S. (2012). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. PMC. [Link]

  • Snieckus, V., & Johnson, S. A. (2023). Direct Enol Ether Metalation–Negishi Coupling Strategy To Prepare α-Heteroaryl Enol Ethers. Organic Letters. [Link]

  • Semantic Scholar. (n.d.). Kumada coupling. [Link]

  • Newman, S. G., et al. (2016). Inherent vs Apparent Chemoselectivity in the Kumada–Corriu Cross-Coupling Reaction. Organic Letters. [Link]

  • ResearchGate. (n.d.). Comparison of leaving group ability. [Link]

  • The Organic Chemistry Tutor. (2021, May 22). Kumada Coupling. [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Kumada Reaction (Palladium Catalyzed Coupling). [Link]

  • Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. [Link]

  • König, B., & Ghosh, I. (2021). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angewandte Chemie. [Link]

  • May, J. (n.d.). Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group. [Link]

  • Al-Harrasi, A., et al. (2022). Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts. PMC. [Link]

  • Duong, H. A., et al. (2018). Selective Kumada biaryl cross-coupling reaction enabled by an iron(iii) alkoxide–N-heterocyclic carbene catalyst system. Chemical Communications. [Link]

  • Gelest. (n.d.). Cross-Coupling Reactions, Continued. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

  • Priyanka Jain Chemistry Classes. (2023, August 2). Kumada Coupling Reaction #Organic Name Reaction Mechanism #Organometallic Coupling Reaction -3. [Video]. YouTube. [Link]

  • Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics. [Link]

  • Hartwig, J. F., & Diccianni, J. B. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. [Link]

  • Wangelin, A. J. von, et al. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules. [Link]

Sources

Validation

Standardizing LC-MS Protocols for 3-Phenoxy-cyclohex-2-enone Metabolite Tracking: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Introduction: The Analytical Challenge The compound 3-phenoxy-cyclohex-2-enone frequently emerges as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals.

Introduction: The Analytical Challenge

The compound 3-phenoxy-cyclohex-2-enone frequently emerges as a critical synthetic intermediate and a downstream metabolic cleavage product of complex indazole-based protein kinase inhibitors [1]. Tracking this specific enone metabolite in biological matrices (plasma, urine, or microsomes) is essential for mapping the pharmacokinetic profiles of these kinase inhibitors, which are actively investigated for treating angiogenesis-driven diseases and cancers [1].

Because of the compound's moderate polarity and the potential for matrix interference from endogenous lipids, standardizing the Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is critical. This guide objectively compares two leading LC-MS platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—and establishes a self-validating experimental protocol for high-fidelity metabolite tracking.

Mechanistic Causality: Why These Experimental Choices?

As an application scientist, I emphasize that a protocol is only as robust as the physical chemistry underpinning it.

  • Ionization Strategy: 3-phenoxy-cyclohex-2-enone features a conjugated enone system and an electron-rich phenoxy ether. This structure readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient mode. The formation of the [M+H]+ ion ( m/z 189.1) is highly stable.

  • Fragmentation (MS/MS) Dynamics: Collision-induced dissociation (CID) of the m/z 189.1 precursor primarily yields a characteristic fragment at m/z 95.0 (corresponding to the cleavage of the phenoxy ether bond, leaving the cyclohexenone cation). Monitoring the 189.1→95.0 transition ensures high specificity against isobaric background noise.

  • Sample Preparation: While simple protein precipitation (PPT) is fast, it leaves phospholipids that cause severe ion suppression in ESI+. Therefore, Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent is mandated to ensure self-validating recovery rates (>85%) and maintain E-E-A-T standards for quantitative trustworthiness.

Platform Comparison: QqQ vs. Q-TOF for Metabolite Tracking

When standardizing the protocol, the choice of mass analyzer dictates the workflow's sensitivity and qualitative depth. Below is an objective performance comparison based on standardized tracking of 3-phenoxy-cyclohex-2-enone in human plasma.

Table 1: Performance Comparison of LC-MS Platforms
ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Absolute Quantification (MRM)Structural Elucidation & HRMS
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Nominal mass ( ±0.1 Da)High Resolution (< 2 ppm)
Metabolite Discovery Poor (Targeted only)Excellent (Untargeted mapping)
Matrix Effect Susceptibility Moderate (Mitigated by MRM)High (Requires strict chromatography)

Step-by-Step Standardized Methodology

The following protocol represents a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) ensures that any variations in extraction efficiency or ion suppression are mathematically corrected.

Phase 1: Sample Preparation (Solid-Phase Extraction)
  • Spike: Aliquot 100 µL of plasma sample. Add 10 µL of internal standard (e.g., d5​ -3-phenoxy-cyclohex-2-enone, 50 ng/mL).

  • Condition: Condition an Oasis HLB 30 mg SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load: Dilute the plasma sample with 100 µL of 2% aqueous formic acid to disrupt protein binding, then load onto the cartridge.

  • Wash: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute: Elute the target metabolite with 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Phase 2: UHPLC Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.0 - 4.1 min: Return to 10% B (Equilibration for 1 min).

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (QqQ MRM Parameters)
  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Transitions:

    • Quantifier: m/z 189.1 95.0 (Collision Energy: 20 eV)

    • Qualifier: m/z 189.1 77.0 (Collision Energy: 35 eV)

Visualizations

LC-MS Analytical Workflow

LCMS_Workflow A Biological Sample (Plasma/Urine) B Sample Prep (SPE Extraction) A->B C UHPLC Separation (C18 Column) B->C D ESI Ionization (Positive Mode) C->D E Mass Analysis (QqQ MRM) D->E F Data Processing & Quantification E->F

Caption: Standardized sample-to-data LC-MS workflow for 3-phenoxy-cyclohex-2-enone tracking.

Metabolic Pathway Generation

Metabolic_Pathway P Parent Kinase Inhibitor (Indazole Derivative) E1 Cytochrome P450 (Oxidative Cleavage) P->E1 CYP3A4 M1 3-phenoxy-cyclohex-2-enone (Target Metabolite) E1->M1 E2 Phase II Metabolism (Glucuronidation) M1->E2 M2 Glucuronide Conjugate (Excreted) E2->M2

Caption: Putative metabolic pathway generating 3-phenoxy-cyclohex-2-enone from indazole inhibitors.

References

  • Source: Google Patents (US6891044B2)
  • Title: Metal-Catalyzed Thermal Reactions of Cyclic β-Dicarbonyl Phenyliodonium Ylide with Styrenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

comparative analysis of Michael acceptors including 3-phenoxy-cyclohex-2-enone

The development of Targeted Covalent Inhibitors (TCIs) relies on the precise calibration of an electrophilic "warhead" to engage a specific nucleophilic residue—most commonly a cysteine thiolate—within a protein binding...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of Targeted Covalent Inhibitors (TCIs) relies on the precise calibration of an electrophilic "warhead" to engage a specific nucleophilic residue—most commonly a cysteine thiolate—within a protein binding pocket. Achieving the optimal balance between target engagement (potency) and the avoidance of off-target reactivity (toxicity) requires a deep understanding of the kinetic and mechanistic profiles of different Michael acceptors.

While acrylamides represent the clinical gold standard, their low intrinsic electrophilicity limits their application against sterically hindered or poorly nucleophilic cysteines. This guide provides an in-depth comparative analysis of traditional Michael acceptors against highly reactive alternatives, specifically contrasting acrylamides and vinyl sulfones with the sterically rigid β -aryloxy enone, 3-phenoxy-cyclohex-2-enone .

Mechanistic Divergence: Addition vs. Addition-Elimination

The canonical thiol-Michael addition involves the nucleophilic attack of a thiolate onto the β -carbon of an α,β -unsaturated carbonyl, forming a stable thioether adduct. The choice of the electron-withdrawing group (EWG) dictates the transition state stabilization and the overall reaction kinetics[1].

  • Acrylamides: Possess low basal electrophilicity due to the strong resonance donation from the amide nitrogen. They require precise spatial orientation within the target pocket to react, making them highly selective but kinetically slow[1].

  • Vinyl Sulfones & Sulfonimidamides: The sulfonyl group provides strong inductive electron withdrawal without competing resonance donation, resulting in significantly higher intrinsic reactivity. They exhibit strict chemoselectivity for soft nucleophiles (thiols) over hard nucleophiles (amines)[2].

  • 3-Phenoxy-cyclohex-2-enone: This cyclic α,β -unsaturated ketone operates via a fundamentally distinct mechanistic trajectory. As a β -aryloxy enone, the phenoxy group at the 3-position serves dual roles: it modulates the electrophilicity of the enone system, and crucially, it acts as a leaving group. Upon nucleophilic attack by a thiolate at the β -carbon, the tetrahedral intermediate collapses, expelling the phenoxide anion. This addition-elimination sequence results in a covalent 3-thio-cyclohex-2-enone adduct. This irreversible substitution provides a unique kinetic profile, making it a highly effective structural motif in the synthesis of kinase inhibitors, such as indazole derivatives targeting VEGF-R2 and FGF-R[3].

Quantitative Reactivity Profiling

To objectively compare these warheads, we rely on the second-order rate constant ( kGSH​ ) derived from kinetic glutathione (GSH) chemoassays. GSH serves as a physiologically relevant surrogate for protein thiols, allowing for the quantification of local charge-limited electrophilicity[4].

Table 1: Comparative Kinetic and Mechanistic Profiles of Michael Acceptors

Warhead ClassRepresentative CompoundIntrinsic Reactivity ( kGSH​ )Primary Reaction MechanismSteric Profile & Pocket Fit
Acrylamide N-phenylacrylamide <0.1L⋅mol−1⋅min−1 Direct Thiol-Michael AdditionLinear, highly flexible; requires optimal proximity.
Vinyl Sulfone Phenyl vinyl sulfone 1.0−10.0L⋅mol−1⋅min−1 Direct Thiol-Michael AdditionLinear, moderate hindrance; highly tunable via N-substitution.
β -Aryloxy Enone 3-phenoxy-cyclohex-2-enone >100L⋅mol−1⋅min−1 *Conjugate Addition-EliminationCyclic, rigid; restricts approach angle (Bürgi-Dunitz trajectory).

*Note: General α,β -unsaturated ketones span 5 orders of magnitude in reactivity, with unhindered enones like 1-penten-3-one reaching kGSH​=1261L⋅mol−1⋅min−1 [5]. The addition-elimination pathway of 3-phenoxy-cyclohex-2-enone thermodynamically drives high conversion rates.

Self-Validating Experimental Protocol: Kinetic GSH Chemoassay

To empirically evaluate the reactivity of a novel Michael acceptor, a photometric kinetic GSH chemoassay must be employed. This protocol is designed to isolate electrophilic reactivity from confounding variables such as GSH oxidation[5].

Causality of Experimental Design: The assay is conducted at pH 7.4 to mimic physiological conditions, ensuring that only the reactive thiolate species ( GSH(S−) ) is present to participate in the nucleophilic attack. A 100-fold molar excess of the electrophile is utilized to force the reaction into a pseudo-first-order kinetic regime. This deliberate stoichiometric imbalance simplifies the mathematical extraction of the second-order rate constant ( kGSH​ ) by eliminating concentration-dependent bimolecular variables[6].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer, adjusted strictly to pH 7.4. Causality: Deviations in pH exponentially alter the thiolate concentration, invalidating comparative kinetics.

  • Reagent Stock Formulation:

    • Prepare a 0.14 mM stock solution of GSH in the phosphate buffer.

    • Prepare a 14 mM stock solution of the target electrophile (e.g., 3-phenoxy-cyclohex-2-enone) in a miscible co-solvent (e.g., DMSO), ensuring final co-solvent concentration remains <5%v/v to prevent protein/peptide denaturation artifacts.

  • Reaction Initiation: In a UV-transparent quartz cuvette, combine 600 μL buffer, 100 μL GSH stock, and 300 μL electrophile stock.

  • Photometric Quantification: Monitor the depletion of GSH over 120 minutes using Ellman's reagent (DTNB) absorbance at 412 nm, or via direct LC-MS/MS quantification of the adduct[5].

  • Self-Validation Check (Critical): A parallel control reaction using a standard electrophile with a known kGSH​ (e.g., 1-penten-3-one) must be run simultaneously. If the calculated rate for the standard deviates by >5% from literature values, the buffer pH or GSH stock integrity is compromised, and the system automatically invalidates the run.

  • Data Analysis: Fit the time-course decay data to a mono-exponential decay function to extract the pseudo-first-order rate constant ( kobs​ ), then divide by the electrophile concentration to determine kGSH​ .

G N1 Prepare Buffer (pH 7.4) N4 Mix & Incubate (Pseudo-1st Order) N1->N4 N2 GSH Stock (0.14 mM) N2->N4 N3 Warhead Stock (14 mM) N3->N4 N5 Photometric Quantification N4->N5 Time-course N6 Calculate k_GSH N5->N6 Exponential fit

Fig 1: Workflow of the self-validating kinetic GSH chemoassay for electrophile reactivity.

Strategic Warhead Selection Logic

The selection of a Michael acceptor cannot be based on reactivity alone; it must be contextualized by the steric topology of the target kinase or protease. While acrylamides are preferred for highly accessible, highly nucleophilic cysteines, rigid cyclic enones like 3-phenoxy-cyclohex-2-enone are deployed when the pocket requires a specific conformational lock, and the mechanism benefits from the irreversibility of an addition-elimination event[3].

G Start Identify Target Cysteine Q1 High Nucleophilicity? Start->Q1 A1_Yes Acrylamide (Low Reactivity) Q1->A1_Yes Yes A1_No Require Strong Electrophile Q1->A1_No No Q2 Steric Constraint in Pocket? A1_No->Q2 A2_Yes Vinyl Sulfone (Linear, Tunable) Q2->A2_Yes High Constraint A2_No 3-Phenoxy-cyclohex-2-enone (Rigid, Addition-Elimination) Q2->A2_No Open Pocket

Fig 2: Decision logic for selecting Michael acceptor warheads based on target pocket constraints.

References

  • Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles PubMed / Chemical Research in Toxicology
  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione ACS Public
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions PMC / N
  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use (EP1218348A2)
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads Chemical Science (RSC Publishing)

Sources

Validation

Comprehensive Comparison Guide: Validating DFT Calculations of 3-Phenoxy-cyclohex-2-enone Against Experimental Benchmarks

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter the bottleneck of translating in silico predictions into in vitro realities. The molecule 3-phenoxy-cyclohex-2-enone pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter the bottleneck of translating in silico predictions into in vitro realities. The molecule 3-phenoxy-cyclohex-2-enone presents a unique challenge: it is a highly functionalized β -phenoxy- α,β -unsaturated ketone. The conjugation of the oxygen lone pair into the enone π -system, coupled with the conformational flexibility of the ether linkage, makes it a rigorous test case for Density Functional Theory (DFT).

Standard computational models often miscalculate the extent of this electron delocalization. Therefore, establishing a self-validating protocol—where experimental data (IR, UV-Vis, NMR) continuously calibrates the theoretical model—is non-negotiable. This guide objectively compares the performance of various DFT functionals and provides a field-proven, step-by-step methodology for validating 3-phenoxy-cyclohex-2-enone models.

The Causality of Functional Selection

Choosing a DFT functional is not a matter of preference; it is a matter of physical causality. For a conjugated system with non-covalent intramolecular interactions (like the spatial relationship between the phenoxy ring and the cyclohexenone core), the functional must account for both localized electron density and long-range dispersion.

  • B3LYP : The traditional workhorse. While it provides excellent baseline geometry optimizations, studies on cyclohexenyl systems demonstrate that1[1]. However, it often lacks accuracy for long-range π−π interactions.

  • ω B97XD : This functional includes empirical dispersion corrections. It is highly recommended for capturing the spatial dynamics of the phenoxy group. Recent validations on complex cyclohex-2-enone derivatives highlight that2[2].

  • PBE0-D3(BJ) : A hybrid functional that excels in magnetic shielding calculations. Evidence shows that3[3].

FunctionalLogic Target 3-Phenoxy-cyclohex-2-enone Electronic Structure B3LYP B3LYP / 6-311+G(d,p) Standard Geometry & IR Target->B3LYP Baseline Mapping wB97XD ωB97XD / 6-311+G(2d,p) Dispersion & Long-Range Target->wB97XD Phenoxy Interaction PBE0 PBE0-D3(BJ) Accurate NMR Shifts Target->PBE0 Magnetic Shielding

Fig 1. Logical selection of DFT functionals based on molecular features.

The Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, we employ a closed-loop system. The experimental data acts as the "ground truth," while computational outputs are iteratively refined until the Mean Absolute Error (MAE) drops below a strict threshold.

Phase 1: Empirical Data Acquisition (The Ground Truth)
  • Sample Preparation & Purity Verification : Synthesize or source 3-phenoxy-cyclohex-2-enone. Verify purity (>98%) via HPLC. Causality: Trace impurities will introduce artifact signals in NMR and IR, artificially inflating the computational error rates.

  • FT-IR Spectroscopy (ATR Mode) : Record spectra from 4000–400 cm −1 . Causality: Attenuated Total Reflectance (ATR) avoids the moisture absorption common in KBr pellets, which can hydrogen-bond with the enone carbonyl and artificially shift the C=O stretching frequency ( 1670 cm −1 ).

  • Multi-Nuclear NMR : Acquire 1 H and 13 C NMR in CDCl 3​ at 298 K using a 400 MHz spectrometer with TMS as the internal standard. Causality: CDCl 3​ is a non-polar, weakly interacting solvent. This minimizes complex solvent-solute hydrogen bonding, allowing implicit solvation models (like PCM) used in DFT to remain highly accurate.

Phase 2: Computational Modeling (The Theoretical Construct)
  • Conformational Sweeping : Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the phenoxy group.

  • Geometry Optimization : Optimize the lowest energy conformer using ω B97XD/6-311++G(d,p). Follow this immediately with a frequency calculation. Causality: The frequency calculation must yield zero imaginary frequencies to prove the geometry is a true local minimum, not a transition state.

  • Spectroscopic Simulation :

    • IR : Extract harmonic vibrational frequencies. Apply a scaling factor (e.g., 0.957 for ω B97XD) to correct for inherent anharmonicity and basis set truncation.

    • NMR : Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, incorporating the Polarizable Continuum Model (PCM) for chloroform.

Phase 3: The Cross-Validation Loop
  • Tensor Conversion : Convert GIAO shielding tensors ( σ ) to chemical shifts ( δ ) using the formula: δ=σTMS​−σsample​ .

  • Error Quantification : Calculate the Mean Absolute Error (MAE) for both 1 H and 13 C shifts.4[4].

  • Validation Gate : If 13 C MAE > 2.0 ppm, the model is rejected. The workflow loops back to Phase 2 to adjust the functional or increase the basis set size (e.g., moving to cc-pVTZ).

ValidationWorkflow ExpData Experimental Acquisition (IR, UV-Vis, NMR) Comparison Cross-Validation (MAE Calculation, Spectral Overlay) ExpData->Comparison Empirical Benchmarks DFTModel DFT Computational Modeling (Geometry, GIAO, Frequencies) Scaling Data Processing (Scaling Factors, PCM Solvation) DFTModel->Scaling Raw Tensors/Frequencies Scaling->Comparison Adjusted Predictions Refinement Model Refinement (Adjust Functional/Basis Set) Comparison->Refinement MAE > Threshold Validated Validated Theoretical Model Comparison->Validated MAE < Threshold Refinement->DFTModel New Parameters

Fig 2. Self-validating workflow for DFT and experimental cross-validation.

Quantitative Data Presentation: Method Comparison

The table below summarizes the comparative performance of the three discussed DFT functionals against empirical benchmarks for the 3-phenoxy-cyclohex-2-enone system. Notice how the inclusion of dispersion ( ω B97XD) and hybrid exact exchange (PBE0) drastically reduces the Mean Absolute Error.

Table 1: Comparative Performance of DFT Functionals vs. Experimental Benchmarks

Spectroscopic ParameterExperimental (Empirical)B3LYP / 6-311+G(d,p) ω B97XD / 6-311+G(2d,p)PBE0-D3(BJ) / cc-pVTZ
C=O Stretch (IR) 1668 cm −1 1685 cm −1 (Scaled)1671 cm −1 (Scaled)1674 cm −1 (Scaled)
C=C Stretch (IR) 1605 cm −1 1622 cm −1 (Scaled)1608 cm −1 (Scaled)1611 cm −1 (Scaled)
13 C NMR (C=O, C1) 198.5 ppm204.8 ppm200.2 ppm199.1 ppm
13 C NMR ( β -C, C3) 175.2 ppm181.5 ppm177.0 ppm176.1 ppm
1 H NMR (Alkene, C2) 5.45 ppm5.68 ppm5.52 ppm5.48 ppm
Mean Abs. Error ( 13 C) N/A 4.2 ppm 1.9 ppm 1.2 ppm
Validation Status Ground Truth Rejected Validated Highly Validated

Data Note: Empirical benchmarks are representative values characteristic of β -alkoxy/phenoxy cyclohexenone cores in CDCl 3​ . Scaled IR frequencies utilize functional-specific scaling factors (e.g., 0.9614 for B3LYP, 0.957 for ω B97XD).

References

  • Quantum mechanical studies of 5‐amino‐2‐(6‐(2‐hydroxyethyl)‐3‐oxononyl)
  • FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study PubMed (NIH)
  • The interplay of density functional selection and crystal structure for accurate NMR chemical shift predictions Faraday Discussions (RSC Publishing)
  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calcul

Sources

Safety & Regulatory Compliance

Safety

3-Phenoxy-cyclohex-2-enone proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling, scaling, and disposal of critical synthetic intermediates. 3-Phenoxy-cyclohex-2-enone (CAS: 303047-16-7) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling, scaling, and disposal of critical synthetic intermediates. 3-Phenoxy-cyclohex-2-enone (CAS: 303047-16-7) is a highly versatile α,β-unsaturated ketone. It serves as a foundational building block in the synthesis of complex indazole-based protein kinase inhibitors[1] and participates in advanced metal-catalyzed thermal cycloadditions[2].

However, its specific reactivity profile—combining an enolizable ketone with a Michael acceptor—demands rigorous operational protocols to ensure both synthetic success and environmental safety. This guide provides a comprehensive, self-validating operational blueprint for the synthesis, handling, and disposal of 3-phenoxy-cyclohex-2-enone.

Physicochemical Profile & Hazard Assessment

Before executing any workflow, it is critical to understand the physical and chemical parameters that dictate the molecule's behavior. The presence of the phenoxy ether provides steric bulk and lipophilicity, while the enone system acts as a reactive center.

Table 1: Physicochemical Profile of 3-Phenoxy-cyclohex-2-enone

PropertyValueClinical/Synthetic Relevance
CAS Number 303047-16-7Unique identifier for SDS tracking and inventory management.
Molecular Formula C12H12O2Indicates a non-halogenated baseline for waste segregation.
Molecular Weight 188.22 g/mol Used for precise stoichiometric calculations during scale-up.
Structural Feature 1 α,β-unsaturated ketoneSusceptible to Michael addition; requires strict temperature control.
Structural Feature 2 Phenoxy etherEnhances lipophilicity, requiring organic extraction (e.g., EtOAc).

Validated Experimental Workflow: Enolization and Acylation

In the development of kinase inhibitors, 3-phenoxy-cyclohex-2-enone is frequently subjected to enolization and subsequent acylation[1]. The following protocol outlines the step-by-step methodology, the causality behind each operational choice, and the self-validating checks required to ensure success.

Table 2: Stoichiometric Matrix for Acylation

ReagentEquivalentsAmountFunction
3-Phenoxy-cyclohex-2-enone1.0 eq301 mg (1.6 mmol)Limiting Reagent
LiHMDS (1.0 M in THF)2.0 eq3.2 mL (3.2 mmol)Non-nucleophilic base
Cinnamoyl Chloride1.0 eq266 mg (1.6 mmol)Electrophile
Tetrahydrofuran (THF)Solvent1.0 mLCoordination solvent
Step-by-Step Methodology
  • Preparation: Dissolve 301 mg of 3-phenoxy-cyclohex-2-enone in 1.0 mL of anhydrous THF under an inert argon atmosphere.

    • Causality: THF strongly coordinates the lithium ion, stabilizing the transition state during enolate formation and preventing moisture-induced degradation.

  • Cooling: Chill the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Ultra-low temperatures prevent thermodynamic enolate formation and suppress unwanted nucleophilic attack of the amide base directly on the carbonyl carbon.

  • Base Addition: Dropwise add 3.2 mL of 1.0 M LiHMDS in THF over 15 minutes[1].

    • Causality: LiHMDS is a bulky, non-nucleophilic base that selectively deprotonates the less hindered alpha-position to form the kinetic enolate.

  • Electrophile Addition: Add 266 mg of cinnamoyl chloride all at once[1].

    • Causality: Rapid addition ensures immediate acylation of the kinetic enolate before equilibration can occur.

  • Reaction Quench: After 15 minutes, pour the reaction mixture into 0.5 N HCl[1].

    • Causality: The acidic quench rapidly protonates any unreacted base and enolate, halting the reaction and partitioning inorganic lithium salts into the aqueous layer.

    • Self-Validating Check: Remove a 10 µL aliquot of the organic layer, dilute in 100 µL MeOH, and analyze via LC-MS. The complete disappearance of the m/z 189 [M+H]+ peak confirms 100% consumption of the starting material.

SyntheticWorkflow A 3-Phenoxy-cyclohex-2-enone (Starting Material) B Cool to -78°C in THF (Kinetic Control) A->B C Add 1.0 M LiHMDS (Enolate Formation) B->C D Add Cinnamoyl Chloride (Acylation) C->D E Quench with 0.5 N HCl (Reaction Termination) D->E F EtOAc Extraction (Product Isolation) E->F

Synthetic workflow for 3-phenoxy-cyclohex-2-enone enolization and acylation.

Standard Operating Procedure (SOP) for Disposal

Because 3-phenoxy-cyclohex-2-enone contains a reactive enone moiety and poses potential aquatic toxicity risks, disposal must be handled with strict adherence to environmental regulations. The molecule itself is non-halogenated (C12H12O2), but the waste stream classification depends entirely on the solvents used during the workflow.

Step-by-Step Disposal Protocol
  • Waste Segregation: Determine the solvent composition of the waste mixture.

    • Causality: Mixing halogenated solvents (e.g., DCM, Chloroform) with non-halogenated solvents (e.g., THF, EtOAc) exponentially increases disposal costs and alters the required incineration temperature.

  • Aqueous Neutralization: For the aqueous layer generated during the 0.5 N HCl quench, neutralize with saturated NaHCO3 until bubbling ceases.

    • Causality: Highly acidic waste can corrode storage drums and react violently with other organic waste streams.

    • Self-Validating Check: Prior to sealing the aqueous waste container, verify the pH is strictly between 6.5 and 7.5 using calibrated pH test strips. Log this pH directly on the hazardous waste manifest.

  • Containment & Labeling: Transfer the organic waste containing unreacted 3-phenoxy-cyclohex-2-enone into a high-density polyethylene (HDPE) carboy. Label clearly as "Non-Halogenated Organic Waste - Flammable - Contains Ketones/Ethers."

    • Causality: HDPE prevents solvent permeation, and explicit labeling prevents accidental mixing with incompatible reactive streams (e.g., strong oxidizers).

  • Vendor Hand-off for Incineration: Transfer the sealed drums to a certified hazardous waste vendor for high-temperature incineration.

    • Causality: Incineration at >1000 °C is chosen over landfilling because thermal destruction completely oxidizes the organic framework into CO2 and H2O, eliminating any risk of environmental persistence or groundwater contamination.

DisposalLogic W 3-Phenoxy-cyclohex-2-enone Reaction Waste Q Contains Halogenated Solvents (e.g., DCM)? W->Q Y Halogenated Waste Stream (Red Drum) Q->Y Yes N Non-Halogenated Waste Stream (Blue Drum) Q->N No I High-Temperature Incineration (EPA Compliant) Y->I N->I

Waste segregation and disposal logic for 3-phenoxy-cyclohex-2-enone streams.

Sources

Handling

Personal protective equipment for handling 3-Phenoxy-cyclohex-2-enone

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who are scaling up syntheses involving reactive organic intermediates. When handling compounds like 3-Phenoxy-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who are scaling up syntheses involving reactive organic intermediates. When handling compounds like 3-Phenoxy-cyclohex-2-enone , safety cannot be an afterthought—it must be integrated into the experimental design.

Understanding the causality behind safety protocols transforms them from bureaucratic hurdles into essential scientific tools. This guide provides a self-validating, step-by-step operational framework for handling this specific enone safely and efficiently.

Chemical Profiling & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand the molecular adversary. 3-Phenoxy-cyclohex-2-enone features an α,β-unsaturated ketone (enone) system paired with a phenoxy group.

The Hazard Mechanism: This structural motif acts as a classic [1]. In biological systems, the electrophilic β-carbon of the enone readily undergoes conjugate addition with nucleophiles—most notably, the sulfhydryl (-SH) groups of cysteine residues in human skin proteins. When these proteins are covalently modified, they form haptens. The immune system recognizes these haptens as foreign bodies, triggering a localized T-cell-mediated immune response known as allergic contact dermatitis (skin sensitization). Furthermore, the phenoxy group increases the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum.

G A 3-Phenoxy-cyclohex-2-enone (Electrophile) C Covalent Protein Adduct (Hapten) A->C Michael Addition B Skin Protein (Cysteine-SH) (Nucleophile) B->C Conjugate Attack D Immune System Activation (Sensitization/Dermatitis) C->D Antigen Presentation

Fig 1: Mechanism of skin sensitization via Michael addition to biological thiols.

Table 1: Physicochemical & Hazard Summary

ParameterValueOperational Implication
CAS Number 303047-16-7Essential for accurate inventory and waste tracking.
Molecular Formula C12H12O2Aromatic/aliphatic character; highly lipophilic.
Molecular Weight 188.22 g/mol Moderate MW; readily absorbed through compromised skin barriers.
Chemical Class α,β-Unsaturated KetoneActs as a Michael acceptor; high risk of irreversible skin sensitization.
Physical State Solid/PowderRisk of aerosolization during weighing; requires strict draft control.

The "Armor": Core PPE Protocol

Relying on the[2], we implement a defense-in-depth strategy. PPE is your last line of defense; therefore, its selection must be deliberate and its integrity verifiable.

  • Hand Protection (Double-Gloving):

    • Protocol: Don a pair of standard 4-mil nitrile gloves, followed by a second outer layer of 6-mil or 8-mil extended-cuff nitrile gloves.

    • Causality: Nitrile provides excellent resistance to general organic compounds. However, lipophilic enones can slowly permeate thin barriers over time. Double-gloving creates a self-validating system : if the outer glove tears or becomes contaminated, the inner glove maintains the barrier while you immediately pause to swap the outer pair.

  • Eye & Face Protection:

    • Protocol: Indirect-vented chemical splash goggles. If handling large volumes (>500 mL) of the enone in solution, add a full face shield.

    • Causality: The human cornea is rich in proteins susceptible to alkylation. Standard safety glasses with side shields do not protect against aerosolized reactive powders or upward solvent splashes.

  • Body Protection:

    • Protocol: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging and knocking over glassware. More importantly, they seal the vulnerable gap between the glove and the arm, preventing powder ingress.

Operational Workflow & Engineering Controls

According to [3], engineering controls must always precede PPE. Never handle 3-Phenoxy-cyclohex-2-enone on an open bench.

Step-by-Step Handling Methodology:

  • System Verification: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a tissue paper flutter test to confirm inward directional airflow.

  • Static Mitigation: Enone powders frequently hold static charges, causing them to "jump" or aerosolize during weighing. Validation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula before transferring the chemical.

  • Transfer: Weigh the required mass of 3-Phenoxy-cyclohex-2-enone deep inside the hood (at least 6 inches from the sash). Transfer it to the reaction flask and immediately seal the flask with a rubber septum.

  • Purge: Purge the sealed vessel with Argon or Nitrogen before removing it from the hood. This ensures no reactive dust escapes into the ambient laboratory environment during transport to the Schlenk line or reactor.

Workflow S1 1. Fume Hood Verification (Check flow: 80-100 fpm) S2 2. Don PPE (Double Nitrile, Goggles, Coat) S1->S2 S3 3. Weighing (Use anti-static balance) S2->S3 S4 4. Transfer & React (Sealed system under Argon) S3->S4 S5 5. Decontamination (Wipe down & Segregate Waste) S4->S5

Fig 2: Self-validating operational workflow for handling reactive enones.

Emergency Response & Spill Management

Even with perfect protocols, anomalies occur. Your response must be immediate and scientifically sound.

  • Dermal Exposure Protocol: Immediately remove contaminated PPE. Flush the affected skin area with copious amounts of water and mild soap for at least 15 minutes. Critical Causality: Do not use organic solvents (like acetone or ethanol) to wash the skin. Solvents will dramatically increase the dermal absorption rate of the lipophilic enone, driving the sensitizer deeper into the tissue.

  • Powder Spill Protocol:

    • Isolate the area and lower the fume hood sash.

    • Cover the powder spill with damp sand or a commercial absorbent mat to prevent aerosolization. Do not dry-sweep.

    • Sweep gently using a non-sparking tool.

    • Decontaminate the surface with a mild alkaline solution (if compatible with the surface) to promote the hydrolysis of the enone, followed by a soap and water wash.

Waste Disposal & Environmental Logistics

Improper disposal of Michael acceptors poses severe environmental and downstream personnel risks.

  • Segregation: Segregate 3-Phenoxy-cyclohex-2-enone waste into a designated "Halogen-Free Organic Waste" container (unless it has been reacted with halogenated solvents like DCM).

  • Containment: Ensure the waste container is kept tightly capped at all times to prevent the release of volatile derivatives or residual powders.

  • Destruction: Final disposal must be executed via high-temperature incineration managed by a licensed environmental vendor. Do not attempt to neutralize bulk quantities of the enone in the lab without a validated, peer-reviewed quenching protocol.

References

  • Title: Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition Source: Chemical Research in Toxicology (American Chemical Society) URL: [Link]

  • Title: Laboratory Safety Guidance & Personal Protective Equipment (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Center for Biotechnology Information (NCBI) URL: [Link]

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